molecular formula C11H11N B1584152 4-Methylnaphthalen-1-amine CAS No. 4523-45-9

4-Methylnaphthalen-1-amine

Cat. No.: B1584152
CAS No.: 4523-45-9
M. Wt: 157.21 g/mol
InChI Key: MQFYUZCANYLWEI-UHFFFAOYSA-N
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Description

4-Methylnaphthalen-1-amine is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFYUZCANYLWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330640
Record name 4-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4523-45-9
Record name 4-methylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylnaphthalen-1-amine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylnaphthalen-1-amine, a substituted naphthylamine, represents a key structural motif in medicinal and materials chemistry. The naphthalene scaffold is a versatile platform in drug discovery, with numerous derivatives approved as therapeutic agents for a wide range of conditions, including cancer, microbial infections, and inflammatory diseases.[1] The introduction of an amino group and a methyl group to the naphthalene core at specific positions significantly influences its physicochemical properties and biological activity, making this compound a compound of considerable interest for further investigation and application.

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines potential synthetic strategies, discusses its reactivity, and explores its relevance in the field of drug development. Safety and handling considerations are also addressed to ensure its responsible use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

Structural and Molecular Data

The structural and molecular characteristics of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 4523-45-9[2]
Molecular Formula C₁₁H₁₁N[2]
Molecular Weight 157.21 g/mol [2]
Canonical SMILES CC1=CC=C(C2=CC=CC=C12)N[2]
InChI InChI=1S/C11H11N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,12H2,1H3[2]
InChIKey MQFYUZCANYLWEI-UHFFFAOYSA-N[2]

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Predicted and Experimental Physical Properties
PropertyValueNotesSource
Purity ≥95% - 98%Commercially available purity.
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not availableExpected to be soluble in common organic solvents like ethanol, methanol, and DMSO.

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While a comprehensive set of experimentally-derived spectra for this specific molecule is not publicly available, the following sections outline the expected spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The aromatic region will display a complex splitting pattern due to the coupling of adjacent protons on the naphthalene ring. The chemical shifts will be influenced by the electron-donating effects of both the amino and methyl groups.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the structure. The chemical shifts of the aromatic carbons will be in the typical downfield region for aromatic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include:

  • N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretching (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretching (aliphatic): Bands below 3000 cm⁻¹ for the methyl group.

  • C=C stretching (aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • N-H bending: A band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ is expected at an m/z corresponding to its molecular weight (157.21). The fragmentation pattern will be influenced by the stability of the naphthalene ring and the presence of the amine and methyl groups. Common fragmentation pathways for aromatic amines involve the loss of small neutral molecules or radicals.[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes, typically involving the introduction of the amino and methyl groups onto the naphthalene scaffold.

Synthetic Strategies

A plausible and commonly employed strategy for the synthesis of substituted naphthylamines is the reduction of the corresponding nitro-naphthalene derivative.

Diagram 2: General Synthetic Approach

Caption: A common synthetic route to this compound.

Experimental Protocol: Reduction of a Nitro-Aromatic Compound (General Procedure)

This is a generalized protocol and requires optimization for the specific substrate.

  • Dissolution: Dissolve the starting nitro-aromatic compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Add the reducing agent (e.g., iron powder and a catalytic amount of hydrochloric acid, or catalytic hydrogenation with palladium on carbon) to the reaction mixture.

  • Reaction: Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove any solid residues.

  • Extraction: Neutralize the filtrate and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: The choice between a metal/acid system like Fe/HCl and catalytic hydrogenation depends on factors such as the presence of other reducible functional groups in the molecule, cost, and scalability. Catalytic hydrogenation is often cleaner but may not be suitable for all substrates.

  • Solvent Selection: The solvent should be inert to the reaction conditions and capable of dissolving the starting material. Protic solvents like ethanol are often used for metal/acid reductions.

  • Purification Method: The choice of purification method depends on the physical state and purity of the crude product. Column chromatography is effective for separating the product from byproducts with different polarities, while recrystallization is suitable for crystalline solids.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron-rich naphthalene ring and the nucleophilic primary amine group.

  • Electrophilic Aromatic Substitution: The amino and methyl groups are electron-donating and activating, directing incoming electrophiles to the ortho and para positions. However, steric hindrance from the existing substituents will influence the regioselectivity of these reactions.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a variety of reactions, including:

    • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

    • Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

Applications in Drug Development

The naphthalene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide spectrum of biological activities.[1] While specific applications of this compound are not extensively documented, its structural features suggest potential as a building block for the synthesis of novel therapeutic agents. The aminonaphthalene moiety is a key component in many biologically active compounds.

Naphthalene derivatives have been investigated for their potential as:

  • Anticancer agents [1]

  • Antimicrobial agents [1][4]

  • Anti-inflammatory agents [1][5]

  • Antiviral agents [1]

The presence of the methyl group in this compound can influence the lipophilicity and metabolic stability of potential drug candidates, which are critical parameters in drug design.

Safety and Handling

Detailed toxicological data for this compound is limited. However, based on the known hazards of related aminonaphthalene compounds, appropriate safety precautions must be taken. Naphthylamines, as a class, are known to have potential carcinogenic effects.

General Safety Precautions:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air.

Toxicity Profile of Related Compounds:

Studies on related aminonaphthalenes have shown potential for mutagenicity and interaction with metabolic enzymes like Cytochrome P450.[7] The toxicological profile of naphthalene and its methylated derivatives indicates that the respiratory tract and liver can be target organs for toxicity.[8]

It is crucial to consult the Safety Data Sheet (SDS) for the specific product being used and to conduct a thorough risk assessment before handling this compound.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its physicochemical properties, reactivity, and relationship to biologically active naphthalene derivatives make it an attractive starting material for the development of new molecules with therapeutic applications. While further research is needed to fully characterize its properties and biological profile, this guide provides a solid foundation for researchers and drug development professionals working with this compound. Adherence to strict safety protocols is paramount when handling this and related aminonaphthalene derivatives.

References

Introduction: The Naphthylamine Scaffold in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Bonding of 4-Methyl-1-Naphthylamine

This guide provides a comprehensive analysis of the molecular structure, chemical bonding, and physicochemical properties of 4-methyl-1-naphthylamine (4M1NA). Tailored for researchers, scientists, and drug development professionals, this document integrates theoretical principles with experimental data to offer a holistic understanding of this important chemical entity. We will explore the molecule from its fundamental electronic configuration to the practical implications of its structure in medicinal chemistry, supported by detailed experimental protocols and computational insights.

Naphthylamine derivatives are a cornerstone in synthetic chemistry, finding applications from dye manufacturing to their contemporary role as privileged scaffolds in medicinal chemistry.[1] Their rigid, planar aromatic system provides a well-defined framework for interacting with biological targets, while the amine functionality offers a versatile handle for synthetic modification and crucial hydrogen bonding interactions. The introduction of a methyl group, as in 4-methyl-1-naphthylamine, may seem trivial, yet such modifications are a key strategy in drug discovery. This "magic methyl" effect can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[2] Understanding the precise structural and electronic consequences of this substitution is therefore critical for rational drug design.

This guide will deconstruct the architecture of 4-methyl-1-naphthylamine, beginning with its synthesis and proceeding through a detailed characterization of its structure and bonding using a combination of spectroscopic analysis and computational chemistry.

Molecular Architecture and Electronic Landscape

The structure of 4-methyl-1-naphthylamine is defined by the interplay between the extended π-system of the naphthalene core and the electronic contributions of its two substituents: the amino group (-NH₂) at the C1 position and the methyl group (-CH₃) at the C4 position.

Computed Molecular Properties

Property Value Reference
Molecular Formula C₁₁H₁₁N PubChem[3]
Molecular Weight 157.21 g/mol PubChem[3]
IUPAC Name 4-methylnaphthalen-1-amine PubChem[3]
CAS Number 4523-45-9 PubChem[3]
XLogP3-AA 2.9 PubChem[3]

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

Hybridization and Bonding Framework

The bonding in 4-methyl-1-naphthylamine is a classic example of orbital hybridization in an aromatic system.

  • Naphthalene Core: All ten carbon atoms of the fused rings are sp² hybridized, forming a planar structure with a delocalized π-electron cloud above and below the molecular plane. This extensive conjugation is responsible for the molecule's chemical stability and its characteristic spectroscopic properties.

  • Methyl Group: The carbon atom of the methyl substituent is sp³ hybridized, forming tetrahedral sigma bonds with three hydrogen atoms and the C4 carbon of the naphthalene ring.

  • Amino Group: The nitrogen atom of the primary amine is typically considered sp³ hybridized. However, due to resonance with the aromatic ring, it possesses significant sp² character. This partial double bond character between the C1 carbon and the nitrogen atom restricts rotation and influences the electron density distribution across the entire scaffold.

The diagram below illustrates the key functional groups and the numbering of the naphthalene ring system.

Caption: Molecular structure of 4-methyl-1-naphthylamine.

Electronic Effects of Substituents

The amino and methyl groups are both classified as activating, ortho-para directing groups in electrophilic aromatic substitution.

  • Amino Group (-NH₂): This is a powerful electron-donating group through resonance (+R effect). The lone pair of electrons on the nitrogen atom delocalizes into the naphthalene π-system, significantly increasing the electron density, particularly at the ortho (C2) and para (C4, occupied) positions relative to the amine.

  • Methyl Group (-CH₃): This group is weakly electron-donating through hyperconjugation and induction (+I effect). It further enriches the electron density of the aromatic system.

The combined effect of these two groups makes the naphthalene ring highly nucleophilic and susceptible to electrophilic attack.

Synthesis and Purification

A reliable method for the preparation of 4-methyl-1-naphthylamine involves the reduction of a nitro-substituted precursor, 4-methyl-1-nitronaphthalene. This two-step approach begins with the nitration of 1-methylnaphthalene, followed by reduction of the nitro group. The reduction is commonly achieved using metal catalysts or reducing agents like tin(II) chloride or iron in acidic media.[4]

Experimental Protocol: Synthesis via Reduction

This protocol outlines a standard laboratory procedure for the reduction of 4-methyl-1-nitronaphthalene.

Causality: The choice of iron powder and hydrochloric acid is a classic, cost-effective, and robust method for nitro group reduction known as the Béchamp reduction. The in situ generation of the reducing agent and the ease of workup make it preferable for many applications over catalytic hydrogenation, which requires specialized pressure equipment.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-methyl-1-nitronaphthalene (10.0 g, 53.4 mmol) and ethanol (100 mL).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (15.0 g, 268 mmol). Heat the mixture to 70-80 °C.

  • Acidification: Add concentrated hydrochloric acid (5 mL) dropwise via the dropping funnel over 30 minutes, maintaining a vigorous reaction.

  • Reaction Monitoring: After the addition is complete, maintain the reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-methyl-1-naphthylamine.

Spectroscopic Characterization and Structural Elucidation

The proposed structure of 4-methyl-1-naphthylamine is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei. The predicted chemical shifts are based on the analysis of related structures and established principles of substituent effects.[5][6]

Predicted ¹H NMR Spectral Data (in CDCl₃)

Protons Chemical Shift (δ, ppm) Multiplicity Coupling (J, Hz) Integration Assignment
H-Ar ~8.0-8.2 d ~8.5 1H H-5 or H-8
H-Ar ~7.8-7.9 d ~8.5 1H H-5 or H-8
H-Ar ~7.4-7.6 m - 2H H-6, H-7
H-Ar ~7.3 d ~8.0 1H H-3
H-Ar ~6.8 d ~8.0 1H H-2
-NH₂ ~4.0 br s - 2H Amine Protons

| -CH₃ | ~2.5 | s | - | 3H | Methyl Protons |

Predicted ¹³C NMR Spectral Data (in CDCl₃)

Carbon Chemical Shift (δ, ppm) Assignment
C-Ar ~142 C1 (bearing -NH₂)
C-Ar ~134 C8a
C-Ar ~129 C4 (bearing -CH₃)
C-Ar ~128 C4a
C-Ar ~126 C5
C-Ar ~125 C7
C-Ar ~124 C8
C-Ar ~122 C6
C-Ar ~120 C3
C-Ar ~108 C2

| -CH₃ | ~18 | Methyl Carbon |

Rationale: The electron-donating amino group shields the ortho (C2) and para (C4) positions, causing their corresponding proton and carbon signals to appear at a higher field (lower ppm) compared to unsubstituted naphthalene. Conversely, the carbon directly attached to the electronegative nitrogen (C1) is deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying functional groups. The spectrum of 4-methyl-1-naphthylamine would be dominated by vibrations from the amine and the aromatic ring.[7]

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration
3450-3350 Medium, Sharp (doublet) N-H symmetric & asymmetric stretching (primary amine)
3100-3000 Medium Aromatic C-H stretching
2950-2850 Weak-Medium Aliphatic C-H stretching (-CH₃)
~1620 Strong N-H scissoring (bending)
1600-1450 Medium-Strong (multiple bands) Aromatic C=C ring stretching

| ~1270 | Strong | Aromatic C-N stretching |

Causality: The presence of two distinct bands in the 3450-3350 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching modes, respectively. This feature clearly distinguishes it from secondary or tertiary amines.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated π-system. Naphthalene and its derivatives exhibit characteristic absorption bands corresponding to π → π* transitions.[8][9]

Expected UV-Vis Absorption Maxima (in Ethanol)

λₘₐₓ (nm) Transition Type
~240 ¹Bₐ

| ~320 | ¹Lₐ |

Rationale: The amino and methyl substituents act as auxochromes, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. This is due to the extension of the conjugated system by the lone pair of the amino group, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern upon ionization.

Expected Mass Spectrum Data (Electron Ionization)

m/z Identity Significance
157 [M]⁺ Molecular Ion
156 [M-H]⁺ Loss of a hydrogen radical
142 [M-CH₃]⁺ Loss of a methyl radical

| 130 | [M-HCN-H]⁺ | Characteristic loss from aromatic amines |

Workflow: The logical flow for structural analysis combines these techniques to build a complete picture.

Caption: Workflow for the spectroscopic elucidation of 4M1NA.

Computational Chemistry Insights

To complement experimental data, quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict molecular properties with high accuracy.[10][11] These calculations provide a deeper understanding of the electronic structure and molecular orbitals.

Computational Protocol: Geometry Optimization and Property Calculation
  • Input Structure: Generate an initial 3D structure of 4-methyl-1-naphthylamine using molecular modeling software.

  • Method Selection: Employ a DFT functional, such as B3LYP, with a suitable basis set like 6-311G(d,p).[12]

  • Geometry Optimization: Perform an iterative calculation to find the minimum energy conformation of the molecule. This provides optimized bond lengths and angles.

  • Property Calculation: Using the optimized geometry, perform further calculations to predict:

    • NMR Chemical Shifts: Provides theoretical values to compare with experimental data.

    • Vibrational Frequencies: Correlates with IR and Raman spectra.

    • Molecular Orbitals (HOMO/LUMO): Visualizes the electron density distribution and helps explain reactivity and electronic transitions (UV-Vis).

    • Electrostatic Potential Map: Indicates regions of high and low electron density, highlighting potential sites for electrophilic and nucleophilic attack.

The synergy between these computational predictions and experimental results provides a self-validating system, enhancing confidence in the final structural assignment.[12]

Conclusion and Implications for Drug Development

The structure of 4-methyl-1-naphthylamine is characterized by a planar, electron-rich naphthalene core substituted with a primary amine and a methyl group. The bonding is dominated by the delocalized sp² framework, with significant electronic contributions from the electron-donating substituents. This electronic landscape is directly observable through a suite of spectroscopic techniques, each providing complementary and confirmatory evidence.

For drug development professionals, this detailed structural understanding is paramount. The position of the methyl group can serve as a metabolic blocker, preventing unwanted oxidation at the C4 position. The nucleophilicity of the amine allows for its use as a key synthetic intermediate for building more complex molecules. Furthermore, the overall lipophilicity (XLogP ≈ 2.9) and hydrogen bonding capability of the molecule are critical parameters that govern its interaction with biological macromolecules and its potential to be developed into a therapeutic agent.

References

A Technical Guide to the Spectroscopic Characterization of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methylnaphthalen-1-amine (CAS No: 4523-45-9), a substituted naphthalene derivative with the molecular formula C₁₁H₁₁N, serves as a valuable building block in organic synthesis and drug discovery.[1][2] The precise elucidation of its molecular structure is paramount for ensuring the identity, purity, and quality of synthesized materials in research and development settings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.[3]

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. As publicly available experimental spectra for this specific compound are limited, this document leverages established principles of spectroscopy and data from analogous structures to present a predictive but technically grounded interpretation. This approach is designed to empower researchers and drug development professionals to identify and characterize this molecule with high confidence.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a naphthalene ring system substituted with a primary amine group (-NH₂) at the C1 position and a methyl group (-CH₃) at the C4 position. This arrangement dictates a unique set of spectroscopic features:

  • Aromatic Protons: Six distinct protons are distributed across the two fused aromatic rings. Their chemical environment is influenced by the electron-donating effects of both the amine and methyl groups.

  • Amine Protons: The two protons of the primary amine group will exhibit characteristic signals.

  • Methyl Protons: The three protons of the methyl group will appear as a distinct singlet.

  • Carbon Skeleton: The molecule possesses 11 carbon atoms, which will give rise to a corresponding number of signals in the ¹³C NMR spectrum, assuming no coincidental overlap.

  • Key Functional Groups: The N-H bonds of the primary amine and the C-N bond are expected to produce characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show signals corresponding to the aromatic, amine, and methyl protons. The exact chemical shifts can be influenced by the choice of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) due to solvent effects and the potential for hydrogen bonding with the amine group.[6]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic (H2, H3, H5-H8)6.8 – 8.2Multiplets, Doublets6HAromatic protons resonate in this typical downfield region. The specific positions are influenced by the electron-donating amine and methyl groups, leading to a complex pattern.
Amine (-NH₂)3.5 – 5.0Broad Singlet2HThe chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and chemical exchange.
Methyl (-CH₃)2.3 – 2.7Singlet3HThe methyl group protons are chemically equivalent and not coupled to other protons, resulting in a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each of the 11 carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C1 (C-NH₂)140 – 145The carbon atom directly attached to the electron-donating amine group is expected to be significantly shielded compared to unsubstituted naphthalene.
C4 (C-CH₃)128 – 133The carbon bearing the methyl group will have a distinct chemical shift in the aromatic region.
Aromatic CH110 – 130The six protonated aromatic carbons will appear in this range. The C2 and C3 carbons will be particularly influenced by the adjacent substituents.
Aromatic Quaternary (C4a, C8a)122 – 135The two bridgehead carbons that do not bear protons will resonate within the aromatic region.
Methyl (-CH₃)18 – 25Aliphatic carbons, such as this methyl group, appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[3] For this compound, the primary aromatic amine group is the most prominent feature.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3450 – 3350N-H Asymmetric StretchMediumPrimary amines (R-NH₂) exhibit two N-H stretching bands. This is the higher frequency, asymmetric stretch.
3380 – 3280N-H Symmetric StretchMediumThis is the lower frequency, symmetric N-H stretch characteristic of a primary amine.
3100 – 3000Aromatic C-H StretchMedium-WeakStretching vibrations of C-H bonds on the naphthalene ring.
2950 – 2850Aliphatic C-H StretchMedium-WeakStretching vibrations of C-H bonds in the methyl group.
1650 – 1580N-H Bend (Scissoring)Medium-StrongThis bending vibration is characteristic of primary amines.
1600 – 1450Aromatic C=C StretchMedium-StrongMultiple bands are expected from the stretching of the carbon-carbon double bonds within the naphthalene ring system.
1335 – 1250Aromatic C-N StretchStrongThe stretching vibration of the bond between the aromatic ring and the nitrogen atom is typically strong for aromatic amines.
910 – 665N-H WagStrong, BroadAn out-of-plane bending of the N-H bonds, characteristic of primary and secondary amines.

Mass Spectrometry (MS) Analysis

Electron Ionization (EI) mass spectrometry involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. This "hard" ionization technique provides both the molecular weight and valuable structural information from the resulting fragments.[7][8]

  • Molecular Ion (M⁺•): The molecular weight of this compound is 157.21 g/mol . Therefore, the molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 157.

  • Major Fragmentation Pathways:

    • Loss of a methyl radical ([M-15]⁺): A common fragmentation for methylated aromatics is the loss of the methyl group (•CH₃), which would result in a fragment ion at m/z 142.

    • Loss of HCN ([M-27]⁺): A characteristic fragmentation for aromatic amines can involve the elimination of a neutral molecule of hydrogen cyanide, leading to a fragment at m/z 130.

    • Loss of an amino radical ([M-16]⁺): Cleavage of the C-N bond could result in the loss of •NH₂ to give a fragment at m/z 141.

Workflow and Experimental Protocols

The reliable characterization of a compound like this compound follows a systematic workflow.

General Spectroscopic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Weigh Solid Sample B Dissolve in Appropriate Deuterated Solvent (NMR) A->B C Prepare Thin Film or KBr Pellet (IR) A->C D Place in Vial for Direct Insertion (MS) A->D E Acquire 1H & 13C NMR Spectra B->E F Acquire IR Spectrum C->F G Acquire Mass Spectrum D->G H Process & Analyze NMR Data (Shifts, Integration, Coupling) E->H I Analyze IR Bands (Functional Groups) F->I J Analyze MS Fragments (Molecular Ion, Fragmentation) G->J K Structure Elucidation & Confirmation H->K I->K J->K

Caption: Workflow for Spectroscopic Compound Identification.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-25 mg of the solid this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[9]

  • Solubilization: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample dissolves completely. If particulates remain, filter the solution through a pipette with a cotton plug into a clean NMR tube.[1][9]

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity and improve spectral resolution.[5]

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. Ensure a sufficient relaxation delay is used for accurate integration, particularly for quantitative analysis.[4]

Protocol 2: IR Spectrum Acquisition (Thin Solid Film Method)
  • Sample Preparation: Place a small amount (approx. 50 mg) of solid this compound into a small vial and dissolve it in a few drops of a volatile solvent like methylene chloride.[2]

  • Film Deposition: Using a pipette, place a drop of the resulting solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[2]

  • Solvent Evaporation: Allow the solvent to fully evaporate, leaving a thin, even film of the solid compound on the plate.

  • Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty instrument should be run first and automatically subtracted from the sample spectrum.[2]

Protocol 3: Mass Spectrum Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the solid or a concentrated solution into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).[8][10]

  • Ionization: In the ion source, the sample is volatilized and bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•) and causing it to fragment.[7]

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

References

Prepared for: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methylnaphthalen-1-amine (CAS No. 4523-45-9)

From the Office of the Senior Application Scientist

Introduction

This compound, identified by the CAS number 4523-45-9, is an aromatic amine featuring a naphthalene core functionalized with a methyl group and an amino group.[1] This structure belongs to the broader class of aminonaphthalenes (naphthylamines), which are recognized as crucial structural motifs in a wide array of biologically active compounds and functional materials.[2] The presence of the primary amino group provides a reactive site for extensive chemical modification, making this compound a versatile and valuable building block in medicinal chemistry, dye synthesis, and materials science.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, applications, and safety protocols, grounded in established scientific principles and methodologies.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and synthesis. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 4523-45-9[1][3][4]
IUPAC Name This compound
Molecular Formula C₁₁H₁₁N[1][3][4]
Molecular Weight 157.21 g/mol [1][4]
Appearance Typically a solid at room temperature.[1]
Solubility Low solubility in water; more soluble in organic solvents.[1]
Purity (Typical) ≥95-98%[4]

Synthesis and Manufacturing: A Mechanistic Perspective

The most prevalent and efficient pathway for synthesizing this compound involves the reduction of its corresponding nitroaromatic precursor, 4-methyl-1-nitronaphthalene. This multi-step process is a cornerstone of aromatic amine synthesis, valued for its reliability and high yields.

Synthetic Pathway: From Naphthalene Precursor to Final Amine

The synthesis can be logically divided into two primary stages: nitration of the naphthalene core followed by the reduction of the nitro group.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Reduction of Nitro Group 1-Methylnaphthalene 1-Methylnaphthalene 4-Methyl-1-nitronaphthalene 4-Methyl-1-nitronaphthalene 1-Methylnaphthalene->4-Methyl-1-nitronaphthalene Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->4-Methyl-1-nitronaphthalene 4-Methyl-1-nitronaphthalene_2 4-Methyl-1-nitronaphthalene Reducing_Agent Reducing Agent (e.g., H₂/Pd-C or Fe/HCl) Product This compound Reducing_Agent->Product 4-Methyl-1-nitronaphthalene_2->Product Reduction

Caption: General workflow for the synthesis of this compound.

Step 1: Nitration of 1-Methylnaphthalene

The synthesis begins with the electrophilic nitration of 1-methylnaphthalene. The methyl group is an activating, ortho-, para-directing group. The nitration occurs preferentially at the C4 (para) position due to steric hindrance at the C2 (ortho) position and the inherent reactivity of the alpha-position of the naphthalene ring.

Step 2: Reduction of 4-Methyl-1-nitronaphthalene

The reduction of the nitro group to a primary amine is a critical step that can be accomplished via several robust methods.[2]

  • Catalytic Hydrogenation: This method employs a catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), under a hydrogen atmosphere. It is known for its clean reaction profile and high yields, often exceeding 95%.[2]

  • Metal-Acid Reduction (Béchamp Reduction): A classic and cost-effective method involves using a metal like iron, tin, or zinc in the presence of an acid, typically hydrochloric acid (HCl).[2] This process is highly effective for aromatic nitro compounds and can achieve yields of around 90%.[2]

Exemplary Laboratory Protocol: Béchamp Reduction

This protocol describes a self-validating system where reaction progress can be monitored, and the product's identity is confirmed through subsequent analytical characterization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add iron filings and a mixture of water and ethanol. Heat the mixture to 80-100 °C.

  • Addition of Precursor: Slowly add a solution of 4-methyl-1-nitronaphthalene in ethanol to the flask via the dropping funnel. Concurrently, add concentrated hydrochloric acid dropwise to maintain a steady reaction.

  • Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, the mixture is made basic with sodium carbonate to neutralize the acid and precipitate iron hydroxides. The mixture is then steam distilled or filtered to remove the iron sludge.

  • Purification: The crude product is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Final Purification: The product can be further purified by vacuum distillation or recrystallization to achieve high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the structure and purity of the synthesized compound. A multi-technique approach provides a comprehensive and trustworthy characterization.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) IR IR Spectroscopy MS Mass Spectrometry HPLC HPLC GC GC-FID Sample Purified Sample of This compound Sample->NMR Sample->IR Sample->MS Sample->HPLC Sample->GC

Caption: Comprehensive analytical workflow for compound validation.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals. The hydrogens on the carbon adjacent to the nitrogen are deshielded due to the electron-withdrawing effect of the nitrogen atom.[5][6] The primary amine protons (NH₂) typically appear as a broad singlet.[5][7] The methyl group protons will appear as a sharp singlet.

  • IR Spectroscopy: As a primary aromatic amine, this compound exhibits two characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes.[5][6][7] These bands are generally sharper and less intense than the O-H bands of alcohols.[5][6]

  • UV-Visible Spectroscopy: This technique is useful for detecting the conjugated π-system of the naphthalene ring.[7]

Chromatographic Methods

Chromatography is indispensable for assessing purity and quantifying the compound.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a standard method for analyzing non-volatile compounds like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically effective.[8]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) is suitable for analyzing the volatility and purity of the amine. The choice of a suitable capillary column is critical for achieving good separation from any potential impurities.

Protocol: Purity Analysis by Reverse-Phase HPLC
  • System Preparation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mobile phase of 70:30 (v/v) Acetonitrile:Water. For mass spectrometry compatibility, a small amount of formic acid can be used instead of phosphoric acid.[8]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject 10 µL of the sample and run the analysis at a flow rate of 1.0 mL/min. Monitor the eluent using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several high-value chemical synthesis applications.

  • Pharmaceutical Intermediates: The aminonaphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The primary amine of this compound serves as a handle for introducing further complexity, allowing chemists to modulate the pharmacological properties of target molecules.[2] While specific drugs derived directly from this compound are not widely documented, its close structural analogs are key intermediates in the synthesis of antifungal agents, highlighting the utility of this chemical class.[2][9] It is also commercially listed as a "Protein Degrader Building Block," indicating its potential use in the synthesis of molecules for targeted protein degradation, a cutting-edge area of drug discovery.[4]

  • Synthesis of Dyes and Pigments: Aromatic amines are classical precursors to azo dyes. Through diazotization, the amino group can be converted into a diazonium salt, which then reacts with a coupling partner in an electrophilic aromatic substitution to form a highly conjugated azo compound.[1]

  • Materials Science: The electronic properties of the naphthalene ring system, when functionalized with an amino group, can be harnessed in the development of organic electronic materials and fluorescent probes for bio-imaging.[2]

Safety, Handling, and Toxicology

Due to the known risks associated with aromatic amines, strict adherence to safety protocols is mandatory when handling this compound.[1]

Hazard Identification and Precautions

The compound is generally classified with the following hazards. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Hazard TypeGHS Statement(s)Precautionary Measures (P-Statements)
Acute Toxicity H302: Harmful if swallowed.P264, P270, P301+P312, P330
Skin/Eye Irritation H315: Causes skin irritation.H319: Causes serious eye irritation.P280, P302+P352, P305+P351+P338
Respiratory Irritation H335: May cause respiratory irritation.P261, P271, P304+P340
Aquatic Hazard H411: Toxic to aquatic life with long lasting effects.P273, P391

(Based on data for related compounds like 1-methylnaphthalene and N-methylnaphthalen-1-amine hydrochloride)[10][11]

Handling and Storage
  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[12]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10][13]

Toxicological Profile

While specific, extensive toxicological studies on this compound are limited, data from related compounds like 1-methylnaphthalene suggest that potential target organs for toxicity include the respiratory tract and the liver.[14][15] Aromatic amines as a class are known to pose potential health risks, including carcinogenicity, necessitating careful handling to minimize exposure.[1]

Conclusion

This compound (CAS 4523-45-9) is a synthetically versatile and valuable chemical intermediate. Its well-defined physicochemical properties, established synthetic routes, and clear analytical characterization methods make it a reliable building block for researchers in drug discovery, dye chemistry, and materials science. A comprehensive understanding of its reactivity, coupled with stringent adherence to safety and handling protocols, is paramount to leveraging its full potential in advancing scientific research and development.

References

Reactivity and stability of 4-methyl-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 4-Methyl-1-Naphthylamine

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity and stability of 4-methyl-1-naphthylamine (4M1N). As a substituted aromatic amine, 4M1N possesses a unique electronic and steric profile that dictates its behavior in chemical reactions and its susceptibility to degradation. This document elucidates the core principles governing its reactivity, including electrophilic substitution on the naphthalene ring and nucleophilic reactions at the primary amine. Furthermore, it explores the compound's stability, with a focus on oxidative degradation pathways and potential metabolic transformations relevant to drug development. Methodologies for assessing these properties are detailed, offering researchers and drug development professionals a robust framework for handling, evaluating, and utilizing this compound.

Introduction and Molecular Profile

4-Methyl-1-naphthylamine, with the chemical formula C₁₁H₁₁N, is an aromatic amine derivative of naphthalene.[1][2] It belongs to a class of compounds that are foundational synthons in the development of dyes, agrochemicals, and pharmaceuticals. Its structure, featuring a primary amine and a methyl group on the electron-rich naphthalene core, imparts a distinct set of chemical properties that are of significant interest in medicinal chemistry and materials science. Understanding the interplay between the activating amino and methyl groups and the fused aromatic ring system is paramount for predicting its reaction outcomes and ensuring its stability during synthesis, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of 4-methyl-1-naphthylamine is provided below. These parameters are fundamental to its handling, solubility, and behavior in analytical systems.

PropertyValueSource
Molecular Formula C₁₁H₁₁NPubChem[1]
Molecular Weight 157.22 g/mol Sigma-Aldrich[3]
CAS Number 4523-45-9PubChem[1]
IUPAC Name 4-methylnaphthalen-1-aminePubChem[1]
Purity (Typical) ≥95%Sigma-Aldrich[3]
Structural Diagram

The chemical structure of 4-methyl-1-naphthylamine is critical to understanding its reactivity.

Caption: Chemical structure of 4-methyl-1-naphthylamine.

Chemical Reactivity Profile

The reactivity of 4-methyl-1-naphthylamine is dually governed by its aromatic naphthalene core and its primary amine functional group. The electronic contributions of both the amino (-NH₂) and methyl (-CH₃) groups significantly influence the outcomes of chemical transformations.

Reactivity of the Aromatic Ring System

The naphthalene ring of 4M1N is highly activated towards electrophilic aromatic substitution. This is a direct consequence of the powerful electron-donating effects of the amino and methyl substituents.

  • Activating Effects: The amino group is a strong activating group due to the resonance effect (mesomeric effect), where the lone pair of electrons on the nitrogen atom is delocalized into the aromatic pi-system. The methyl group is a weaker activating group, operating through an inductive effect.

  • Directing Effects: These electron-donating groups direct incoming electrophiles to the ortho and para positions relative to their own locations.[4] For the amino group at C1, this activates the C2 and C4 positions.

  • Steric Hindrance: While the C4 position is electronically activated, the presence of the methyl group at this position introduces significant steric hindrance. Consequently, electrophilic attack is most likely to occur at the C2 position.[4]

Common electrophilic substitution reactions applicable to 4M1N include halogenation, nitration, and sulfonation. For instance, the sulfonation of the closely related 1-naphthylamine yields 1-aminonaphthalene-4-sulfonic acid (naphthionic acid), highlighting the ring's susceptibility to such reactions.[4][5]

Caption: Reactivity map for electrophilic substitution on 4M1N.

Reactivity of the Primary Amine Group

The primary amine functionality is a rich site of chemical reactivity, primarily due to the lone pair of electrons on the nitrogen atom, which makes it an effective nucleophile.[4] For reactions requiring the free amine, the compound must first be neutralized if it is in a salt form (e.g., hydrochloride).

Key reactions involving the amine group include:

  • Acylation: Reacts readily with acylating agents like acid chlorides or anhydrides to form stable amide derivatives.[4]

  • Alkylation: Can undergo N-alkylation, although controlling the degree of alkylation (mono-, di-, etc.) can be challenging.

  • Diazotization: Can be converted to a diazonium salt by treatment with nitrous acid (e.g., from NaNO₂ and HCl) at low temperatures. These diazonium salts are versatile intermediates for introducing a wide range of functional groups onto the aromatic ring.

Stability and Degradation

The stability of 4-methyl-1-naphthylamine is a critical consideration for its storage, handling, and application, particularly in pharmaceutical contexts where degradation products can pose safety risks.

Oxidative Stability

Aromatic amines are notoriously susceptible to oxidation. The parent compound, 1-naphthylamine, is known to darken upon exposure to air and light, turning a reddish-purple color, which is indicative of oxidative decomposition.[6] 4M1N is expected to exhibit similar behavior.

  • Mechanism: Oxidation can occur via single-electron transfer from the nitrogen atom, leading to the formation of radical cations that can dimerize or polymerize, resulting in colored impurities.

  • Incompatible Materials: Strong oxidizing agents are highly incompatible with 4M1N and can lead to vigorous or explosive reactions.[7]

  • Handling and Storage: To maintain purity, 4-methyl-1-naphthylamine should be stored in a tightly closed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and dark place.[7][8] The use of antioxidants, such as ascorbic acid, has been employed to stabilize related aromatic amines during air sampling, underscoring their sensitivity to oxidation.[9]

Proposed Metabolic Pathways

For drug development professionals, understanding the metabolic fate of a molecule is crucial. While specific metabolic data for 4M1N is limited, a probable metabolic map can be constructed based on the known biotransformations of 1-naphthylamine and other methyl-substituted naphthalenes.[6][10][11] The liver is the primary site of metabolism for such compounds.[10]

Key metabolic reactions are likely to include:

  • Phase I Metabolism (Functionalization):

    • N-Oxidation: Conversion of the amine to N-hydroxy-4-methyl-1-naphthylamine. N-hydroxylation is a critical step in the metabolic activation of many carcinogenic aromatic amines.[12]

    • C-Oxidation (Hydroxylation): Introduction of a hydroxyl group onto the aromatic ring, likely at positions electronically activated by the amine and methyl groups.

    • Methyl Group Oxidation: The benzylic methyl group can be hydroxylated by cytochrome P450 enzymes to form a primary alcohol (4-hydroxymethyl-1-naphthylamine), which can be further oxidized to an aldehyde and a carboxylic acid.[11][13]

  • Phase II Metabolism (Conjugation):

    • N-Glucuronidation: Conjugation of glucuronic acid to the nitrogen atom, a major pathway for 1-naphthylamine.[10]

    • N-Acetylation: Acetylation of the primary amine group.[10]

    • Sulfation and Glucuronidation of Hydroxylated Metabolites: Phenolic metabolites formed during Phase I are readily conjugated with sulfate or glucuronic acid to facilitate excretion.[6]

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) parent 4-Methyl-1-Naphthylamine N_Ox N-Hydroxylation parent->N_Ox Oxidation C_Ox Ring Hydroxylation parent->C_Ox Oxidation Me_Ox Methyl Oxidation parent->Me_Ox Oxidation N_Gluc N-Glucuronidation parent->N_Gluc Direct Conjugation N_Acet N-Acetylation parent->N_Acet Direct Conjugation O_Conj O-Conjugation (Sulfate, Glucuronide) N_Ox->O_Conj C_Ox->O_Conj Me_Ox->O_Conj Excretion Excretion N_Gluc->Excretion N_Acet->Excretion O_Conj->Excretion

Caption: Proposed metabolic pathways for 4-methyl-1-naphthylamine.

Toxicological Profile and Safe Handling

The toxicological properties of 4-methyl-1-naphthylamine have not been fully investigated.[7] However, due to its structural similarity to 1-naphthylamine, which is classified as a suspected human carcinogen, it must be handled with extreme caution.[12][14]

  • Potential Hazards: May cause skin, eye, and respiratory irritation.[7] Aromatic amines as a class are known for potential hazards including methemoglobinemia and carcinogenicity.[8][14]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7][15] All handling of the solid or concentrated solutions should be performed in a well-ventilated fume hood.[8]

  • First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention in all cases of significant exposure.[7]

Experimental Protocols for Stability and Reactivity Assessment

To empirically determine the stability and metabolic profile of 4-methyl-1-naphthylamine, standardized, self-validating experimental systems are required.

Protocol: HPLC-Based Oxidative Stability Assessment

This protocol quantifies the degradation of 4M1N under forced oxidative conditions.

Objective: To determine the rate of degradation of 4M1N upon exposure to ambient light and air.

Methodology:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of 4M1N in HPLC-grade acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water.

  • Time Zero (T=0) Analysis: Immediately inject 10 µL of the working solution onto a calibrated HPLC-UV system. Record the peak area of the parent compound.

  • Exposure: Transfer the remaining working solution to a clear glass vial and leave it uncapped on a lab bench exposed to ambient light and air.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject 10 µL of the exposed solution onto the HPLC system and record the peak area.

  • Data Analysis: Calculate the percentage of 4M1N remaining at each time point relative to the T=0 peak area. Plot the percentage remaining versus time to determine the degradation kinetics.

  • System Validation: A control sample, stored in a sealed, amber vial under an inert atmosphere, should be run at the final time point to ensure that degradation is due to exposure and not solution instability.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the rate of metabolism of 4M1N in a simulated biological system.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of 4M1N using human liver microsomes.

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM stock of NADPH in buffer.

    • Thaw human liver microsomes (HLM) on ice. Dilute to 0.5 mg/mL in buffer.

    • Prepare a 1 mM stock solution of 4M1N in DMSO, then dilute to 100 µM in acetonitrile/water.

  • Incubation:

    • Pre-warm the HLM suspension to 37°C for 5 minutes.

    • Initiate the reaction by adding 4M1N to the HLM suspension to a final concentration of 1 µM.

    • Immediately add the NADPH solution to a final concentration of 1 mM. This is the T=0 sample.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard (e.g., a structurally related, stable compound) to stop the enzymatic reaction and precipitate proteins.

  • Sample Processing: Vortex the quenched samples, then centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze using a validated LC-MS/MS method to quantify the remaining concentration of 4M1N.

  • Data Analysis: Plot the natural logarithm of the percentage of 4M1N remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as t₁/₂ = 0.693 / k.

  • Self-Validation Controls:

    • -NADPH Control: Run a parallel incubation without adding NADPH. Significant compound loss in this control indicates non-enzymatic degradation or instability.

    • Heat-Inactivated Microsome Control: Run a parallel incubation using microsomes that have been boiled. This control also accounts for non-enzymatic degradation.

G start Prepare Reagents (Microsomes, NADPH, 4M1N) pre_warm Pre-warm Microsomes at 37°C start->pre_warm initiate Initiate Reaction (Add 4M1N, then NADPH) pre_warm->initiate sample Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sample quench Quench Reaction (Ice-cold Acetonitrile + Internal Std.) sample->quench process Vortex & Centrifuge quench->process analyze LC-MS/MS Analysis of Supernatant process->analyze calculate Calculate Half-Life (t₁/₂) and Intrinsic Clearance analyze->calculate end Report Results calculate->end

Caption: Workflow for the in vitro microsomal stability assay.

References

An In-Depth Technical Guide to 1-Amino-4-methylnaphthalene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthalene Scaffold and the Significance of 1-Amino-4-methylnaphthalene

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry and materials science. Its rigid, lipophilic nature provides a foundational framework for the design of a diverse array of biologically active molecules and functional materials.[1] The introduction of functional groups, such as an amino moiety, onto the naphthalene core dramatically alters its electronic properties and reactivity, opening avenues for further chemical modification and the development of compounds with a wide spectrum of therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.[1]

This technical guide focuses on a specific, yet important, derivative: 1-Amino-4-methylnaphthalene (also known as 4-methylnaphthalen-1-amine). This compound, featuring both an electron-donating amino group and a methyl group on the naphthalene ring, possesses a unique combination of electronic and steric properties that make it a valuable intermediate in organic synthesis. This guide will provide an in-depth exploration of its synthesis, detailed characterization, and a review of its current and potential applications, particularly in the context of drug discovery and development.

Core Synthesis: A Two-Step Approach from 1-Methylnaphthalene

The most established and practical synthetic route to 1-Amino-4-methylnaphthalene is a two-step process commencing with the commercially available starting material, 1-methylnaphthalene. This process involves an initial electrophilic nitration followed by a reduction of the resulting nitro group.

Step 1: Electrophilic Nitration of 1-Methylnaphthalene

The first step is the regioselective nitration of 1-methylnaphthalene to yield 4-methyl-1-nitronaphthalene. The methyl group at the C1 position and the inherent reactivity of the naphthalene ring direct the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the C4 position.

Causality of Experimental Choices:

  • Nitrating Agent: A classical nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion.

  • Solvent: While the reaction can be performed without a solvent, the use of a solvent like 1,4-dioxane can ensure homogeneous reaction conditions, leading to more consistent product distribution and yield.[2]

  • Temperature Control: The reaction is exothermic, and careful temperature control is crucial to prevent over-nitration and the formation of undesired byproducts.

Experimental Protocol: Synthesis of 4-methyl-1-nitronaphthalene

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a predetermined volume of concentrated sulfuric acid to an equal volume of concentrated nitric acid. Allow the mixture to cool to room temperature.

  • Reaction Setup: In a separate round-bottom flask, dissolve 1-methylnaphthalene in a suitable solvent such as glacial acetic acid or 1,4-dioxane.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 1-methylnaphthalene while maintaining the reaction temperature between 0-10 °C with an ice bath.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture over crushed ice and water. The crude 4-methyl-1-nitronaphthalene will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual acid, and then recrystallize from a suitable solvent, such as ethanol, to afford the purified product.

Caption: Step 1: Electrophilic Nitration of 1-Methylnaphthalene.

Step 2: Reduction of 4-Methyl-1-nitronaphthalene

The second and final step is the reduction of the nitro group in 4-methyl-1-nitronaphthalene to the corresponding primary amine, 1-Amino-4-methylnaphthalene. Several reduction methods are available, with catalytic hydrogenation being a common and efficient choice.

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a clean and high-yielding method.[3] Alternatively, metal-acid reductions, such as with tin or iron in the presence of hydrochloric acid (Béchamp reduction), can also be employed.

  • Solvent: A polar solvent like ethanol is typically used for catalytic hydrogenation to dissolve the starting material and facilitate the reaction on the catalyst surface.

  • Pressure and Temperature: The reaction is often carried out under a positive pressure of hydrogen to increase the reaction rate. The temperature is typically kept moderate to avoid side reactions.

Experimental Protocol: Synthesis of 1-Amino-4-methylnaphthalene

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-methyl-1-nitronaphthalene in ethanol. Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1-Amino-4-methylnaphthalene. The product can be further purified by recrystallization or column chromatography.

Caption: Step 2: Reduction of 4-Methyl-1-nitronaphthalene.

Comprehensive Characterization

Accurate characterization of 1-Amino-4-methylnaphthalene is essential to confirm its identity and purity. The following table summarizes its key physical and chemical properties.

PropertyValueReference
Molecular Formula C₁₁H₁₁N[4]
Molecular Weight 157.21 g/mol [4]
CAS Number 4523-45-9[4]
IUPAC Name This compound[4]
Appearance Solid
Purity Typically ≥98%[5]

Spectroscopic analysis provides definitive structural confirmation. While a comprehensive, publicly available dataset is limited, the expected spectral characteristics can be inferred from the structure and data on analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the methyl group protons, and a broad singlet for the amine protons.

  • ¹³C NMR: The spectrum would display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.

  • FTIR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 157, corresponding to the molecular weight of the compound.

Reactivity and Potential for Derivatization

The chemical reactivity of 1-Amino-4-methylnaphthalene is dictated by the interplay of the electron-donating amino and methyl groups and the aromatic naphthalene core.

  • Nucleophilicity of the Amino Group: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and Schiff base formation.

  • Electrophilic Aromatic Substitution: The naphthalene ring is activated towards electrophilic aromatic substitution. The amino and methyl groups are ortho-, para-directing, suggesting that substitution would likely occur at the C2 and C5/C8 positions.

This reactivity makes 1-Amino-4-methylnaphthalene a versatile building block for the synthesis of a wide range of derivatives with potentially interesting biological activities.

Applications in Drug Discovery and Development

While 1-Amino-4-methylnaphthalene itself has not been extensively studied as a therapeutic agent, its structural motif is present in various compounds with demonstrated biological activity. The naphthalene scaffold is a key component in numerous approved drugs.[1] Furthermore, derivatives of aminonaphthalenes have been investigated for their potential as anticancer agents.

For instance, studies on (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines have identified these classes of compounds as potent inducers of apoptosis in cancer cells.[6] One of the most potent analogs, (1-(Dimethylamino)naphthalen-4-yl)(4-(dimethylamino)phenyl)methanone, exhibited EC₅₀ values in the nanomolar range in several cancer cell lines.[6] This highlights the potential of the aminonaphthalene core in the design of novel anticancer therapeutics.

The synthesis of naphthalene-substituted triazole spirodienones has also yielded compounds with remarkable in vitro cytotoxic activity, capable of arresting the cell cycle and inducing apoptosis in cancer cells.[7] These findings suggest that 1-Amino-4-methylnaphthalene could serve as a valuable starting material for the synthesis of novel, structurally diverse compounds with potential anticancer properties.

Future Perspectives

1-Amino-4-methylnaphthalene represents a valuable, yet under-explored, building block in the field of medicinal chemistry. Its straightforward synthesis and versatile reactivity provide a platform for the generation of diverse chemical libraries for biological screening. Future research efforts could focus on:

  • Systematic Derivatization: The synthesis and biological evaluation of a library of derivatives of 1-Amino-4-methylnaphthalene to establish structure-activity relationships.

  • Target-Based Drug Design: Utilizing the 1-Amino-4-methylnaphthalene scaffold as a starting point for the rational design of inhibitors for specific biological targets implicated in disease.

  • Exploration of Other Therapeutic Areas: Investigating the potential of its derivatives in other therapeutic areas beyond oncology, such as in the development of antimicrobial or anti-inflammatory agents.

References

Natural occurrence and sources of methylated naphthalenamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Occurrence and Sources of Methylated Naphthalenamines

Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of methylated naphthalenamines. A thorough review of available literature indicates that these compounds are primarily encountered as synthetic chemicals available from commercial suppliers for research and industrial applications. There is a notable absence of evidence for their natural occurrence via biosynthesis in organisms.

The principal hypothesized environmental sources are as trace byproducts from high-temperature combustion processes involving nitrogen-containing organic materials, such as the burning of coal or tobacco. This hypothesis is formed by analogy with the well-documented formation of the parent compound, 2-naphthylamine, a known carcinogen, under similar conditions.[1] While the constituent chemical moieties—methylnaphthalenes and nitrogen heterocycles—are abundant in fossil fuels like crude oil and coal tar, the presence of methylated naphthalenamines themselves in these matrices has not been explicitly documented in the reviewed literature.[2][3] This guide synthesizes this information and provides a robust analytical framework for the detection and quantification of these compounds in environmental and industrial samples.

Introduction to Methylated Naphthalenamines

Methylated naphthalenamines are a class of aromatic amines based on a naphthalene backbone. The core structure consists of a naphthalene ring system substituted with at least one amine (-NH₂) group and at least one methyl (-CH₃) group. The nomenclature and properties of these compounds vary depending on the position and nature of the substitution.

Substitution can occur in two primary ways:

  • Ring-methylation: The methyl group is attached directly to the carbon skeleton of the naphthalene ring (e.g., 1-methyl-2-naphthylamine).

  • N-methylation: The methyl group is attached to the nitrogen atom of the amine group (e.g., N-methyl-1-naphthylamine).

These compounds are generally crystalline solids or liquids and, like many aromatic amines, are of interest due to their potential biological activity and as precursors in chemical synthesis. Their structural similarity to known carcinogens like 2-naphthylamine necessitates a clear understanding of their sources and environmental prevalence.[1]

Table 1: Properties of Representative Methylated Naphthalenamine Isomers
Compound NameStructureIsomer TypeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Methyl-1-naphthylamine HydrochlorideC₁₀H₇NH(CH₃)·HClN-methylated4643-36-1C₁₁H₁₂ClN193.68
N-Methyl-2-naphthylamineC₁₀H₇NH(CH₃)N-methylated2216-67-3C₁₁H₁₁N157.21
N-Methyl-1-naphthalenemethylamineC₁₀H₇CH₂NH(CH₃)N-methylated14489-75-9C₁₂H₁₃N171.24

(Data sourced from various chemical suppliers).[4][5]

Sources and Formation Mechanisms

The origins of methylated naphthalenamines can be categorized into two main types: confirmed anthropogenic synthesis and hypothesized environmental formation.

Industrial Synthesis and Use (Confirmed Source)

The most definitive source of methylated naphthalenamines is their intentional synthesis for industrial and research purposes. A wide array of isomers, including N-methyl-1-naphthylamine and N-methyl-2-naphthylamine, are readily available from chemical suppliers.[4][5][6][7][8][9][10][11]

Causality of Use: These compounds serve as versatile chemical intermediates or building blocks. The amine functional group provides a reactive site for forming amides, imines, and other nitrogen-containing structures, while the naphthalene ring provides a rigid, aromatic scaffold. They are primarily used in laboratory-scale research and potentially in the synthesis of dyes, agrochemicals, and pharmaceuticals, though large-scale industrial applications are not well-documented in public literature. Synthesis precursors often include compounds like 1-chloromethylnaphthalene and methylamine.[9]

Combustion Byproducts (Hypothesized Source)

While direct evidence is lacking, a strong scientific inference can be made that methylated naphthalenamines are formed during the incomplete combustion of nitrogen-containing organic matter.

Expert Rationale & Mechanistic Insights:

  • Parent Compound Formation: It is firmly established that 2-naphthylamine is generated during the burning of coal and is a component of tobacco smoke.[1] The formation of polycyclic aromatic hydrocarbons (PAHs) and their nitrogenous analogs (azaarenes) in high-temperature environments is a complex process involving the recombination of radical species.

  • Presence of Precursors: Combustion environments are rich in the necessary precursors. The thermal breakdown of larger organic molecules generates a pool of reactive radicals, including those that can form the naphthalene skeleton. If the original fuel contains nitrogen (e.g., in coal or biomass), nitrogenous radicals will be present.

  • Methylation Pathways: The presence of methyl radicals (from the combustion of methane or other alkyl structures) allows for methylation of the aromatic rings or the amine groups of nascently formed naphthylamines.

Therefore, it is highly probable that methylated naphthalenamines are present as trace contaminants in emissions from sources like coal furnaces, industrial incinerators, and tobacco smoke.

Diagram 1: Confirmed vs. Hypothesized Sources of Methylated Naphthalenamines

cluster_confirmed Confirmed Sources cluster_hypothesized Hypothesized Environmental Sources cluster_precursors Relevant Precursors synthesis Industrial Chemical Synthesis use Research & Chemical Intermediate Use synthesis->use Definitive Pathway combustion Incomplete Combustion (e.g., Coal, Tobacco) environment Trace Environmental Contaminants combustion->environment Inferred Pathway fossil_fuels Fossil Fuels (Crude Oil, Coal Tar) fossil_fuels->environment Potential but Undocumented precursor_n Nitrogen-Containing Organics precursor_n->combustion precursor_m Methylnaphthalenes & Alkyl Moieties precursor_m->combustion precursor_m->fossil_fuels

Caption: Logical flow from precursors to confirmed and hypothesized sources of methylated naphthalenamines.

Analytical Methodologies for Detection

Given the lack of established protocols for methylated naphthalenamines specifically, this section outlines a robust, self-validating workflow derived from methods for analogous compounds like methylamine and other aromatic amines.[12][13]

Experimental Protocol: Sample Extraction and Analysis

This protocol is designed for the sensitive detection and reliable quantification of methylated naphthalenamines in a complex matrix (e.g., industrial effluent, particulate matter extract).

1. Sample Collection and Preparation:

  • Air Samples: Draw a known volume of air through a glass fiber filter treated with an antioxidant like Vitamin C to prevent oxidative degradation of the amines.[13]
  • Liquid Samples (Water, Solvents): Perform ultrasound-assisted dispersive liquid-liquid microextraction. This modern technique offers high enrichment factors and minimizes solvent use.[14]
  • i. Add a suitable extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetone) to the aqueous sample.
  • ii. Sonicate for 5 minutes to form a cloudy emulsion, maximizing surface area for analyte transfer.
  • iii. Centrifuge at 4000 rpm for 10 minutes to separate the extraction solvent phase.
  • iv. Collect the sedimented organic phase for analysis.

2. Derivatization (Optional but Recommended for Trace Analysis):

  • Rationale: While the naphthalene ring provides a native chromophore, derivatization can significantly enhance detection sensitivity, especially for fluorescence detectors. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is an excellent reagent for primary and secondary amines.[14]
  • Procedure:
  • i. Evaporate the collected organic extract to dryness under a gentle stream of nitrogen.
  • ii. Reconstitute in a borate buffer solution (pH 9.0).
  • iii. Add a solution of FMOC-Cl in acetonitrile and vortex for 1 minute.
  • iv. Allow the reaction to proceed for 15 minutes at room temperature.
  • v. Quench the reaction by adding an amino acid like glycine.

3. Chromatographic Separation and Detection:

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a Fluorescence Detector (FLD) and/or a Mass Spectrometer (MS).
  • Column: A mixed-mode column (e.g., reversed-phase and cation-exchange) is ideal for retaining and separating these polar, basic compounds.[15]
  • Mobile Phase: A gradient of acetonitrile and water with a buffer additive like trifluoroacetic acid (TFA) or ammonium formate, depending on the detector.
  • Detection:
  • Fluorescence (FLD): Set the excitation wavelength based on the absorbance maximum of the naphthalene ring (approx. 300-330 nm) or the FMOC-derivative.[13] This provides high sensitivity and selectivity over many matrix components.
  • Mass Spectrometry (MS): For unambiguous confirmation. Operate in Selected Ion Monitoring (SIM) mode, targeting the molecular ion ([M+H]⁺) of the specific methylated naphthalenamine isomer of interest. This is the gold standard for identification.

4. Quantification and Validation:

  • Prepare a calibration curve using certified reference standards of the target analytes.
  • Perform spike-and-recovery experiments on blank matrix samples to validate the extraction efficiency and quantify matrix effects. The protocol is considered self-validating if recovery is consistently between 85-115% with low relative standard deviation (<15%).

Diagram 2: Analytical Workflow for Methylated Naphthalenamine Detection

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (Air Filter or Liquid) extraction Microextraction (DLLME) sample->extraction derivatization Derivatization (Optional, e.g., FMOC-Cl) extraction->derivatization hplc HPLC Separation (Mixed-Mode Column) derivatization->hplc detection Detection hplc->detection fld Fluorescence (FLD) (High Sensitivity) detection->fld Primary ms Mass Spec (MS) (High Specificity) detection->ms Confirmatory quant Quantification (vs. Calibration Curve) fld->quant ms->quant validation Method Validation (Spike/Recovery) quant->validation

Caption: Step-by-step experimental workflow for the extraction and analysis of methylated naphthalenamines.

Conclusion

The available scientific evidence strongly indicates that methylated naphthalenamines are primarily synthetic compounds used in research and industry. Their natural occurrence through biosynthetic pathways is undocumented. However, based on established principles of combustion chemistry and the known formation of the parent compound 2-naphthylamine, it is reasonable to hypothesize their existence as trace environmental contaminants from high-temperature processes. The lack of direct observational data highlights a significant research gap. The analytical workflow presented in this guide provides a robust and scientifically sound methodology for future studies aiming to detect, identify, and quantify these compounds in environmental and industrial settings, thereby enabling a more complete assessment of their prevalence and potential impact.

References

Methodological & Application

Application Note and Protocol for the Laboratory Synthesis of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Methylnaphthalen-1-amine, a valuable building block in medicinal chemistry and materials science.[1] The primary synthetic route detailed herein involves the reduction of the precursor, 4-methyl-1-nitronaphthalene. This application note furnishes a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, safety precautions, and methods for purification and characterization of the final product. The presented protocol is designed to be robust and reproducible for researchers in academic and industrial laboratories.

Introduction

This compound is an aromatic amine derivative of naphthalene.[1][2] Its structural motif, featuring a primary amine on a methylated naphthalene scaffold, makes it a versatile intermediate for the synthesis of more complex molecules.[1] The strategic placement of the methyl and amino groups allows for diverse functionalization, enabling its incorporation into a wide array of molecular architectures for applications in drug discovery, agrochemicals, and the development of novel organic materials.[1]

The most common and effective laboratory-scale synthesis of this compound is achieved through the reduction of the corresponding nitroaromatic compound, 4-methyl-1-nitronaphthalene.[1] This precursor is typically synthesized via the nitration of 1-methylnaphthalene.[3] The subsequent reduction of the nitro group is a critical step, and several methodologies can be employed, including catalytic hydrogenation and metal-acid reductions.[1][4][5] This guide will focus on the widely used and reliable tin(II) chloride reduction method, which offers mild reaction conditions and good functional group tolerance.[4][6]

Synthetic Strategy: Reduction of 4-Methyl-1-nitronaphthalene

The chosen synthetic pathway involves a two-step process starting from 1-methylnaphthalene:

  • Nitration of 1-Methylnaphthalene: The first step is the electrophilic nitration of 1-methylnaphthalene to yield 4-methyl-1-nitronaphthalene. This is typically achieved using a mixture of nitric acid and sulfuric acid.[3]

  • Reduction of 4-Methyl-1-nitronaphthalene: The nitro group of 4-methyl-1-nitronaphthalene is then reduced to a primary amine using tin(II) chloride (SnCl₂) in an acidic medium.[4][6][7]

This application note will primarily focus on the detailed protocol for the second step, the reduction of the nitro compound.

Reaction Mechanism: Tin(II) Chloride Reduction

The reduction of an aromatic nitro group using tin(II) chloride in the presence of a proton source (typically hydrochloric acid) is a classic and effective method.[7] The mechanism involves a series of single electron transfers from the Sn(II) salt, which acts as the reducing agent, to the nitro group.[6] The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to the amine (-NH2).[7] The tin(II) is oxidized to tin(IV) in the process.[8]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Methyl-1-nitronaphthaleneReagent grade, >98%
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS reagent grade
Concentrated Hydrochloric acid (HCl)37%
Ethanol95% or absolute
Sodium hydroxide (NaOH)Pellets or solution
Diethyl ether or Ethyl acetateAnhydrous
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)Anhydrous
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
pH paper or pH meter
Standard glassware for workup and purification
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care.[9]

    • This compound and its precursor: Naphthalene derivatives can be harmful. Avoid inhalation of dust and contact with skin and eyes.[10]

    • Tin(II) chloride: Can be irritating to the skin and respiratory system. SnCl₂ is a suspected sensitizer.[6]

  • Exothermic Reaction: The reduction reaction can be exothermic.[6] Addition of reagents should be controlled, and cooling might be necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Tin-containing waste should be handled as heavy metal waste.

Step-by-Step Procedure

Part 1: Reduction of 4-Methyl-1-nitronaphthalene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-1-nitronaphthalene (1.0 eq).

  • Solvent Addition: Add ethanol to the flask to dissolve the starting material. A typical concentration is around 0.2-0.5 M.

  • Addition of Tin(II) Chloride: To the stirred solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-4 eq).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture. The reaction is often exothermic, so the addition should be done carefully. After the initial exotherm subsides, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Part 2: Workup and Isolation

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH > 10). This will precipitate tin salts as tin hydroxides.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification and Characterization

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

  • Column Chromatography: If the product is an oil or if recrystallization is not effective, purify by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

The purified this compound can be characterized by standard analytical techniques:

  • Melting Point: Compare the measured melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

Visualizing the Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification & Characterization Start 4-Methyl-1-nitronaphthalene Reagents SnCl2·2H2O, HCl, Ethanol Start->Reagents Add Reaction Reflux (2-4h) Reagents->Reaction Heat Quench Cool & Basify (NaOH) Reaction->Quench Extraction Extract (EtOAc/Ether) Quench->Extraction Drying Dry (Na2SO4) & Filter Extraction->Drying Evaporation Rotary Evaporation Drying->Evaporation Crude Crude Product Evaporation->Crude Purification Recrystallization or Column Chromatography Crude->Purification Final_Product Pure this compound Purification->Final_Product Characterization NMR, MS, IR, MP Final_Product->Characterization

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Routes

While the tin(II) chloride reduction is a reliable method, other synthetic strategies can also be employed for the synthesis of this compound.

  • Catalytic Hydrogenation: This is a clean and high-yielding method, often utilizing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1][4][11] This method is particularly advantageous for large-scale synthesis as it avoids the use of stoichiometric metal reagents and simplifies product workup.[12] However, care must be taken as some catalysts can be pyrophoric, and specialized equipment for handling hydrogen gas is required.[13]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond directly by reacting an aryl halide (e.g., 1-bromo-4-methylnaphthalene) with an ammonia equivalent.[14][15] This method offers a broad substrate scope but often requires more expensive catalysts and ligands.[16][17]

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or temperature. Inactive reagents.Increase reaction time or temperature. Check the quality of the tin(II) chloride.
Low YieldInefficient extraction. Product loss during workup.Perform multiple extractions. Be careful during the basification and transfer steps.
Product ContaminationIncomplete reaction. Side reactions. Inefficient purification.Ensure the reaction goes to completion. Optimize purification conditions (e.g., different recrystallization solvent or chromatography eluent).
Difficulty in Removing Tin SaltsIncomplete precipitation or filtration.Ensure the pH is sufficiently basic to precipitate all tin hydroxides. Thoroughly wash the filter cake.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the laboratory synthesis of this compound via the reduction of 4-methyl-1-nitronaphthalene using tin(II) chloride. By following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs. The discussion of alternative synthetic routes and troubleshooting tips further equips scientists to adapt and optimize the synthesis based on their specific requirements and available resources.

References

Application Notes: 4-Methyl-1-naphthylamine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Physicochemical Profile

4-Methyl-1-naphthylamine is a primary aromatic amine and a derivative of naphthalene. It serves as a crucial building block in organic synthesis due to the reactivity of its amino group and the extended aromatic system of the naphthalene ring. This combination of features allows it to be a versatile precursor for a wide range of complex molecules, particularly in the dye, pharmaceutical, and agrochemical industries. The amine group can be readily diazotized and subjected to coupling reactions, while the naphthalene ring can undergo electrophilic substitution, making it a valuable intermediate for constructing diverse molecular architectures.

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and application of 4-methyl-1-naphthylamine as a synthetic intermediate. All protocols are designed with scientific integrity, providing causal explanations for experimental choices to ensure reproducibility and safety.

Table 1: Physicochemical Properties of 4-Methyl-1-naphthylamine

PropertyValueSource
IUPAC Name 4-methylnaphthalen-1-aminePubChem
CAS Number 452-80-2PubChem
Molecular Formula C₁₁H₁₁N[1]
Molecular Weight 157.21 g/mol [1]
Appearance Solid (often needles or crystalline powder)[2]
Melting Point 47-50 °C (117-122 °F)[2][3]
Boiling Point 301 °C (574 °F)[2][3]
Density 1.114 g/cm³ at 25 °C[2][3]
Solubility Sparingly soluble in water[2]

Synthesis and Purification Protocols

The most common and industrially significant route to 1-naphthylamine and its derivatives is the reduction of the corresponding nitronaphthalene compound.[2][4] This approach is favored for its high yields and the ready availability of the nitroaromatic precursor.

Synthesis via Catalytic Hydrogenation of 4-Methyl-1-nitronaphthalene

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[5][6] It avoids the use of stoichiometric metal reductants, which can complicate product purification. Non-precious metal catalysts like nickel are often employed for their cost-effectiveness and high activity.[6]

Protocol 2.1: Laboratory-Scale Synthesis

Materials:

  • 4-Methyl-1-nitronaphthalene

  • Ethanol or Methanol (solvent)

  • Raney Nickel or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (H₂)

  • Pressurized hydrogenation apparatus (e.g., Parr hydrogenator)

  • Filter aid (e.g., Celite®)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor, charge 4-methyl-1-nitronaphthalene and the solvent (e.g., ethanol). The substrate-to-solvent ratio should be sufficient to ensure good mixing (typically 1:10 w/v).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5-10 wt% Raney Nickel or 1-2 wt% Pd/C) to the reactor. Rationale: The catalyst is often pyrophoric and must be handled under inert conditions to prevent ignition.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove all air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-500 psi, depending on the catalyst and apparatus).[5]

  • Reaction: Begin vigorous stirring and heat the mixture to a temperature between 50-100 °C.[5] Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen consumption ceases.

  • Cooldown and Filtration: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas. Filter the reaction mixture through a pad of filter aid (Celite®) to remove the catalyst. Rationale: Filtering through Celite prevents the fine catalyst particles from passing through the filter paper and ensures safe handling of the potentially pyrophoric catalyst.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-methyl-1-naphthylamine.

Purification

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol/water to yield a high-purity crystalline solid.

Characterization

The identity and purity of the synthesized 4-methyl-1-naphthylamine should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

TechniqueExpected Results
¹H NMR Signals corresponding to the methyl protons, the amino protons, and the distinct aromatic protons on the naphthalene ring.
¹³C NMR Resonances for the methyl carbon and the eleven unique carbons of the naphthalene ring system.
IR Spectroscopy Characteristic N-H stretching bands (typically a doublet around 3300-3500 cm⁻¹) and C-H/C=C stretching from the aromatic ring.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 157.21).

Applications in Organic Synthesis

Intermediate for Azo Dyes

Azo dyes represent the largest class of synthetic colorants.[7] Their synthesis involves two key steps: the diazotization of a primary aromatic amine and the subsequent azo coupling with an electron-rich aromatic compound.[8] 4-Methyl-1-naphthylamine is an excellent precursor for producing a range of red, orange, and brown dyes.

Principle of Reaction:

  • Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid (like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt.[9][10] Maintaining low temperatures is critical to prevent the unstable diazonium salt from decomposing.[8]

  • Azo Coupling: The electrophilic diazonium salt is then reacted with a coupling partner, such as a phenol or another aromatic amine. The diazonium ion attacks the electron-rich ring of the coupling partner in an electrophilic aromatic substitution reaction to form the characteristic -N=N- azo linkage.[7]

Protocol 3.1: Synthesis of an Azo Dye using 2-Naphthol as a Coupling Partner

Materials:

  • 4-Methyl-1-naphthylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice, Distilled Water

  • Starch-iodide paper

Procedure:

Part A: Diazotization

  • In a beaker, dissolve 4-methyl-1-naphthylamine (1 eq.) in a mixture of concentrated HCl (2.5-3 eq.) and water. Stir until fully dissolved and cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (1.05 eq.) in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, keeping the temperature below 5 °C. Rationale: This exothermic reaction must be controlled to prevent the decomposition of the diazonium salt.

  • After the addition is complete, stir for an additional 15 minutes. Check for a slight excess of nitrous acid using starch-iodide paper (should turn blue). This ensures all the primary amine has reacted.[11]

Part B: Azo Coupling

  • In a separate large beaker, dissolve 2-naphthol (1 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH). Cool this solution to 0-5 °C in an ice bath. Rationale: The coupling reaction with phenols is performed under basic conditions to deprotonate the phenol, forming the more strongly activating phenoxide ion.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.[8]

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

Part C: Isolation

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid product with cold water to remove residual salts.

  • The crude dye can be purified by recrystallization from a suitable solvent like ethanol.

Precursor in Pharmaceutical & Agrochemical Synthesis

The naphthylamine scaffold is present in numerous biologically active compounds. 4-Methyl-1-naphthylamine can serve as a starting point for synthesizing more complex molecules, such as intermediates for antifungal agents. For example, related naphthalenemethylamine structures are key intermediates in the synthesis of drugs like Terbinafine and Naftifine.[12][13][14] The synthesis often involves converting the naphthylamine into other functional groups or building upon the existing structure.

Safety, Handling, and Storage

4-Methyl-1-naphthylamine, like other aromatic amines, must be handled with care. 1-Naphthylamine is classified as a carcinogen.[3][15] While specific carcinogenicity data for the 4-methyl derivative may be less extensive, it should be treated as a hazardous substance.

Table 3: Safety and Handling Precautions

AspectGuideline
Hazards Harmful if swallowed. May cause cancer. Toxic to aquatic life with long-lasting effects.[3][15]
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile gloves, lab coat. Work in a well-ventilated chemical fume hood.[15][16]
Handling Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.[16][17]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and direct sunlight.[16][18]
Spill & Disposal For spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal. Dispose of chemical waste in accordance with local, state, and federal regulations.[15]

References

Application and Protocol Guide for the Analytical Detection of 1-Amino-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the analytical detection of 1-Amino-4-methylnaphthalene. Designed for researchers, scientists, and professionals in drug development, this document offers a synthesized approach based on established analytical principles and field-proven insights. Each method is presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure robust and reliable results.

Introduction to 1-Amino-4-methylnaphthalene and its Analytical Importance

1-Amino-4-methylnaphthalene, a derivative of naphthalene, is a significant compound in various chemical syntheses, including the manufacturing of dyes and potentially as an intermediate or impurity in pharmaceutical production. Its detection and quantification are crucial for quality control, impurity profiling, and safety assessment. The aromatic amine functional group and the naphthalene ring system provide distinct physicochemical properties that can be exploited for its selective and sensitive analysis.

This guide explores the primary analytical techniques for the determination of 1-Amino-4-methylnaphthalene, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Spectroscopic Methods, and Electrochemical Detection.

Physicochemical Properties of 1-Amino-4-methylnaphthalene

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueReference
Molecular Formula C₁₁H₁₁N--INVALID-LINK--[1]
Molecular Weight 157.21 g/mol --INVALID-LINK--[1]
CAS Number 4523-45-9--INVALID-LINK--[1]
Appearance Not specified, but related aminonaphthalenes are often crystalline solids.
Solubility Expected to be soluble in organic solvents like methanol, acetonitrile, and ethanol.General chemical principles
pKa Data not readily available, but the amino group imparts basic properties.

High-Performance Liquid Chromatography (HPLC) for the Analysis of 1-Amino-4-methylnaphthalene

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of aromatic amines. A reversed-phase HPLC method with UV detection is a primary choice for the analysis of 1-Amino-4-methylnaphthalene due to the compound's aromatic structure, which imparts strong UV absorbance.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on its wide applicability and effectiveness in retaining nonpolar to moderately polar compounds like 1-Amino-4-methylnaphthalene through hydrophobic interactions. The mobile phase, a mixture of acetonitrile and a buffer, allows for the elution of the analyte with good peak shape and resolution. Acetonitrile is chosen for its low UV cutoff and miscibility with aqueous buffers. A phosphate or formate buffer is used to maintain a consistent pH, which is critical for the reproducible ionization state of the amino group and interaction with the stationary phase. UV detection is suitable due to the chromophoric nature of the naphthalene ring system.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Processing stock Prepare Stock Solution (1 mg/mL in Methanol) working Prepare Working Standards (Dilute with Mobile Phase) stock->working injection Inject Sample/Standard working->injection sample Prepare Sample Solution (Dissolve in Mobile Phase) sample->injection instrument HPLC Instrument (Pump, Injector, Column Oven, UV Detector) instrument->injection column C18 Column (e.g., 250 x 4.6 mm, 5 µm) column->instrument mobile_phase Mobile Phase (Acetonitrile:Buffer) mobile_phase->instrument chromatogram Acquire Chromatogram injection->chromatogram integration Integrate Peak Area chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: A typical experimental workflow for the HPLC analysis of 1-Amino-4-methylnaphthalene.

Detailed Protocol for HPLC-UV Analysis

This protocol provides a starting point for the development and validation of a stability-indicating HPLC method for 1-Amino-4-methylnaphthalene.[2][3]

2.1. Materials and Reagents

  • 1-Amino-4-methylnaphthalene analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade or ultrapure)

2.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectra of similar aminonaphthalene derivatives, a wavelength in the range of 230-250 nm is recommended.[4][5] A PDA detector can be used to determine the optimal wavelength.

  • Injection Volume: 10 µL.

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Amino-4-methylnaphthalene standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2.4. Method Validation A rigorous validation in accordance with ICH guidelines is essential to ensure the method is suitable for its intended purpose.[2]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a PDA detector.
Linearity A correlation coefficient (r²) of ≥ 0.999 over the specified concentration range.
Accuracy Recovery of 98-102% for spiked samples at three different concentration levels.
Precision (Repeatability and Intermediate Precision) Relative Standard Deviation (RSD) of ≤ 2% for peak areas.
Limit of Detection (LOD) and Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, pH, flow rate, column temperature).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 1-Amino-4-methylnaphthalene, GC-MS offers high sensitivity and specificity, particularly with the structural information provided by mass spectrometry. A derivatization step may be considered to improve the chromatographic peak shape and thermal stability of the amine.

Rationale for Method Development

A nonpolar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of aromatic compounds. The temperature programming allows for the efficient elution of the analyte while separating it from other components in the sample matrix. Electron Ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for library matching and structural elucidation.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_analysis Data Acquisition & Processing stock Prepare Stock Solution (1 mg/mL in a suitable solvent) working Prepare Working Standards stock->working injection Inject Sample/Standard working->injection sample Prepare Sample Solution derivatization Derivatization (Optional) (e.g., silylation) sample->derivatization derivatization->injection instrument GC-MS Instrument (Injector, GC Oven, MS Detector) instrument->injection column Capillary Column (e.g., 5% Phenyl-methylpolysiloxane) column->instrument carrier_gas Carrier Gas (Helium) carrier_gas->instrument separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection data_analysis Data Analysis (Library Search, Quantification) detection->data_analysis

Caption: A generalized experimental workflow for the GC-MS analysis of 1-Amino-4-methylnaphthalene.

Detailed Protocol for GC-MS Analysis

This protocol provides a general framework for the GC-MS analysis of 1-Amino-4-methylnaphthalene.[6]

3.1. Materials and Reagents

  • 1-Amino-4-methylnaphthalene analytical standard (purity ≥98%)

  • Suitable solvent (e.g., dichloromethane, methanol) (GC grade)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

3.2. Instrumentation and Chromatographic Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

3.3. Predicted Mass Fragmentation The mass spectrum of 1-Amino-4-methylnaphthalene is expected to show a prominent molecular ion peak (M⁺) at m/z 157. Key fragment ions may arise from the loss of a hydrogen atom (M-1), a methyl group (M-15), and cleavage of the amino group. The naphthalene ring system is relatively stable and will likely produce characteristic fragment ions.

Spectroscopic Methods

Spectroscopic techniques, particularly UV-Visible and fluorescence spectroscopy, are valuable for the qualitative and quantitative analysis of 1-Amino-4-methylnaphthalene.

UV-Visible Spectroscopy

The extended π-system of the naphthalene ring in 1-Amino-4-methylnaphthalene results in strong absorption in the UV region. The absorption spectrum can be used for quantitative analysis if the sample matrix is simple and does not contain interfering substances.

  • Protocol:

    • Prepare a series of standard solutions of 1-Amino-4-methylnaphthalene in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).

    • Record the UV-Vis absorption spectrum from 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax). Based on structurally similar compounds, the λmax is expected in the range of 230-350 nm.[4][5]

    • Construct a calibration curve by plotting absorbance at λmax versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Fluorescence Spectroscopy

Aminonaphthalenes are known to be fluorescent. Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Visible spectroscopy.

  • Principle: The molecule is excited at a specific wavelength, and the emitted light at a longer wavelength is measured. The intensity of the emitted light is proportional to the concentration of the analyte.

  • Protocol:

    • Prepare standard and sample solutions in a suitable solvent.

    • Determine the optimal excitation and emission wavelengths by scanning both excitation and emission spectra.

    • Construct a calibration curve by plotting fluorescence intensity at the emission maximum versus concentration.

    • Measure the fluorescence intensity of the sample and determine its concentration.

Electrochemical Detection

Electrochemical methods can be employed for the sensitive detection of 1-Amino-4-methylnaphthalene, often coupled with HPLC. The amino group on the naphthalene ring is susceptible to electrochemical oxidation.

  • Principle: An electrochemical detector measures the current resulting from the oxidation or reduction of the analyte at an electrode surface. For 1-Amino-4-methylnaphthalene, oxidative detection is appropriate.

  • Instrumentation: An HPLC system coupled with an electrochemical detector (e.g., with a glassy carbon working electrode).

  • Advantages: High sensitivity and selectivity for electroactive compounds. It can be particularly useful for detecting trace levels of the analyte in complex matrices.

Conclusion

This guide provides a comprehensive overview of the primary analytical methods for the detection and quantification of 1-Amino-4-methylnaphthalene. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The detailed protocols for HPLC and GC-MS serve as a robust starting point for method development and validation. Adherence to rigorous validation procedures is paramount to ensure the generation of accurate and reliable data in research, quality control, and drug development settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the analysis of 4-Methylnaphthalen-1-amine using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodology herein is designed for researchers, scientists, and professionals in drug development and chemical analysis, offering a robust framework for the quantification of this primary aromatic amine. This document elucidates the scientific rationale behind the selection of chromatographic conditions and outlines a systematic approach to method validation, ensuring data integrity and reproducibility.

Introduction: The Analytical Imperative for this compound

This compound (C₁₁H₁₁N) is a primary aromatic amine and a derivative of naphthalene.[1] Aromatic amines as a chemical class are significant in various industrial syntheses, including the manufacturing of dyes, pesticides, and pharmaceuticals.[2] However, their potential toxicity and role as synthetic intermediates necessitate precise and reliable analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) stands as a premier technique for the analysis of such compounds due to its high resolution, sensitivity, and adaptability.[3][4] This application note details a reverse-phase HPLC (RP-HPLC) method, a common and effective approach for the separation of aromatic amines.[5][6]

Principles of the HPLC Method

The separation of this compound is achieved through reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The retention of the analyte on the column is primarily governed by hydrophobic interactions between the nonpolar analyte and the stationary phase. By manipulating the composition of the mobile phase, specifically the ratio of organic solvent to aqueous buffer, the retention time of this compound can be precisely controlled to achieve optimal separation from other components in the sample matrix.

Causality behind Experimental Choices:
  • Stationary Phase Selection (C18): A C18 column is selected due to its strong hydrophobic retention capabilities, which are well-suited for aromatic compounds like this compound. The long alkyl chains of the C18 stationary phase provide a high surface area for interaction, leading to effective separation.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water with a formic acid modifier is proposed. Acetonitrile is a common organic solvent in RP-HPLC with a low UV cutoff and viscosity. The inclusion of formic acid in the mobile phase serves two key purposes: it protonates the amine group of the analyte, reducing peak tailing by minimizing interactions with residual silanol groups on the stationary phase, and it provides a source of protons for electrospray ionization if mass spectrometry (MS) detection is employed.[7]

  • UV Detection: this compound possesses a naphthalene ring system, which is a strong chromophore. This allows for sensitive detection using a UV-Vis spectrophotometer. The selection of an appropriate wavelength is critical for maximizing sensitivity and can be determined by analyzing the UV spectrum of a standard solution. Based on the naphthalene structure, a wavelength in the range of 220-280 nm is expected to provide a strong signal.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a self-validating system for the analysis of this compound. Adherence to these steps, coupled with system suitability tests, will ensure the generation of reliable and reproducible data.

Materials and Reagents
  • This compound reference standard (Purity ≥95%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Binary or Quaternary Gradient Pump

  • Autosampler with temperature control

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • A recommended calibration curve range is 1 µg/mL to 100 µg/mL.

Sample Preparation:

  • The sample preparation method will be matrix-dependent. A general approach for a solid sample is as follows:

  • Accurately weigh a known amount of the sample.

  • Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of vortexing and sonication.[3]

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.[3]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Column, Pump, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (CDS) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthiness

To ensure the suitability of this method for its intended purpose, a comprehensive validation should be performed in accordance with ICH guidelines.[8] The key validation parameters are outlined below.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank (matrix without analyte) and a placebo (matrix with all components except the analyte) to ensure no interfering peaks are present at the retention time of this compound. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that the method can separate the analyte from its degradation products.[9]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy and Precision

Accuracy is the closeness of the test results to the true value. It should be assessed by spiking the sample matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected concentration) and calculating the percent recovery.

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and should be evaluated at two levels:

  • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

  • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to investigate include:

  • Flow rate (e.g., ±0.1 mL/min)

  • Column temperature (e.g., ±2°C)

  • Mobile phase composition (e.g., ±2% organic)

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas (n=6) ≤ 2.0%

Table 2: Method Validation Summary (Hypothetical Data)

Validation ParameterResult
Linearity (r²) 0.9995
Range (µg/mL) 1 - 100
Accuracy (% Recovery) 98.5% - 101.2%
Repeatability (%RSD) 0.8%
Intermediate Precision (%RSD) 1.5%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Logical Relationships in Method Development

Method_Development cluster_initial Initial Assessment cluster_method_dev Method Development cluster_validation Validation Analyte_Properties Analyte Properties (Polarity, pKa, UV Absorbance) Column_Selection Column Selection (e.g., C18, C8) Analyte_Properties->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (Organic Solvent, pH, Additives) Analyte_Properties->Mobile_Phase_Opt Detection_Params Detector Parameter Selection (Wavelength) Analyte_Properties->Detection_Params Method_Validation Method Validation (Specificity, Linearity, Accuracy, Precision, etc.) Column_Selection->Method_Validation Mobile_Phase_Opt->Method_Validation Detection_Params->Method_Validation Final_Method Final Validated Method Method_Validation->Final_Method

Caption: Logical flow of HPLC method development and validation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable framework for the quantitative analysis of this compound. The scientific rationale behind the selection of chromatographic parameters ensures a high degree of selectivity and sensitivity. By following the outlined protocol and performing a thorough method validation, researchers and scientists can generate high-quality, reproducible data suitable for a wide range of applications in research, development, and quality control.

References

Quantitative Analysis of 4-methyl-1-naphthylamine using Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of 4-methyl-1-naphthylamine using Gas Chromatography (GC). Aromatic amines, including 4-methyl-1-naphthylamine, are a class of compounds frequently monitored in environmental, industrial, and pharmaceutical settings due to their potential carcinogenicity.[1][2] However, their analysis by GC presents challenges due to their high polarity and reactivity, which can lead to poor peak shape and adsorption on standard GC columns.[3][4] This application note details a robust method employing chemical derivatization to enhance analyte volatility and improve chromatographic performance, coupled with detection by either Flame Ionization Detector (FID) or Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, providing researchers with a reliable framework for accurate and reproducible quantification.

Introduction and Scientific Principle

4-methyl-1-naphthylamine is a substituted aromatic amine. Aromatic amines as a class are recognized as potential human carcinogens, necessitating sensitive and accurate analytical methods for their detection.[1][2] Gas chromatography is a powerful technique for this purpose due to its high resolving power and sensitivity.[1]

The primary challenge in the GC analysis of amines is their tendency to interact with active sites within the GC system, leading to significant peak tailing and poor reproducibility.[4][5] To overcome this, two key strategies are employed in this protocol:

  • Specialized Column Chemistry: The use of a GC column specifically designed or deactivated for amine analysis is crucial to minimize analyte-column interactions.[3][5][6]

  • Chemical Derivatization: The inherent polarity of the primary amine group is reduced by converting it into a less polar, more volatile derivative.[7][8] This is most commonly achieved through acylation or silylation.[1][7] This guide will focus on acylation using Heptafluorobutyric Anhydride (HFBA), a technique well-established for aromatic amines that produces a stable derivative with excellent chromatographic properties and high sensitivity for electron capture detection (ECD) or mass spectrometry (MS).[2][9]

The derivatized analyte is then introduced into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. A detector at the end of the column provides a signal proportional to the amount of analyte present.

Materials and Methods

Equipment and Consumables
  • Gas Chromatograph: Agilent 6890/7890 or equivalent, equipped with a split/splitless inlet and either a Flame Ionization Detector (FID) or a Mass Selective Detector (MSD).

  • GC Column: A column specifically suited for amine analysis is recommended. Options include:

    • Agilent J&W CP-Wax 51 for Amines: Specifically designed for aromatic amines.[6]

    • Restek Rtx-Volatile Amine: A robust column designed for analyzing volatile amines in difficult matrices.[4]

    • Standard Mid-Polarity Column (e.g., HP-5ms): Can be used, but performance is greatly enhanced by derivatization.[10]

  • Autosampler: With 2 mL vials, caps, and septa.

  • Syringes: 10 µL for GC injection and various microliter syringes for standard preparation.

  • Glassware: Class A volumetric flasks, pipettes, and test tubes.

  • Sample Concentrator/Evaporator: Nitrogen blow-down apparatus.

  • Vortex Mixer.

Reagents and Standards
  • 4-methyl-1-naphthylamine: Analytical standard (≥98% purity).

  • Solvents: Toluene (HPLC grade), Ethyl Acetate (HPLC grade), Methanol (HPLC grade).

  • Derivatizing Reagent: Heptafluorobutyric Anhydride (HFBA).

  • Reagents for Extraction (optional): Sodium hydroxide (NaOH), Sodium chloride (NaCl), Anhydrous sodium sulfate.

  • Gases (High Purity): Helium (Carrier Gas), Hydrogen (FID), Air (FID), Nitrogen (Evaporation).

Experimental Protocols

Preparation of Standard Solutions

Accuracy begins with meticulous standard preparation. All standards should be stored in amber vials at 4°C to prevent degradation.

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 4-methyl-1-naphthylamine into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.

  • Working Standards (0.1 to 10 µg/mL): Perform serial dilutions of the stock standard using toluene to prepare a series of at least five calibration standards. For example, to prepare a 10 µg/mL standard, transfer 100 µL of the stock standard into a 10 mL volumetric flask and dilute to the mark with toluene.

Sample Preparation and Derivatization Workflow

This protocol outlines a general procedure for a liquid sample matrix (e.g., wastewater). For solid samples, an initial extraction into a suitable solvent is required. The derivatization step is critical for achieving good chromatography.[2][9]

  • Sample Collection: Collect 5-10 mL of the liquid sample in a glass test tube.

  • pH Adjustment: Add 1 M Sodium Hydroxide (NaOH) dropwise to adjust the sample pH to >11. This converts the amine salt to its free base form, facilitating extraction.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of toluene to the test tube.

    • Add a small amount of NaCl to reduce the solubility of the analyte in the aqueous phase.

    • Cap and vortex vigorously for 2 minutes.

    • Centrifuge for 5 minutes at ~2000 rpm to separate the layers.

    • Carefully transfer the upper organic layer (toluene) to a clean, dry test tube.

  • Drying: Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Derivatization (Acylation):

    • To the dried toluene extract, add 50 µL of Heptafluorobutyric Anhydride (HFBA).

    • Cap the tube and vortex briefly.

    • Incubate at 60°C for 20 minutes in a water bath or heating block.

  • Neutralization: After cooling, add 1 mL of a 5% potassium bicarbonate solution to neutralize excess HFBA. Vortex and allow the layers to separate.

  • Final Preparation: Transfer the upper organic layer to a 2 mL autosampler vial for GC analysis.

The following diagram illustrates the complete analytical workflow.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Liquid Sample (e.g., Water) Adjust_pH Adjust pH > 11 (with NaOH) Sample->Adjust_pH LLE Liquid-Liquid Extraction (with Toluene) Adjust_pH->LLE Deriv Derivatization (with HFBA, 60°C) LLE->Deriv Neutralize Neutralize Excess Reagent Deriv->Neutralize Final Transfer to GC Vial Neutralize->Final GC GC Injection Final->GC Separation Chromatographic Separation GC->Separation Detection Detection (FID or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant G Amine 4-methyl-1-naphthylamine C₁₁H₁₁N Plus + Amine->Plus HFBA Heptafluorobutyric Anhydride (C₃F₇CO)₂O Arrow HFBA->Arrow Product N-(4-methylnaphthalen-1-yl)heptafluorobutanamide C₁₅H₁₀F₇NO Plus->HFBA Arrow->Product

References

Applications of 4-Methylnaphthalen-1-amine in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The unique electronic and photophysical properties of the aminonaphthalene scaffold make it a privileged building block in the design of advanced functional materials. The strategic placement of a methyl group at the 4-position of the naphthalen-1-amine core, as in 4-methylnaphthalen-1-amine, offers a subtle yet powerful tool for tuning the optoelectronic characteristics of derived materials. The electron-donating nature of both the amino and methyl groups enhances the electron density of the naphthalene π-system, influencing properties such as HOMO/LUMO energy levels and fluorescence quantum yield. This guide provides detailed application notes and protocols for the prospective use of this compound as a precursor in two key areas of materials science: organic electronics and fluorescent chemosensors.

Part 1: this compound as a Building Block for Hole-Transporting Materials in Organic Electronics

The development of novel hole-transporting materials (HTMs) is crucial for advancing the efficiency and stability of organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. Arylamine-based structures are a cornerstone of HTM design due to their suitable highest occupied molecular orbital (HOMO) energy levels and good charge-carrying capabilities. This compound serves as an excellent starting moiety for constructing larger, conjugated systems with tailored hole-transport properties.

Application Note: Synthesis of a Poly(this compound-alt-benzothiadiazole) Derivative for Organic Field-Effect Transistors (OFETs)

This protocol outlines the synthesis of a novel alternating copolymer, leveraging this compound as the electron-rich donor unit and a benzothiadiazole derivative as the electron-acceptor unit. The resulting donor-acceptor (D-A) polymer is anticipated to exhibit favorable characteristics for use as the active layer in a p-type OFET.

  • Donor-Acceptor Architecture: The D-A copolymer design is a well-established strategy to lower the bandgap of the material, which can enhance its light absorption properties and facilitate charge carrier generation.

  • Suzuki Coupling: The Suzuki cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds, making it ideal for polymerization of aryl halides and arylboronic esters. It offers high functional group tolerance and generally proceeds with high yields.

  • Ligand and Base Selection: The choice of a palladium catalyst with a suitable phosphine ligand (e.g., SPhos) and a base (e.g., K₂CO₃) is critical for an efficient catalytic cycle in the Suzuki polymerization.

workflow cluster_synthesis Polymer Synthesis cluster_fabrication OFET Fabrication & Characterization start Reactants: - Diborylated this compound derivative - Dibrominated Benzothiadiazole derivative reaction Suzuki Polymerization - Pd(PPh₃)₄ catalyst - K₂CO₃ base - Toluene/Water solvent start->reaction purification Purification - Soxhlet extraction - Precipitation reaction->purification polymer Final Polymer Product purification->polymer solution_prep Polymer Solution (e.g., in chlorobenzene) polymer->solution_prep Material for Device spin_coating Spin Coating onto Si/SiO₂ substrate solution_prep->spin_coating annealing Thermal Annealing spin_coating->annealing electrode_dep Source/Drain Electrode Deposition (Au) annealing->electrode_dep characterization Electrical Characterization (IV curves, mobility) electrode_dep->characterization

Caption: Workflow for the synthesis of a this compound-based polymer and its fabrication into an OFET device.

Note: This protocol assumes the prior synthesis of the necessary monomers: N-(4-methylnaphthalen-1-yl)-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4,7-bis(5-bromothiophen-2-yl)benzo[c][1][2][3]thiadiazole.

  • Reaction Setup:

    • To a flame-dried 100 mL Schlenk flask, add the diborylated this compound derivative (1.0 mmol), the dibrominated benzothiadiazole derivative (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Seal the flask with a rubber septum, and cycle between vacuum and argon three times to ensure an inert atmosphere.

    • Add anhydrous toluene (40 mL) via a syringe.

    • Separately, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃). Degas this solution by bubbling with argon for 30 minutes.

    • Add the degassed K₂CO₃ solution (10 mL) to the reaction flask via a syringe.

  • Polymerization:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously under a positive pressure of argon for 48 hours. The mixture will become viscous as the polymer forms.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of deionized water and extract with chloroform (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

    • Precipitate the crude polymer by slowly adding the concentrated solution to a beaker of vigorously stirred methanol (500 mL).

    • Collect the fibrous polymer precipitate by filtration.

    • Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane sequentially (24 hours each) to remove oligomers and catalyst residues.

    • Finally, extract the polymer with chloroform.

    • Concentrate the chloroform solution and precipitate again into methanol.

    • Collect the purified polymer and dry it under high vacuum at 60 °C for 24 hours.

PropertyExpected ValueSignificance
HOMO Energy Level -5.2 to -5.5 eVDetermines the efficiency of hole injection from the electrode.
LUMO Energy Level -3.0 to -3.3 eVInfluences the air stability of the material.
Optical Bandgap 1.9 to 2.2 eVDictates the light absorption characteristics of the polymer.
Hole Mobility (in OFET) 10⁻³ to 10⁻² cm²V⁻¹s⁻¹A key performance metric for a hole-transporting material.

Part 2: this compound Derivative as a Fluorescent Chemosensor

The inherent fluorescence of the naphthalenamine scaffold can be harnessed to design sensitive and selective chemosensors. By functionalizing the amine group with a receptor moiety, a fluorescent probe can be created that exhibits a change in its emission properties upon binding to a specific analyte. This change can be a "turn-on" or "turn-off" response, or a ratiometric shift in the emission wavelength.

Application Note: Synthesis and Application of a Schiff Base Derivative of this compound for the Detection of Zinc Ions (Zn²⁺)

This protocol describes the synthesis of a Schiff base from this compound and pyridine-2-carbaldehyde. The resulting compound is designed to act as a selective "turn-on" fluorescent sensor for Zn²⁺ ions in a mixed aqueous-organic solvent system.

  • Schiff Base Formation: The condensation reaction between the primary amine of this compound and an aldehyde is a straightforward and high-yielding method to introduce a receptor unit.[1]

  • Pyridine Receptor: The imine nitrogen and the pyridine nitrogen create a bidentate chelation site that is known to have a high affinity and selectivity for Zn²⁺ ions.

  • "Turn-On" Mechanism: In the free ligand, photoinduced electron transfer (PET) from the lone pair of the imine nitrogen to the excited naphthalene fluorophore can quench the fluorescence. Upon coordination with Zn²⁺, the lone pair is engaged in the metal complex, inhibiting PET and leading to a significant enhancement of the fluorescence intensity.

G cluster_free Free Sensor (Low Fluorescence) cluster_bound Sensor + Zn²⁺ (High Fluorescence) This compound This compound Schiff Base Formation Schiff Base Formation This compound->Schiff Base Formation + Pyridine-2-carbaldehyde Sensor_Molecule Sensor Molecule (Free Ligand) Schiff Base Formation->Sensor_Molecule Yields Sensor_Molecule_Bound Sensor Molecule Excitation Excitation (hv) PET Photoinduced Electron Transfer (PET) (Imine N -> Naphthalene*) Excitation->PET Quenching Fluorescence Quenching PET->Quenching Complexation Coordination Sensor_Molecule_Bound->Complexation Zn_ion Zn²⁺ Ion Zn_ion->Complexation PET_Inhibited PET Inhibited Complexation->PET_Inhibited Blocks PET Excitation_Bound Excitation (hv) Excitation_Bound->PET_Inhibited Fluorescence Strong Fluorescence PET_Inhibited->Fluorescence

Caption: Mechanism of the "turn-on" fluorescent response of the Schiff base sensor upon binding to Zn²⁺.

Part A: Synthesis of (E)-N-((pyridin-2-yl)methylene)-4-methylnaphthalen-1-amine

  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve this compound (1.57 g, 10 mmol) in absolute ethanol (20 mL).

    • Add pyridine-2-carbaldehyde (1.07 g, 10 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.[1]

  • Reaction:

    • Reflux the mixture with stirring for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.

  • Purification:

    • Cool the reaction mixture to room temperature. A yellow precipitate should form.

    • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

    • Recrystallize the crude product from ethanol to obtain a pure yellow crystalline solid.

    • Dry the product in a vacuum oven at 50 °C for 12 hours.

Part B: Fluorometric Titration with Zn²⁺

  • Stock Solution Preparation:

    • Prepare a 1.0 x 10⁻³ M stock solution of the synthesized Schiff base sensor in acetonitrile.

    • Prepare a 1.0 x 10⁻² M stock solution of zinc perchlorate (Zn(ClO₄)₂) in deionized water.

  • Titration Procedure:

    • In a series of 10 mL volumetric flasks, place 100 µL of the sensor stock solution.

    • Add increasing volumes of the Zn²⁺ stock solution (e.g., 0, 10, 20, 30... 100 µL, corresponding to 0 to 1.0 equivalents of Zn²⁺ relative to the sensor).

    • Dilute each flask to the mark with a 1:1 (v/v) acetonitrile:water solution. The final sensor concentration will be 1.0 x 10⁻⁵ M.

    • Allow the solutions to equilibrate for 5 minutes at room temperature.

  • Spectroscopic Measurement:

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of the sensor (e.g., ~370 nm).

    • Record the emission intensity at the emission maximum (e.g., ~450-500 nm).

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

ConditionAbsorption SpectrumEmission SpectrumQuantum Yield (Φ)
Free Sensor λₘₐₓ ≈ 370 nmWeak emission, λₘₐₓ ≈ 480 nmLow (e.g., < 0.05)
Sensor + Zn²⁺ Slight red-shift in λₘₐₓStrong emission, λₘₐₓ ≈ 465 nm (blue-shifted)High (e.g., > 0.5)

Conclusion

This compound is a versatile and promising building block for the development of advanced materials. Its inherent electronic and photophysical properties, which can be fine-tuned through chemical modification, make it a valuable precursor for both organic semiconductors and fluorescent chemosensors. The protocols outlined in this guide provide a framework for researchers to explore the potential of this compound in creating next-generation materials for a variety of applications in materials science and beyond.

References

Application Notes & Protocols: 1-Amino-4-methylnaphthalene as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

1-Amino-4-methylnaphthalene is a functionalized aromatic amine built upon a rigid naphthalene scaffold. Its unique electronic and structural characteristics—a potent nucleophilic amino group and an electron-rich bicyclic system—make it an exceptionally versatile synthon for constructing complex organic molecules. The presence of the amino group provides a reactive handle for a multitude of transformations, while the naphthalene core serves as a framework for building fused heterocyclic systems, azo dyes, and precursors to biologically active compounds. This guide provides an in-depth exploration of its reactivity, core synthetic applications, and detailed, field-proven protocols for its use, aimed at researchers and professionals in organic synthesis and drug development.

Physicochemical Properties & Reactivity Profile

The synthetic utility of 1-amino-4-methylnaphthalene is rooted in its fundamental chemical properties. The interplay between the electron-donating amino group (-NH₂) and the weakly activating methyl group (-CH₃) on the naphthalene ring dictates its reactivity, particularly in electrophilic aromatic substitutions and reactions centered on the amine nitrogen.

Table 1: Physicochemical Data for 1-Amino-4-methylnaphthalene

Property Value Reference
IUPAC Name 4-methylnaphthalen-1-amine [1]
Molecular Formula C₁₁H₁₁N [1]
Molecular Weight 157.21 g/mol [1]
CAS Number 4523-45-9 [1]
Appearance White to brown powder or liquid [2]
Melting Point 28-31 °C [2]

| Boiling Point | ~165 °C |[2] |

Reactivity Insights:

  • The Amino Group: As a primary aromatic amine, the -NH₂ group is a powerful activating, ortho, para-directing group. However, in this molecule, the C2 and C4 positions are of primary interest. The nitrogen's lone pair significantly increases the electron density of the aromatic rings, making them highly susceptible to electrophilic attack. Furthermore, the nitrogen atom itself is a potent nucleophile, readily participating in acylation, alkylation, and sulfonylation reactions.[3]

  • Diazotization Potential: The primary amino group is the gateway to diazonium chemistry. Conversion to a diazonium salt (Ar-N₂⁺) transforms the substituent into an excellent leaving group, enabling a wide array of Sandmeyer-type reactions (substitution with -Cl, -Br, -CN) and serving as an electrophile for azo coupling.[4][5]

  • The Naphthalene Core: The fused-ring system provides a rigid, planar scaffold that is a common feature in many pharmaceuticals and materials. Its extended π-system is also the basis for the chromophoric properties seen in its derivatives, such as azo dyes.[3][6]

Core Synthetic Application I: Synthesis of Azo Dyes

A cornerstone application of primary aromatic amines is their conversion into vibrant azo dyes. This process involves a two-step sequence: the formation of a diazonium salt followed by an electrophilic aromatic substitution with an electron-rich coupling partner.

Scientific Rationale: The diazotization of 1-amino-4-methylnaphthalene with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0–5 °C) yields a highly reactive diazonium salt.[4] This salt is a potent electrophile. The subsequent reaction with an activated aromatic compound, such as a phenol or an aniline (e.g., 2-naphthol), results in an azo coupling reaction to form a stable, intensely colored azo compound.[7] The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.[4]

Workflow: Diazotization and Azo Coupling

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 1-Amino-4-methylnaphthalene B NaNO₂, HCl (aq) 0-5 °C A->B Reagents C 4-Methylnaphthalene-1-diazonium Chloride (Intermediate) B->C Forms D 2-Naphthol in NaOH (aq) C->D Reacts with (Coupling Partner) E Azo Dye Product D->E Yields

Caption: Workflow for Azo Dye Synthesis.

Protocol 1: Synthesis of an Azo Dye using 2-Naphthol

Materials:

  • 1-Amino-4-methylnaphthalene (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~3.0 eq)

  • Sodium Nitrite (NaNO₂, 1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice, Distilled Water

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution:

    • In a 250 mL beaker, suspend 1.57 g (10 mmol) of 1-amino-4-methylnaphthalene in 50 mL of water.

    • Slowly add 2.5 mL (~30 mmol) of concentrated HCl while stirring. The amine will dissolve to form its hydrochloride salt.

    • Cool the solution to 0–5 °C in an ice-water bath with continuous stirring.

  • Diazotization:

    • In a separate beaker, dissolve 0.73 g (10.5 mmol) of sodium nitrite in 10 mL of cold water.

    • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes. Check for the presence of excess nitrous acid by spotting a drop of the solution onto starch-iodide paper (a blue-black color indicates excess). The resulting solution contains the 4-methylnaphthalene-1-diazonium chloride intermediate.

  • Preparation of the Coupling Solution:

    • In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

    • Cool this solution to 5 °C in an ice bath.

  • Azo Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold, stirring 2-naphthol solution.[7]

    • A brightly colored precipitate (typically red or orange) should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid azo dye by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Allow the product to air-dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Core Synthetic Application II: N-Functionalization for Amide Synthesis

The nucleophilic amino group is a prime site for modification. N-acylation is a fundamental transformation that converts the amine into a more complex amide, a common motif in pharmaceuticals and a useful protecting group in multi-step synthesis.

Scientific Rationale: The reaction of 1-amino-4-methylnaphthalene with an acylating agent, such as acetyl chloride or acetic anhydride, is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. A base, typically pyridine or triethylamine, is included to act as a catalyst and to neutralize the acidic byproduct (e.g., HCl), driving the reaction to completion.[3]

Workflow: N-Acylation

G A 1-Amino-4-methylnaphthalene B Acetyl Chloride (Acylating Agent) + Pyridine (Base) A->B Reacts with C N-(4-methylnaphthalen-1-yl)acetamide (Amide Product) B->C Forms

Caption: General Workflow for N-Acylation.

Protocol 2: Synthesis of N-(4-methylnaphthalen-1-yl)acetamide

Materials:

  • 1-Amino-4-methylnaphthalene (1.0 eq)

  • Acetyl Chloride (1.1 eq)

  • Pyridine (or Triethylamine) as solvent and base

  • Dichloromethane (DCM) as an alternative solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 1.57 g (10 mmol) of 1-amino-4-methylnaphthalene in 20 mL of pyridine in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • Slowly add 0.83 mL (11 mmol) of acetyl chloride to the stirred solution. An exothermic reaction may occur. Maintain the temperature at 0 °C during the addition.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of DCM.

    • Wash the organic layer successively with 1 M HCl (2 x 50 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid is N-(4-methylnaphthalen-1-yl)acetamide. It can be purified by recrystallization from a suitable solvent system like ethanol/water.

Core Synthetic Application III: Precursor for Fused Heterocyclic Systems

The rigid naphthalene core and the strategically placed amino group make this molecule an excellent starting point for synthesizing polycyclic N-heterocycles like carbazoles or phenazines. These motifs are of high interest in materials science and medicinal chemistry.

Scientific Rationale: The synthesis of fused heterocycles often relies on intramolecular cyclization reactions.[8][9] A common strategy involves first functionalizing the amine (e.g., via arylation) and then inducing a ring-closing reaction. For example, an intramolecular Pschorr-type cyclization can be envisioned where a diazonium salt, generated from an N-aryl derivative, cyclizes onto the adjacent aromatic ring to forge a new carbon-carbon bond, leading to a fused system. Such cyclization strategies provide a powerful method for building molecular complexity in a single step.[10]

Logic Diagram: Heterocycle Synthesis

G A 1-Amino-4-methylnaphthalene B Step 1: Functionalization (e.g., N-Arylation) A->B C Functionalized Intermediate B->C D Step 2: Ring Closure (e.g., Diazotization followed by Intramolecular Cyclization) C->D E Fused N-Heterocycle (e.g., Carbazole derivative) D->E

Caption: Conceptual Logic for Fused Heterocycle Synthesis.

Role in the Development of Biologically Active Molecules

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[3] The 1-amino-4-methylnaphthalene scaffold provides a valuable platform for drug discovery for several reasons:

  • Versatile Handle: The amino group is a key point for chemical modification, allowing for the attachment of various side chains and functional groups to explore structure-activity relationships (SAR).[3]

  • Scaffold Hopping: It can serve as a bioisosteric replacement for other aromatic systems in known drugs to optimize properties like potency, selectivity, or metabolic stability.

  • Anticancer Potential: The related 1,4-naphthoquinone scaffold, which can be accessed from amino-naphthalene derivatives, is present in many frontline chemotherapy drugs, including doxorubicin.[6][11] The amino group at the C1 position can be used to introduce side chains that modulate cytotoxicity and cancer cell selectivity.[6]

Safety & Handling Precautions

As with any laboratory chemical, 1-amino-4-methylnaphthalene must be handled with appropriate care.

  • Hazards: Harmful if swallowed and causes eye irritation.[12] Aromatic amines as a class should be treated as potentially toxic and handled accordingly.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly closed container in a cool, dry place, away from light and oxidizing agents.

References

Application Notes & Protocols: Safe Handling of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the safe handling, use, and disposal of 4-Methylnaphthalen-1-amine (CAS No. 4523-45-9). The protocols herein are designed for researchers, scientists, and drug development professionals. The core philosophy of this document is to integrate a deep understanding of the compound's chemical properties and toxicological profile into practical, validated safety procedures.

Section 1: Compound Profile and Hazard Analysis

This compound is an aromatic amine, a class of compounds often utilized as building blocks in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a naphthalene core, imparts specific reactivity and toxicological characteristics that demand rigorous safety protocols.

1.1. Physicochemical Properties

A foundational understanding of the physical properties of this compound is critical for anticipating its behavior in a laboratory setting.

PropertyValueSource
CAS Number 4523-45-9[1][2][3]
Molecular Formula C11H11N[1][2]
Molecular Weight 157.21 g/mol [1]
Melting Point -22 °C (-8 °F)[4]
Density 1.001 g/cm³ at 25 °C (77 °F)[4]
Flash Point 82 °C (179.6 °F)[5]

1.2. Toxicological and Hazard Assessment

The primary hazards associated with this compound and related methylnaphthalenes stem from their reactivity and metabolic pathways. The U.S. Environmental Protection Agency (EPA) and other bodies have studied related compounds extensively, noting that the respiratory tract is a primary target.[6][7]

GHS Hazard Classification Summary: [4]

  • Flammable Liquids (Category 4): Combustible liquid.[4]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][8]

  • Aspiration Hazard (Category 1): May be fatal if swallowed and enters airways.[4]

  • Aquatic Hazard (Chronic, Category 2): Toxic to aquatic life with long lasting effects.[4][8]

Mechanistic Insight: The toxicity of naphthalene derivatives is often linked to their metabolism in the body. For instance, studies on 2-methylnaphthalene show that it causes dose-dependent injury to nonciliated bronchiolar epithelial cells (Clara cells) in the lungs.[6] This occurs because metabolic activation can form reactive intermediates that damage cellular structures. This known mechanism underscores the critical importance of preventing inhalation. The aspiration hazard is also significant; if the liquid is accidentally swallowed and then enters the lungs, it can cause severe chemical pneumonitis.[4]

Section 2: The Self-Validating Safety Workflow

A robust safety protocol is a closed-loop, self-validating system. Each stage, from preparation to disposal, must incorporate checks and justifications that directly address the known hazards of this compound.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Procedure Phase prep_ppe 1. Don PPE (Address Dermal/Eye/Inhalation) prep_fumehood 2. Verify Fume Hood (Address Inhalation) prep_ppe->prep_fumehood Proceed prep_spill 3. Prepare Spill Kit (Contingency Planning) prep_fumehood->prep_spill Proceed handle_aliquot 4. Aliquot Chemical (Minimize Exposure) prep_spill->handle_aliquot Begin Work handle_reaction 5. Perform Reaction (Controlled Environment) handle_aliquot->handle_reaction Proceed cleanup_decon 6. Decontaminate Glassware (Prevent Cross-Contamination) handle_reaction->cleanup_decon Procedure Complete cleanup_waste 7. Segregate Waste (Address Environmental Hazard) cleanup_decon->cleanup_waste Proceed cleanup_ppe 8. Doff PPE & Wash Hands (Final Decontamination) cleanup_waste->cleanup_ppe Final Step

Caption: The self-validating safety workflow for handling hazardous chemicals.

Section 3: Detailed Protocols

3.1. Protocol: Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense and must be chosen based on a risk assessment of potential exposure routes: dermal, ocular, and respiratory.

PPE ComponentSpecificationRationale
Hand Protection Disposable Nitrile Gloves (minimum 5 mil thickness)Nitrile provides good resistance to a range of chemicals.[9][10] Double-gloving is recommended for extended procedures. Gloves must be inspected before use and changed immediately upon contact with the chemical.[9]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Protects against splashes. A face shield should be worn over goggles if there is a significant risk of splashing or a highly exothermic reaction.[9][10]
Body Protection Flame-Resistant Laboratory CoatProtects skin from incidental contact and provides a barrier. The lab coat should be fully buttoned.[9]
Footwear Closed-toe, closed-heel shoesPrevents exposure from spills to the feet.
Respiratory Use only in a certified chemical fume hood.If engineering controls fail or for spill cleanup, a full-face respirator with appropriate cartridges may be necessary.[9][11]

3.2. Protocol: Chemical Handling and Aliquoting

All manipulations of this compound must occur within a certified chemical fume hood to mitigate the inhalation risk.

Step-by-Step Procedure:

  • Fume Hood Verification: Before starting, verify the fume hood has a current certification and the airflow is functioning correctly.

  • Work Surface Preparation: Line the work surface within the fume hood with absorbent, plastic-backed paper to contain any minor drips or spills.

  • Container Handling: Secure the primary container. Before opening, allow the container to come to room temperature to prevent pressure changes.

  • Dispensing: Use a clean glass pipette or syringe to transfer the required amount of the liquid. Avoid creating aerosols.

  • Container Sealing: Immediately reseal the primary container tightly after dispensing.

  • Post-Handling Wipe Down: Wipe down the exterior of any containers and the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the wipe as hazardous waste.

3.3. Protocol: Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosives or toxic chemicals.[12][13]

  • Container: Keep containers tightly closed in their original, properly labeled containers.[12][14]

  • Incompatibilities: Segregate from strong oxidizing agents.[15]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[4][13]

3.4. Protocol: Spill and Emergency Response

Immediate and correct response to an exposure or spill is critical.

Personnel Exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[16][17]
Skin Contact Immediately remove all contaminated clothing. Wash the skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[15][16][17]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][16]
Ingestion Do NOT induce vomiting due to the high aspiration risk.[4][12] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[4][8]

Spill Cleanup (Small Scale, <100 mL):

  • Evacuate and Alert: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood.

  • Don PPE: Wear appropriate PPE, including double gloves, goggles, a face shield, and a lab coat.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[5]

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste.[12][15]

  • Decontaminate: Clean the spill area with soap and water, followed by a solvent rinse. Collect all cleaning materials for disposal as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly.

spill Spill Occurs alert 1. Alert Personnel & Evacuate Area spill->alert ppe 2. Don Enhanced PPE (Respirator if needed) alert->ppe contain 3. Contain & Absorb (Vermiculite/Sand) ppe->contain collect 4. Collect Waste (Labeled Container) contain->collect decon 5. Decontaminate Area (Soap & Water) collect->decon dispose 6. Dispose of All Materials as Hazardous Waste decon->dispose

Caption: Emergency spill response workflow.

3.5. Protocol: Waste Disposal

Chemical waste must be handled in a manner that prevents environmental contamination.

  • Segregation: Do not mix this compound waste with other waste streams unless compatible.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of contents and containers in accordance with all local, regional, and national regulations.[14] Do not allow the product to enter drains or groundwater systems.[8][12]

Section 4: Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the disciplined execution of established protocols. By treating these guidelines not as a checklist but as an integrated safety system, researchers can effectively mitigate risks, ensuring both personal safety and the integrity of their work.

References

Application Notes & Protocols: Safe Handling of 4-methyl-1-naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Hazard Assessment and Risk Mitigation for a Poorly Characterized Compound

Abstract: The following guide addresses the significant safety considerations required for handling 4-methyl-1-naphthylamine. Acknowledging the absence of a comprehensive, publicly available Material Safety Data Sheet (MSDS) specifically for this compound, this document pioneers a protocol for risk assessment based on well-characterized structural analogues, primarily 1-naphthylamine. This approach is designed for researchers, scientists, and drug development professionals, emphasizing a conservative "worst-case scenario" safety posture. We will detail the inferred hazards, establish rigorous handling and personal protective equipment (PPE) protocols, and outline emergency procedures. The causality behind each recommendation is explained to empower scientists with a deep, actionable understanding of chemical safety when primary data is sparse.

Preamble: The Principle of Prudent Practice for Uncharacterized Reagents

In research and development, scientists frequently encounter novel or commercially obscure compounds for which comprehensive safety data is not available. 4-methyl-1-naphthylamine is one such case. The cardinal rule in these situations is to assume the compound is hazardous and to treat it with the highest degree of caution. This guide is built upon the established practice of using structural analogues to infer potential toxicity and reactivity.

The primary analogue for this assessment is 1-naphthylamine (also known as α-naphthylamine). The addition of a methyl group at the 4-position of the naphthalene ring can alter the compound's steric, electronic, and metabolic properties, but the fundamental hazards associated with the naphthylamine scaffold should be assumed to be present, if not potentiated. Naphthylamines as a class are known for their potential carcinogenicity, and this risk must be the foremost consideration in all handling procedures.[1][2][3]

Inferred Hazard Identification and Risk Analysis

Based on the known toxicology of 1-naphthylamine, we must assume that 4-methyl-1-naphthylamine presents the following hazards until proven otherwise through empirical testing.

Assumed GHS Hazard Classifications (derived from 1-Naphthylamine):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

  • Carcinogenicity (Category 1A/1B): May cause cancer.[1][2] This is the most critical long-term health hazard associated with this class of compounds.

  • Acute Aquatic Toxicity (Category 2): Toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 2): Toxic to aquatic life with long-lasting effects.[1][2]

Other Potential Hazards:

  • Methemoglobinemia: Absorption can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin), which may have a delayed onset of 2 to 4 hours or more.[1][2]

  • Skin and Eye Irritation: May cause irritation upon contact.[4][5]

  • Combustibility: The compound is likely combustible and can emit toxic fumes of nitrogen oxides (NOx) upon decomposition when heated.[6]

Physicochemical Data Comparison (Analogue-Based)

This table presents data for the primary analogue, 1-naphthylamine, to provide a baseline for experimental planning. The properties of 4-methyl-1-naphthylamine will differ but are expected to be in a similar range.

Property1-Naphthylamine DataReference
CAS Number 134-32-7[2][7]
Molecular Formula C₁₀H₉N[2][7]
Molecular Weight 143.19 g/mol [2][7]
Appearance White to reddish crystalline solid; darkens on exposure to air and light.[7]
Melting Point 47 - 50 °C
Boiling Point 301 °C
Solubility Insoluble in water.[7]
Vapor Density 4.93 (Air = 1)[7]

Core Protocol: Engineering Controls and Personal Protective Equipment (PPE)

The primary goal is to eliminate routes of exposure. The following controls are mandatory for all work involving 4-methyl-1-naphthylamine.

Primary Engineering Control: The Chemical Fume Hood

Causality: The dual risks of inhaling fine particulate matter and potential vapor pressure necessitate that all manipulations of 4-methyl-1-naphthylamine (weighing, transfers, reaction setup) be performed within a certified chemical fume hood.[4] This provides a contained workspace and actively removes contaminants from the user's breathing zone.

Mandatory Personal Protective Equipment (PPE) Ensemble

Rationale: Given the inferred carcinogenicity and potential for skin absorption, a comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be removed and replaced immediately upon any suspected contamination. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][2]

  • Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory. A full-face shield must be worn over the goggles when there is any risk of splash or aerosol generation.[2][4]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and fully enclosed, chemical-resistant footwear must be worn.[1]

  • Respiratory Protection: If, for any reason, work must be conducted outside of a fume hood where dust or aerosols could be generated (a practice that is strongly discouraged), a NIOSH-approved respirator with P100 (particulate) cartridges is required.[8] A full respiratory protection program, including fit testing, must be in place.

Experimental Workflow Protocols

Protocol for Weighing and Transfer of Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling the solid. Cover the work surface with absorbent, disposable bench paper.

  • Tare: Place a tared weigh boat on an analytical balance inside the fume hood.

  • Aliquot: Carefully transfer an approximate amount of 4-methyl-1-naphthylamine from the stock bottle to the weigh boat using a dedicated, clean spatula. Do not "tap" the container in a way that generates dust.

  • Seal: Immediately and securely close the primary stock container.

  • Dissolution: If preparing a solution, add the solvent directly to the weigh boat or transfer the boat into the destination flask before adding the solvent to prevent loss of material.

  • Decontamination: Wipe the spatula, any external surfaces of the flask, and the work area with a solvent-dampened towel. Dispose of the towel and the weigh boat as hazardous waste.

Protocol for Storage

Rationale: Naphthylamines are sensitive to air and light, which can cause degradation and discoloration.[5] Improper storage can compromise sample integrity and potentially create more hazardous byproducts.

  • Location: Store in a cool, dry, and well-ventilated area designated for toxic and carcinogenic chemicals.[4]

  • Container: Keep the container tightly sealed.[4][9] If the original container is compromised, transfer to a suitable, clearly labeled amber glass bottle.

  • Inert Atmosphere: For long-term storage, consider keeping the material under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4][8]

  • Segregation: Store away from strong oxidizing agents and incompatible materials.[4][5]

Risk Mitigation and Emergency Response

A clear and rehearsed emergency plan is critical. The following workflows should be posted in the laboratory.

Risk Assessment and Control Workflow

Risk_Assessment_Workflow cluster_prep Preparation Phase cluster_assess Hazard Assessment Phase cluster_control Control Implementation Phase start Identify need for 4-methyl-1-naphthylamine search Search for specific MSDS/Safety Data start->search not_found No definitive data found search->not_found analog Identify structural analogues (e.g., 1-Naphthylamine) not_found->analog Proceed with caution infer Infer hazards (Carcinogenicity, Acute Toxicity, etc.) analog->infer assume Assume 'Worst-Case Scenario' for all properties infer->assume controls Mandate Engineering Controls (Fume Hood) assume->controls Mitigate inferred risks ppe Define Mandatory PPE (Double Gloves, Goggles, etc.) controls->ppe protocol Develop specific protocols for handling, storage, waste ppe->protocol proceed Proceed with experiment under strict controls protocol->proceed

Caption: Workflow for assessing risk and implementing controls for a poorly characterized chemical.

Emergency Exposure Protocol

In the event of any exposure, immediate and decisive action is required.

Emergency_Exposure_Protocol cluster_routes cluster_actions exposure Exposure Occurs! skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Immediately remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin->wash_skin rinse_eyes Immediately rinse eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. eyes->rinse_eyes fresh_air Move person to fresh air. If not breathing, give artificial respiration. inhalation->fresh_air rinse_mouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention. Bring MSDS of analogue (1-Naphthylamine). wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: First aid and emergency response flowchart for accidental exposure.

Waste Disposal Protocol

Rationale: Due to the inferred carcinogenicity and high aquatic toxicity, improper disposal poses a significant threat to human health and the environment.[9]

  • Classification: All materials contaminated with 4-methyl-1-naphthylamine, including disposable labware, gloves, bench paper, and excess reagent, must be treated as hazardous waste.[1][9]

  • Collection: Collect all waste in a dedicated, leak-proof, and clearly labeled container. The label should read "Hazardous Waste: 4-methyl-1-naphthylamine" and include the appropriate hazard pictograms (e.g., Health Hazard, Environment).

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Disposal: Arrange for pickup and disposal by a licensed professional waste disposal service. Under no circumstances should this material be disposed of down the drain. [9]

Conclusion

Working with uncharacterized or poorly documented chemicals like 4-methyl-1-naphthylamine is a necessary aspect of scientific advancement. However, it demands a heightened level of vigilance and a proactive approach to safety. By leveraging data from structural analogues, assuming a worst-case hazard profile, and adhering to stringent engineering and procedural controls, researchers can mitigate the risks effectively. This guide provides the framework for that process, ensuring that scientific inquiry and personal safety proceed in tandem. Always consult with your institution's EHS department to ensure compliance with local, regional, and national regulations.

References

Application Notes and Protocols for Reactions Involving 1-Amino-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of 1-Amino-4-methylnaphthalene

1-Amino-4-methylnaphthalene, a substituted aminonaphthalene derivative, serves as a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay between the amino group, the methyl substituent, and the naphthalene core, make it a key intermediate in the synthesis of a diverse array of compounds. These include azo dyes, agrochemicals, and, significantly, pharmacologically active molecules and heterocyclic scaffolds of interest in drug discovery.[1] The primary amino group provides a reactive handle for a multitude of chemical transformations, most notably diazotization followed by azo coupling or Sandmeyer-type reactions.[2] Furthermore, the naphthalene ring system itself can be subject to further functionalization, expanding its synthetic utility.

This comprehensive guide provides detailed experimental protocols for key reactions involving 1-Amino-4-methylnaphthalene, with a focus on diazotization and subsequent azo coupling reactions. The methodologies are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental choices.

Safety Precautions and Material Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-Amino-4-methylnaphthalene and all other reagents.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood.

  • Inhalation and Contact: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Physicochemical Properties of 1-Amino-4-methylnaphthalene

A thorough understanding of the physical and chemical properties of the starting material is fundamental to successful experimental design.

PropertyValueReference
Molecular Formula C₁₁H₁₁N[3]
Molecular Weight 157.21 g/mol [3]
Appearance Solid
CAS Number 4523-45-9[3]

Core Reaction: Diazotization of 1-Amino-4-methylnaphthalene

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is the gateway to a wide range of subsequent transformations. The reaction proceeds via the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4] The highly reactive diazonium salt is usually not isolated and is used directly in the next step.

Protocol 1: General Diazotization of 1-Amino-4-methylnaphthalene

This protocol outlines a standard procedure for the preparation of a 4-methylnaphthalene-1-diazonium salt solution.

Materials:

  • 1-Amino-4-methylnaphthalene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beaker or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Amine Dissolution: In a beaker, prepare a suspension of 1-Amino-4-methylnaphthalene (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq.) and water. Stir the mixture to ensure thorough dispersion. Gentle warming may be necessary to facilitate dissolution, followed by cooling.[5]

  • Cooling: Cool the suspension to 0-5 °C in an ice bath with continuous stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[6]

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq.) in a minimal amount of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.[7]

  • Reaction Monitoring: Monitor the reaction for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of nitrous acid. Maintain a slight excess for 15-30 minutes to ensure complete diazotization.[5]

  • Excess Nitrite Quenching (Optional but Recommended): If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative or only faintly positive.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.

Rationale for Key Steps:

  • Excess Acid: The use of excess hydrochloric acid is critical for two reasons: it ensures the complete protonation of the amino group, making it soluble, and it prevents the newly formed diazonium salt from coupling with unreacted amine.[5]

  • Low Temperature: Diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures. Maintaining a low temperature is paramount for maximizing the yield of the desired product.[4]

Application: Synthesis of Azo Dyes via Azo Coupling

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and couples with an electron-rich aromatic compound (the coupling component), such as a phenol, naphthol, or aniline derivative, to form an azo compound.[7] The extended conjugation in azo compounds is responsible for their characteristic vibrant colors.

Protocol 2: Synthesis of an Azo Dye from 1-Amino-4-methylnaphthalene and 2-Naphthol

This protocol describes the synthesis of a representative azo dye by coupling the diazonium salt of 1-Amino-4-methylnaphthalene with 2-naphthol.

Materials:

  • 4-Methylnaphthalene-1-diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter flask for vacuum filtration

Procedure:

  • Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10% w/v). The alkaline conditions are necessary to deprotonate the hydroxyl group of the naphthol, forming the more strongly activating naphthoxide ion.[6]

  • Cooling: Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Azo Coupling: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.[6]

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[6]

  • Isolation: Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid product on the filter with cold distilled water to remove any inorganic salts and unreacted starting materials.

  • Drying: Dry the product, for instance, in a desiccator or a vacuum oven at a low temperature.

Rationale for Key Steps:

  • Alkaline Conditions for Phenolic Coupling: The coupling reaction with phenols and naphthols is typically carried out under alkaline conditions to generate the highly activated phenoxide or naphthoxide ion, which is a powerful nucleophile.[6]

  • Acidic Conditions for Amine Coupling: Conversely, if coupling with an aromatic amine, the reaction is generally performed under weakly acidic conditions to ensure that the coupling component has a free amino group while preventing the protonation of the diazonium salt.

Reaction Monitoring and Product Characterization

The progress of the reactions can be monitored using thin-layer chromatography (TLC).[8][9] The final product should be characterized to confirm its identity and purity using standard analytical techniques.

Analytical TechniquePurpose
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess product purity.
Melting Point Determine the purity of the solid product.
Infrared (IR) Spectroscopy Identify characteristic functional groups (e.g., N=N stretch in azo dyes).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Elucidate the detailed chemical structure of the product.
Mass Spectrometry (MS) Determine the molecular weight and fragmentation pattern of the product.
UV-Visible Spectroscopy Characterize the chromophoric properties of azo dyes.

Visualization of Experimental Workflow

Diazotization and Azo Coupling Workflow

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling amine 1-Amino-4-methylnaphthalene mix1 Cool to 0-5°C amine->mix1 Suspend hcl_h2o HCl, H₂O hcl_h2o->mix1 na_no2 NaNO₂ Solution diazonium_salt 4-Methylnaphthalene-1-diazonium Salt Solution na_no2->diazonium_salt mix2 Cool to 0-5°C diazonium_salt->mix2 Add slowly mix1->diazonium_salt Add dropwise naphthol 2-Naphthol naphthol->mix2 Dissolve naoh_h2o NaOH, H₂O naoh_h2o->mix2 azo_dye Azo Dye Product filtration Filtration & Drying azo_dye->filtration mix2->azo_dye Precipitation

Caption: Workflow for the synthesis of an azo dye.

Further Synthetic Applications: Synthesis of Heterocyclic Compounds

Beyond azo dyes, 1-Amino-4-methylnaphthalene can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry.[10][11][12][13] For instance, the amino group can react with dicarbonyl compounds or their equivalents to form fused heterocyclic systems like quinolines or other related structures. The specific reaction conditions will vary depending on the desired heterocyclic target.

Conclusion

1-Amino-4-methylnaphthalene is a versatile and valuable starting material for a wide range of chemical syntheses. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and safely utilize this compound in their synthetic endeavors. By understanding the causality behind the experimental choices, scientists can adapt and optimize these procedures for the synthesis of novel and complex molecules for various applications, including the development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

This guide provides in-depth technical assistance for the synthesis of 4-Methylnaphthalen-1-amine, a crucial intermediate in various chemical and pharmaceutical applications. As Senior Application Scientists, we have compiled this resource to address common challenges and improve experimental outcomes by explaining the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant synthetic pathways for preparing this compound:

  • Route A: Nitration and Subsequent Reduction: This classic approach involves the nitration of 1-methylnaphthalene to form 1-methyl-4-nitronaphthalene, followed by the reduction of the nitro group to the corresponding amine.[1] This method is often favored for its cost-effectiveness and scalability.

  • Route B: Palladium-Catalyzed Amination: A more modern approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 4-bromo-1-methylnaphthalene) with an ammonia equivalent.[2][3] This method offers high selectivity and functional group tolerance.

Q2: Which synthetic route generally provides a higher yield?

A2: The Buchwald-Hartwig amination (Route B) typically offers higher yields and cleaner reaction profiles compared to the nitration-reduction pathway (Route A).[2][3] However, the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale synthesis. Route A, while sometimes resulting in lower yields due to potential side reactions during nitration, can be optimized to be highly efficient.

Q3: What are the key safety considerations when synthesizing this compound?

A3: Both synthetic routes involve hazardous materials and require strict adherence to safety protocols:

  • Nitration (Route A): Nitrating agents, such as nitric acid and sulfuric acid, are highly corrosive. The reaction can be exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[1]

  • Buchwald-Hartwig Amination (Route B): Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). Aryl halides and ammonia sources can also be toxic and should be handled in a well-ventilated fume hood.

  • General Precautions: this compound and its intermediates are potentially toxic.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Route A: Nitration and Reduction

Problem 1: Low yield of 1-methyl-4-nitronaphthalene during nitration.

  • Possible Cause: Formation of isomeric byproducts (e.g., 1-methyl-2-nitronaphthalene, 1-methyl-5-nitronaphthalene, and 1-methyl-8-nitronaphthalene). The nitration of 1-methylnaphthalene can lead to a mixture of isomers.[5]

  • Solution:

    • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) to favor the formation of the 4-nitro isomer.

    • Controlled Addition: Add the nitrating agent slowly and controllably to the solution of 1-methylnaphthalene.

    • Solvent Choice: Using a suitable solvent can influence the isomer distribution.

Problem 2: Incomplete reduction of the nitro group.

  • Possible Cause: Inactive catalyst, insufficient reducing agent, or poor reaction conditions.

  • Solution:

    • Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active.

    • Reducing Agent Stoichiometry: Use a sufficient excess of the reducing agent (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation).

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion.

Problem 3: Formation of impurities during reduction.

  • Possible Cause: Over-reduction or side reactions. For instance, using strong reducing agents might lead to the reduction of the naphthalene ring.

  • Solution:

    • Milder Reducing Agents: Consider using milder reducing agents if over-reduction is observed.

    • pH Control: When using metal/acid combinations, maintaining the appropriate pH is crucial to prevent side reactions.

Route B: Buchwald-Hartwig Amination

Problem 1: Low or no product formation.

  • Possible Cause: Inactive catalyst, poor ligand choice, or presence of oxygen.

  • Solution:

    • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[2][3] Sterically hindered and electron-rich ligands often give better results.

    • Inert Atmosphere: The reaction is highly sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under a strictly inert atmosphere.

    • Base Selection: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and yield.

Problem 2: Formation of hydrodehalogenated byproduct.

  • Possible Cause: A common side reaction in palladium-catalyzed couplings where the aryl halide is reduced.

  • Solution:

    • Ligand Choice: Certain ligands can suppress this side reaction. Bidentate phosphine ligands like BINAP or DPPF have been shown to be effective.[2]

    • Reaction Conditions: Optimizing the reaction temperature and time can help minimize the formation of this byproduct.

Problem 3: Difficulty in removing the catalyst from the final product.

  • Possible Cause: Palladium residues can be challenging to remove by standard purification methods.

  • Solution:

    • Filtration: Passing the crude product through a plug of silica gel or celite can help remove some of the palladium.

    • Specialized Scavengers: Use of palladium scavengers (resins or reagents that selectively bind to palladium) can be effective.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitration and Reduction

Step 1: Nitration of 1-Methylnaphthalene

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-methylnaphthalene in a suitable solvent like acetic anhydride or dichloromethane.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 5 °C.[5]

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-methyl-4-nitronaphthalene.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Step 2: Reduction of 1-Methyl-4-nitronaphthalene

  • In a round-bottom flask, dissolve the purified 1-methyl-4-nitronaphthalene in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent. Common choices include:

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid: Add the SnCl₂·2H₂O portion-wise to the solution and heat the mixture.

    • Iron powder in acetic acid or hydrochloric acid: Add the iron powder to the solution and heat.

    • Catalytic Hydrogenation: Use a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • If using a metal/acid system, carefully neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Synthesis via Buchwald-Hartwig Amination
  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and the base (e.g., sodium tert-butoxide).

  • Add the aryl halide (e.g., 4-bromo-1-methylnaphthalene) and the ammonia source (e.g., benzophenone imine followed by hydrolysis, or an ammonia surrogate).

  • Add a degassed anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • If a protecting group was used for the amine, deprotect it according to standard procedures.

  • Purify the final product by column chromatography.

Data Presentation

Table 1: Comparison of Synthetic Routes

FeatureRoute A: Nitration/ReductionRoute B: Buchwald-Hartwig Amination
Starting Materials 1-Methylnaphthalene, Nitric Acid, Sulfuric Acid, Reducing Agent4-Halo-1-methylnaphthalene, Ammonia source, Palladium catalyst, Ligand, Base
Typical Yield 60-80%80-95%
Key Advantages Cost-effective, ScalableHigh yield, High selectivity, Good functional group tolerance[2]
Key Disadvantages Isomer formation, Harsh reaction conditionsExpensive catalyst and ligands, Air/moisture sensitive

Visualizations

Workflow for Synthesis of this compound

G cluster_0 Route A: Nitration & Reduction cluster_1 Route B: Buchwald-Hartwig Amination 1-Methylnaphthalene 1-Methylnaphthalene Nitration Nitration 1-Methylnaphthalene->Nitration HNO₃/H₂SO₄ 1-Methyl-4-nitronaphthalene 1-Methyl-4-nitronaphthalene Nitration->1-Methyl-4-nitronaphthalene Crude Product Reduction Reduction 1-Methyl-4-nitronaphthalene->Reduction e.g., SnCl₂/HCl This compound This compound Reduction->this compound 4-Halo-1-methylnaphthalene 4-Halo-1-methylnaphthalene Amination Amination 4-Halo-1-methylnaphthalene->Amination Pd Catalyst, Ligand, Base, NH₃ source Amination->this compound

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree for Low Yield in Buchwald-Hartwig Amination

G start Low Yield in Buchwald-Hartwig Reaction check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere yes1 Yes check_atmosphere->yes1 no1 No check_atmosphere->no1 check_reagents Are the catalyst, ligand, and base active and pure? yes2 Yes check_reagents->yes2 no2 No check_reagents->no2 optimize_conditions Have reaction conditions been optimized? yes3 Yes optimize_conditions->yes3 no3 No optimize_conditions->no3 yes1->check_reagents solution1 Degas all solvents and reagents. Use Schlenk techniques. no1->solution1 yes2->optimize_conditions solution2 Use fresh, high-purity catalyst and ligand. Ensure the base is not degraded. no2->solution2 consult Consult further literature for specific substrate. yes3->consult solution3 Screen different ligands, bases, solvents, and temperatures. no3->solution3

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Purification of Crude 4-Methyl-1-Naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude 4-methyl-1-naphthylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to move from a crude reaction mixture to a highly purified product with confidence.

Introduction: The Importance of Purity for 4-Methyl-1-Naphthylamine

4-Methyl-1-naphthylamine is a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. This guide provides a systematic approach to troubleshooting common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 4-methyl-1-naphthylamine?

A1: The impurity profile of your crude 4-methyl-1-naphthylamine will largely depend on the synthetic route employed. However, common impurities can include:

  • Unreacted Starting Materials: If synthesized via the reduction of 4-methyl-1-nitronaphthalene, residual nitro compound may be present.

  • Isomeric Impurities: Depending on the synthetic precursors, other isomers of methyl-naphthylamine could be present.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[1] This is often observed as a darkening of the material upon exposure to air and light.[2]

  • Byproducts from Synthesis: The specific reagents and reaction conditions will dictate the byproducts. For instance, if a methylation reaction was performed on 1-naphthylamine, you might have residual unmethylated or di-methylated species.

Q2: Which purification technique is best for my scale and desired purity?

A2: The choice of purification method depends on the scale of your experiment and the required final purity. Here is a general guideline:

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >99%Cost-effective, scalable, good for removing minor impurities.Can have lower yields, may not remove impurities with similar solubility.
Vacuum Distillation 98-99.5%Excellent for large quantities and removing non-volatile impurities.[3]May not separate impurities with close boiling points; risk of thermal decomposition for sensitive compounds.[4]
Column Chromatography >99.5%High resolution for removing closely related impurities.[3]Can be time-consuming, requires large volumes of solvent, and may lead to product loss on the column.[3]

Q3: My purified 4-methyl-1-naphthylamine is colorless initially but turns brown over time. How can I prevent this?

A3: The discoloration of naphthylamines upon storage is a common issue caused by air oxidation.[1][2] To minimize this:

  • Store under an inert atmosphere: After purification, store the compound under nitrogen or argon.

  • Protect from light: Use an amber-colored vial or wrap the container in aluminum foil.

  • Store at low temperatures: Refrigeration can slow down the rate of oxidation.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying solid organic compounds.[5] The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Q4: I'm having trouble finding a suitable recrystallization solvent for 4-methyl-1-naphthylamine. What should I look for?

A4: An ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Solvent Selection Workflow:

start Start with small-scale solubility tests test_polar Test polar solvents (e.g., ethanol, isopropanol) start->test_polar test_nonpolar Test non-polar solvents (e.g., hexane, toluene) start->test_nonpolar soluble_hot_insoluble_cold Soluble when hot, insparingly soluble when cold? test_polar->soluble_hot_insoluble_cold test_nonpolar->soluble_hot_insoluble_cold good_solvent Good single solvent found soluble_hot_insoluble_cold->good_solvent Yes consider_pair Consider a solvent pair soluble_hot_insoluble_cold->consider_pair No dissolve_good Dissolve in a 'good' solvent (e.g., ethanol) consider_pair->dissolve_good add_bad Add a 'bad' solvent (anti-solvent) (e.g., water) until cloudy dissolve_good->add_bad heat Heat to redissolve add_bad->heat cool Cool slowly heat->cool crystals Crystals form cool->crystals

Caption: Workflow for selecting a recrystallization solvent.

Q5: My 4-methyl-1-naphthylamine is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[6] This is a common problem with amines and often happens when the solution is too concentrated or cooled too quickly.[6][7]

Troubleshooting "Oiling Out":

  • Reduce Supersaturation: The most common cause is a solution that is too concentrated. Re-heat the mixture and add a small amount of additional hot solvent to decrease the saturation.[7]

  • Slow Down the Cooling Process: Rapid cooling encourages oil formation. Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can help.[7]

  • Use a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled, saturated solution can induce crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[6]

  • Re-evaluate Your Solvent System: Sometimes, a different solvent or solvent pair is necessary to prevent oiling out.

Q6: My recrystallization yield is very low. What are the common causes?

A6: Low yield can be frustrating, but it's often preventable. Common culprits include:

  • Using too much solvent: This is a frequent error. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[7] Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.

  • Premature crystallization: If the solution cools too quickly during filtration to remove insoluble impurities, you will lose product on the filter paper. Use a pre-heated funnel and keep the solution hot.[8]

  • Incomplete crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.[6]

  • Washing with the wrong solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

Experimental Protocol: Recrystallization of 4-Methyl-1-Naphthylamine (General Procedure)
  • Dissolution: Place the crude 4-methyl-1-naphthylamine in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or an ethanol/water mixture) and a boiling chip. Heat the mixture to boiling with gentle swirling until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, add a small excess of hot solvent and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9] For amines, which are basic, special considerations are often necessary.

Q7: My 4-methyl-1-naphthylamine is streaking badly on the silica gel column and the separation is poor. Why is this happening?

A7: The acidic nature of silica gel can strongly interact with basic compounds like amines, leading to tailing or streaking of the bands.[10] This can result in poor separation and recovery.

Solutions for Poor Separation of Amines on Silica Gel:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount (0.5-2%) of a volatile base like triethylamine (Et3N) or a solution of ammonia in methanol into your eluent system can neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.[11]

  • Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or an amine-functionalized silica gel.

Column Chromatography Workflow:

start Start: Determine eluent system using TLC tlc Test various solvent mixtures (e.g., Hexane/Ethyl Acetate) Aim for Rf of ~0.3 for desired compound start->tlc streaking Streaking observed on TLC? tlc->streaking add_base Add triethylamine (1-2%) to eluent streaking->add_base Yes prepare_column Prepare silica gel slurry and pack column streaking->prepare_column No add_base->prepare_column load_sample Load crude sample onto the column prepare_column->load_sample elute Elute with chosen solvent system load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Experimental Protocol: Column Chromatography of 4-Methyl-1-Naphthylamine (General Procedure)
  • Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the 4-methyl-1-naphthylamine. If streaking is observed, add 1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude 4-methyl-1-naphthylamine in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Safety and Handling

4-Methyl-1-naphthylamine is an aromatic amine and should be handled with care. The related compound, 1-naphthylamine, is classified as a carcinogen and is harmful if swallowed.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[13]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13]

  • Waste Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

References

Technical Support Center: Synthesis of 1-Amino-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the synthesis of 1-Amino-4-methylnaphthalene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies associated with this synthesis, providing you with the expertise to optimize your experimental outcomes.

Introduction

The synthesis of 1-Amino-4-methylnaphthalene is a crucial step in the development of various pharmaceuticals and functional materials. The most common and direct route to this compound is the reduction of 4-methyl-1-nitronaphthalene. While seemingly straightforward, this reduction can be accompanied by several side reactions that can impact yield, purity, and the overall success of the synthesis. This guide will provide a detailed exploration of these challenges and offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Amino-4-methylnaphthalene?

A1: The most prevalent method is the reduction of 4-methyl-1-nitronaphthalene.[1] This transformation can be achieved using various reducing agents, with catalytic hydrogenation and metal/acid combinations being the most common.[1][2]

Q2: Why is the purity of the starting 4-methyl-1-nitronaphthalene important?

A2: The purity of the starting material is critical as impurities can lead to the formation of undesired side products that may be difficult to separate from the final product. Isomeric impurities, in particular, will result in the formation of isomeric aminomethylnaphthalenes.

Q3: My final product is highly colored (reddish/brown). What is the likely cause?

A3: A reddish or brown coloration in the final product is often a sign of oxidation byproducts.[3] Aromatic amines, including 1-Amino-4-methylnaphthalene, are susceptible to air oxidation, which can lead to the formation of colored impurities.[3] Proper storage under an inert atmosphere (e.g., nitrogen or argon) and protection from light are crucial to prevent this degradation.[3]

Q4: What are the best analytical techniques to assess the purity of my 1-Amino-4-methylnaphthalene?

A4: A combination of techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and identifying impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any byproducts.[3]

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative analysis of the reaction progress and final product purity.[3]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues you may encounter during the synthesis of 1-Amino-4-methylnaphthalene.

Issue 1: Incomplete Reaction and Low Yield

Symptoms:

  • TLC or HPLC analysis shows a significant amount of starting material (4-methyl-1-nitronaphthalene) remaining after the expected reaction time.

  • The isolated yield of 1-Amino-4-methylnaphthalene is significantly lower than anticipated.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Inactive or Insufficient Reducing Agent Ensure the reducing agent is fresh and active. For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO₂) has not been poisoned. Increase the molar equivalents of the reducing agent if necessary.
Poor Reaction Conditions Optimize reaction parameters such as temperature, pressure (for hydrogenation), and reaction time. Ensure efficient stirring to maximize contact between reactants.
Solvent Issues Use an appropriate, dry solvent. The choice of solvent can significantly impact the reaction rate and outcome.
Issue 2: Formation of Over-Reduction Products

Symptoms:

  • Mass spectrometry or NMR analysis indicates the presence of species with a higher degree of saturation than the desired product.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Harsh Reaction Conditions Over-reduction of the naphthalene ring can occur under aggressive hydrogenation conditions (high pressure, high temperature, or prolonged reaction times).
Highly Active Catalyst A very active catalyst may promote the reduction of the aromatic system. Consider using a less active catalyst or adding a catalyst poison in a controlled manner to increase selectivity.
Issue 3: Formation of Azoxy, Azo, and Hydrazo Byproducts

Symptoms:

  • The presence of deeply colored impurities.

  • Complex mixture of products observed by TLC or HPLC.

Probable Causes & Solutions:

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species.[4] Under certain conditions, these intermediates can couple to form azoxy, azo, and hydrazo compounds.

Probable CauseRecommended Solution
Incomplete Reduction Insufficient reducing agent or non-optimal reaction conditions can lead to the accumulation of intermediates that then couple.
Reaction pH The pH of the reaction medium can influence the formation of these byproducts. For metal/acid reductions, maintaining a sufficiently acidic environment is crucial.

Experimental Workflow: Catalytic Hydrogenation of 4-Methyl-1-nitronaphthalene

This protocol provides a detailed methodology for the synthesis of 1-Amino-4-methylnaphthalene via catalytic hydrogenation.

Materials:

  • 4-Methyl-1-nitronaphthalene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate (ACS grade)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • In a hydrogenation vessel, dissolve 4-methyl-1-nitronaphthalene (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Carefully add 10% Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-Amino-4-methylnaphthalene.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main synthesis route and the formation of common side products.

G cluster_main Main Reaction Pathway 4-Methyl-1-nitronaphthalene 4-Methyl-1-nitronaphthalene 1-Amino-4-methylnaphthalene 1-Amino-4-methylnaphthalene 4-Methyl-1-nitronaphthalene->1-Amino-4-methylnaphthalene Reduction (e.g., H2, Pd/C) G cluster_side_reactions Side Reactions 4-Methyl-1-nitronaphthalene 4-Methyl-1-nitronaphthalene Nitroso Intermediate Nitroso Intermediate 4-Methyl-1-nitronaphthalene->Nitroso Intermediate Partial Reduction Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Azoxy Byproduct Azoxy Byproduct Nitroso Intermediate->Azoxy Byproduct Condensation 1-Amino-4-methylnaphthalene 1-Amino-4-methylnaphthalene Hydroxylamine Intermediate->1-Amino-4-methylnaphthalene Complete Reduction Hydroxylamine Intermediate->Azoxy Byproduct Condensation Azo Byproduct Azo Byproduct Azoxy Byproduct->Azo Byproduct Reduction Hydrazo Byproduct Hydrazo Byproduct Azo Byproduct->Hydrazo Byproduct Reduction

References

Technical Support Center: 1-Amino-4-methylnaphthalene Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-4-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experiments with this compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, purification, and handling of 1-Amino-4-methylnaphthalene.

Problem 1: Low or No Yield in Synthesis Reactions

Question: I am attempting to synthesize 1-Amino-4-methylnaphthalene, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I improve my results?

Answer:

Low yields in the synthesis of aromatic amines like 1-Amino-4-methylnaphthalene can stem from several factors, primarily related to reaction conditions and reagent quality. A common synthetic route involves the reduction of a corresponding nitro-compound (1-methyl-4-nitronaphthalene).

Potential Causes and Solutions:

  • Incomplete Reduction: The reduction of the nitro group is a critical step. Ensure your reducing agent is active and used in sufficient excess.

    • Catalytic Hydrogenation: If using H₂ gas with a catalyst (e.g., Pd/C), ensure the catalyst is not poisoned and the system is free of leaks. Use adequate pressure and reaction time.

    • Metal/Acid Reduction: When using metals like Sn or Fe in acidic media (e.g., HCl), ensure the metal is finely divided to maximize surface area and that the acid concentration is appropriate.

  • Side Reactions: Aromatic amines are susceptible to oxidation, especially in the presence of air and certain metals.[1][2]

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[3]

    • Temperature Control: Exothermic reactions can lead to side product formation. Maintain the recommended reaction temperature using an ice bath or other cooling methods.

  • Poor Reagent Quality: The purity of your starting materials, particularly the nitro-precursor, is crucial. Impurities can interfere with the reaction. Verify the purity of your starting materials using appropriate analytical techniques like NMR or GC-MS.

Experimental Workflow: Improving Synthesis Yield

G cluster_start Low Yield Diagnosis cluster_analysis Analysis of Reaction Components cluster_conditions Optimization of Reaction Conditions cluster_outcome Expected Outcome start Low Yield Observed check_reagents Verify Purity of Starting Materials (NMR, GC-MS) start->check_reagents check_reducing_agent Assess Activity of Reducing Agent start->check_reducing_agent optimize_stoichiometry Adjust Stoichiometry of Reducing Agent check_reagents->optimize_stoichiometry check_reducing_agent->optimize_stoichiometry optimize_temp Control Reaction Temperature use_inert Implement Inert Atmosphere (N₂/Ar) optimize_temp->use_inert improved_yield Improved Yield of 1-Amino-4-methylnaphthalene use_inert->improved_yield optimize_stoichiometry->optimize_temp

Caption: A decision-making workflow for troubleshooting low synthesis yields.

Problem 2: Product Instability and Discoloration

Question: My purified 1-Amino-4-methylnaphthalene sample is initially a light color but darkens over time. Is this normal, and how can I prevent it?

Answer:

Yes, this is a common issue. Aromatic amines, including 1-Amino-4-methylnaphthalene, are prone to oxidation, which leads to the formation of colored impurities.[1][2] This process is accelerated by exposure to air (oxygen), light, and trace metal impurities.

Prevention and Storage Recommendations:

  • Storage Conditions: Store the compound in a tightly sealed, amber-colored vial to protect it from light.[3]

  • Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[3]

  • Low Temperature: Store the sample in a refrigerator or freezer to slow down the rate of oxidation.[3]

  • Purification: If the sample has already discolored, it may need to be repurified before use, for example, by recrystallization or column chromatography.

Storage ConditionRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, a primary oxidant.[3]
Light Exposure Amber vial or protected from lightPrevents photo-oxidation.[3]
Temperature Refrigeration (2-8 °C) or freezerReduces the kinetic rate of degradation reactions.[3]
Container Tightly sealedPrevents exposure to atmospheric moisture and oxygen.[3]
Problem 3: Difficulty in Product Purification

Question: I am struggling to purify 1-Amino-4-methylnaphthalene from my reaction mixture. What are the best methods?

Answer:

The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often effective for removing minor impurities. A suitable solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aromatic amines include ethanol, methanol, or mixtures of hexane and ethyl acetate.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective.

  • Acid-Base Extraction: As an amine, 1-Amino-4-methylnaphthalene is basic. It can be separated from neutral or acidic impurities by dissolving the crude product in a non-polar organic solvent (e.g., dichloromethane or ether) and extracting with an aqueous acid solution (e.g., 1M HCl). The amine will move into the aqueous layer as its ammonium salt. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities, and finally, the aqueous layer is basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

Purification Workflow: Acid-Base Extraction

G cluster_start Crude Product cluster_extraction Extraction Steps cluster_aqueous Aqueous Layer Processing cluster_organic Organic Layer cluster_final Final Product Recovery start Crude 1-Amino-4-methylnaphthalene (with neutral/acidic impurities) dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) start->dissolve add_acid Extract with Aqueous Acid (e.g., 1M HCl) dissolve->add_acid separate_layers Separate Layers add_acid->separate_layers aqueous_layer Aqueous Layer: [Amine-H]⁺Cl⁻ separate_layers->aqueous_layer organic_layer Organic Layer: Neutral/Acidic Impurities separate_layers->organic_layer wash_aqueous Wash with Organic Solvent aqueous_layer->wash_aqueous basify Basify with NaOH wash_aqueous->basify extract_final Extract with Organic Solvent basify->extract_final discard_organic Discard or Process Separately organic_layer->discard_organic dry_and_evaporate Dry and Evaporate Solvent extract_final->dry_and_evaporate pure_product Pure 1-Amino-4-methylnaphthalene dry_and_evaporate->pure_product

Caption: A schematic of the acid-base extraction workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when working with 1-Amino-4-methylnaphthalene?

A1: As with any chemical, it is crucial to handle 1-Amino-4-methylnaphthalene with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] In case of contact, flush the affected area with copious amounts of water.[4] Wash hands thoroughly after handling.[3]

  • Toxicity: While specific toxicity data for 1-Amino-4-methylnaphthalene is limited, related compounds like methylnaphthalenes can have toxic effects.[5][6] It is prudent to treat it as a potentially hazardous substance.

Q2: What is the solubility of 1-Amino-4-methylnaphthalene?

A2: Based on its chemical structure, 1-Amino-4-methylnaphthalene is expected to be:

  • Soluble in common organic solvents such as ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

  • Slightly soluble to insoluble in water.[7] The amino group provides some polarity, but the large naphthalene ring system is hydrophobic.

  • Soluble in aqueous acidic solutions due to the formation of the corresponding ammonium salt.

Q3: How can I confirm the identity and purity of my 1-Amino-4-methylnaphthalene sample?

A3: A combination of analytical techniques should be used for unambiguous identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.[2][8] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for assessing purity.[2][8]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the primary amine.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for solid samples.

Q4: Can 1-Amino-4-methylnaphthalene be used in diazotization reactions?

A4: Yes, as a primary aromatic amine, 1-Amino-4-methylnaphthalene is expected to undergo diazotization. This reaction involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[9][10][11] These diazonium salts are versatile intermediates in organic synthesis and can be converted to a wide range of other functional groups.[9][10]

References

Technical Support Center: Purification of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methylnaphthalen-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is an oil or has a low/broad melting point. What are the likely impurities?

The physical state and melting point are primary indicators of purity. If your product is not a sharp-melting solid, it is likely contaminated with one or more of the following impurities, depending on your synthetic route:

  • Isomeric Impurities: The nitration of 1-methylnaphthalene is seldom perfectly regioselective. This can lead to the formation of other methylnaphthalen-1-amine isomers that are carried through the subsequent reduction step.[1]

  • Unreacted Starting Material: Incomplete nitration can result in the presence of the starting material, 1-methylnaphthalene.[1]

  • Incompletely Reduced Intermediate: If the reduction of the nitro group is not complete, 4-nitro-1-methylnaphthalene will remain as a significant impurity.[1]

  • Over-reduction Products: Under harsh reduction conditions, the naphthalene ring can become saturated, leading to tetralin derivatives.[1]

  • By-products from Reductants: The use of metal/acid reduction methods (e.g., Fe/HCl or Sn/HCl) can generate metal salts that need to be thoroughly removed during the work-up.[1][2]

Table 1: Common Impurities in the Synthesis of this compound

Impurity TypeSpecific Example(s)Source in Synthesis
Isomeric ImpuritiesOther methylnaphthalen-1-amine isomersNon-selective nitration of 1-methylnaphthalene
Unreacted Starting Material1-MethylnaphthaleneIncomplete nitration
Incompletely Reduced Intermediate4-Nitro-1-methylnaphthaleneIncomplete reduction of the nitro group
Over-reduction ProductsTetralin derivativesHarsh reduction conditions
Process-Related ImpuritiesMetal salts (e.g., FeCl2, SnCl2)By-products of metal/acid reduction

Troubleshooting Guides

Q2: How can I effectively remove the unreacted 4-nitro-1-methylnaphthalene from my product?

The nitro-intermediate is significantly less polar than the desired amine product. This difference in polarity is the key to a successful separation.

Method 1: Column Chromatography

Column chromatography is a highly effective method for this separation. The amine product, being more polar, will have a stronger affinity for the stationary phase (e.g., silica gel) and will elute more slowly than the less polar nitro compound.

Experimental Protocol: Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimum amount of a suitable solvent, such as dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to create a slurry and then evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a chromatography column with silica gel (100-200 mesh) using a suitable eluent, such as a mixture of hexane and ethyl acetate.

  • Loading: Carefully load the slurry of your compound onto the top of the packed column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar 4-nitro-1-methylnaphthalene will elute first. Gradually increase the polarity of the eluent (e.g., to 80:20 or 60:40 hexane:ethyl acetate) to elute the more polar this compound.[2]

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.

Method 2: Recrystallization

If the concentration of the nitro-impurity is not excessively high, recrystallization can be a viable option. The choice of solvent is critical. An ideal solvent will dissolve the amine product well at elevated temperatures but poorly at lower temperatures, while the impurity remains in solution.

Q3: My amine product streaks on the TLC plate and gives poor separation during column chromatography. How can I resolve this?

This is a common issue when purifying basic amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface can lead to streaking, poor resolution, and even product loss on the column.[3][4]

Solution A: Use a Modified Mobile Phase

Add a small amount of a competing amine, such as triethylamine (TEA) or pyridine, to the mobile phase (typically 0.1-1%). This competing base will neutralize the acidic sites on the silica gel, minimizing the undesirable interactions with your product and allowing for better elution and peak shape.[3]

Solution B: Use an Alternative Stationary Phase

  • Amine-functionalized Silica: This is an excellent alternative to standard silica gel for the purification of basic amines. The amine-functionalized surface is less acidic and provides a much more inert environment for the separation, often leading to sharper peaks and better resolution.[4]

  • Basic Alumina: Alumina is another option that can be used in its basic form for the purification of amines.

Workflow for Amine Purification by Chromatography

G start Crude Amine Product check_tlc Run TLC with Hexane/EtOAc start->check_tlc streaking Streaking or Poor Separation? check_tlc->streaking no_streaking Good Separation streaking->no_streaking No add_tea Add 0.1-1% TEA to Mobile Phase streaking->add_tea Yes use_amine_silica Use Amine-Functionalized Silica Column streaking->use_amine_silica Alternatively run_column Perform Column Chromatography no_streaking->run_column add_tea->run_column use_amine_silica->run_column pure_product Pure this compound run_column->pure_product

Caption: Decision workflow for amine purification by column chromatography.

Q4: What is the most effective method for achieving high purity of this compound, especially for pharmaceutical applications?

For achieving the highest purity, a multi-step approach is often necessary. The conversion of the free base to its hydrochloride salt followed by recrystallization is a highly effective strategy. This process not only purifies the compound but also improves its stability and handling characteristics.[1]

Purification Strategy: Hydrochloride Salt Formation and Recrystallization

  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent such as ethanol, isopropanol, or diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether or concentrated aqueous HCl) to the stirred solution. The hydrochloride salt will precipitate out of the solution. The addition of acid should be done carefully to ensure complete conversion to the mono-hydrochloride salt.

  • Isolation of Crude Salt: Isolate the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude hydrochloride salt in a minimum amount of a hot recrystallization solvent. A good solvent will dissolve the salt at its boiling point but have low solubility at cooler temperatures.[1] Allow the solution to cool slowly to induce the formation of well-defined crystals.

  • Final Isolation and Drying: Isolate the pure crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Recommended Solvents for Recrystallization of this compound Hydrochloride

Solvent SystemRationale
Ethanol/Diethyl EtherGood for inducing precipitation if the salt is highly soluble in ethanol.
IsopropanolOften provides well-defined crystals upon slow cooling.[1]
Acetone/WaterThe water content can be adjusted to control the solubility of the salt.[1]

General Purification Workflow

G crude Crude this compound purity_check1 Purity Assessment (TLC, NMR) crude->purity_check1 decision High Purity Required? purity_check1->decision chromatography Column Chromatography decision->chromatography No hcl_formation Convert to HCl Salt decision->hcl_formation Yes final_product High-Purity Product chromatography->final_product extraction Acid-Base Extraction recrystallization Recrystallization hcl_formation->recrystallization purity_check2 Final Purity Analysis (MP, NMR, EA) recrystallization->purity_check2 purity_check2->final_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Methyl-1-Naphthylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-methyl-1-naphthylamine. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving the solvent-dependent reactivity of this versatile compound. Our approach is rooted in established scientific principles and practical laboratory experience to ensure the reliability and success of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary solvent effects that influence the reactivity of 4-methyl-1-naphthylamine?

A1: The reactivity of 4-methyl-1-naphthylamine is significantly influenced by the surrounding solvent medium. The key solvent properties to consider are:

  • Polarity and Dielectric Constant: The polarity of a solvent, often quantified by its dielectric constant, can affect reaction rates.[1] For reactions involving a change in charge separation between the reactants and the transition state, a change in solvent polarity can either accelerate or decelerate the reaction.[1]

  • Protic vs. Aprotic Nature: Solvents are broadly classified as protic (containing acidic protons, e.g., water, alcohols) or aprotic (lacking acidic protons, e.g., DMSO, DMF, acetonitrile).[2] Protic solvents can form hydrogen bonds with the amine group of 4-methyl-1-naphthylamine, which can stabilize the ground state and potentially decrease its nucleophilicity.[3] Conversely, polar aprotic solvents do not engage in hydrogen bonding to the same extent, leaving the lone pair of electrons on the nitrogen more available for reaction, thus enhancing nucleophilicity.[2]

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solvation of 4-methyl-1-naphthylamine and any other reactants or intermediates. This can influence the energy of the transition state and, consequently, the reaction rate.[3]

Q2: How does the choice of solvent affect the nucleophilicity of 4-methyl-1-naphthylamine?

A2: The nucleophilicity of 4-methyl-1-naphthylamine is highly dependent on the solvent. In polar protic solvents, the lone pair of electrons on the nitrogen atom can be "caged" by solvent molecules through hydrogen bonding. This solvation shell sterically hinders the amine from attacking an electrophile and reduces its effective nucleophilicity.[3] In contrast, polar aprotic solvents do not form strong hydrogen bonds with the amine, leaving the lone pair more accessible and enhancing its nucleophilicity.[2] Therefore, for reactions where 4-methyl-1-naphthylamine acts as a nucleophile, polar aprotic solvents are generally preferred to achieve higher reaction rates.

Q3: Can I use UV-Vis spectroscopy to study the effect of solvents on 4-methyl-1-naphthylamine?

A3: Yes, UV-Vis spectroscopy is a powerful tool to investigate solvent effects through a phenomenon called solvatochromism .[4] This refers to the change in the color of a solution when a solute is dissolved in different solvents, which is observed as a shift in the absorption or emission spectra.[4] By measuring the UV-Vis absorption spectrum of 4-methyl-1-naphthylamine in a range of solvents with varying polarities, you can observe shifts in the maximum absorption wavelength (λmax). These shifts provide insights into the differential solvation of the ground and excited electronic states of the molecule.[5][6] Naphthalimide derivatives, which are structurally similar to your compound of interest, are well-known for their solvatochromic properties.[5][7][8][9][10][11]

Q4: My reaction with 4-methyl-1-naphthylamine is sluggish in methanol. What could be the reason and how can I improve it?

A4: Methanol is a polar protic solvent. The sluggish reaction rate is likely due to the hydrogen bonding between methanol molecules and the amino group of 4-methyl-1-naphthylamine. This stabilizes the ground state of the amine and reduces its nucleophilicity, thus slowing down the reaction.

To improve the reaction rate, consider switching to a polar aprotic solvent such as acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2] These solvents will still dissolve the reactants but will not significantly hinder the nucleophilicity of the amine, which should lead to a faster reaction.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield Solvent-inhibited reactivity: The chosen solvent (likely polar protic) is deactivating the nucleophilicity of the amine.[3] Poor solubility: 4-methyl-1-naphthylamine or other reactants may not be sufficiently soluble in the chosen solvent.Switch to a polar aprotic solvent (e.g., DMF, DMSO, MeCN) to enhance nucleophilicity.[2] Consult solubility data for 1-naphthylamine to select a more appropriate solvent.[12] Consider gentle heating to improve solubility, but monitor for potential side reactions.
Inconsistent reaction rates between batches Solvent purity: Trace amounts of water or other protic impurities in an aprotic solvent can significantly affect the reaction rate. Atmospheric moisture: Absorption of water from the air, especially with hygroscopic solvents.Use freshly distilled or anhydrous grade solvents. Run reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Unexpected side products Solvent participation: Some solvents can participate in the reaction. For example, in the presence of a strong base, some aprotic solvents can be deprotonated. Temperature effects: Higher temperatures used to increase solubility might be promoting side reactions.Choose a more inert solvent. If possible, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to identify the formation of side products early on.
Difficulty in product isolation/purification High-boiling point solvent: Solvents like DMF or DMSO can be difficult to remove completely. Emulsion formation during workup: This is common when using certain solvent combinations in extraction.Use a high-vacuum pump for solvent removal. Consider performing an aqueous workup to transfer the product to a lower-boiling organic solvent. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.[13]
UV-Vis spectra show inconsistent λmax shifts Concentration effects: At high concentrations, solute-solute interactions can influence the spectra. Solvent impurities: Impurities in the solvent can absorb in the same region or interact with the analyte.Prepare a dilution series to ensure you are working within a concentration range where Beer's Law is obeyed. Use spectroscopic grade solvents for all UV-Vis measurements.[14] Run a blank spectrum of the solvent to check for impurities.

Experimental Protocols

Protocol 1: Determining the Effect of Solvent Polarity on Reaction Rate (A Representative Nucleophilic Substitution Reaction)

This protocol describes a general procedure to study the kinetics of the reaction between 4-methyl-1-naphthylamine and an electrophile (e.g., a substituted benzyl bromide) in different solvents.

Materials:

  • 4-methyl-1-naphthylamine

  • Electrophile (e.g., 4-nitrobenzyl bromide)

  • A series of anhydrous solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO)

  • Internal standard (e.g., a stable compound with a distinct retention time in GC/LC, such as decane or dodecane)

  • Thermostatted reaction vessel

  • GC or HPLC for reaction monitoring

Procedure:

  • Solution Preparation: Prepare stock solutions of 4-methyl-1-naphthylamine, the electrophile, and the internal standard in each of the chosen solvents.

  • Reaction Setup: In a thermostatted reaction vessel, add the solvent and the internal standard. Allow the temperature to equilibrate.

  • Initiate Reaction: Add the 4-methyl-1-naphthylamine and electrophile stock solutions to the reaction vessel simultaneously to start the reaction.

  • Monitoring: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by diluting with a cold solvent).

  • Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the reactants and product relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. Compare the initial rates across the different solvents to determine the effect of solvent polarity.

Protocol 2: Investigating Solvatochromism of 4-Methyl-1-Naphthylamine using UV-Vis Spectroscopy

This protocol outlines the steps to measure the solvatochromic shifts of 4-methyl-1-naphthylamine.

Materials:

  • 4-methyl-1-naphthylamine

  • A series of spectroscopic grade solvents with a wide range of polarities (e.g., cyclohexane, toluene, ethyl acetate, acetone, ethanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of 4-methyl-1-naphthylamine in a volatile, non-polar solvent (e.g., dichloromethane).

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of 4-methyl-1-naphthylamine by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should result in an absorbance maximum between 0.5 and 1.0.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be tested and use it as a blank to record a baseline spectrum.

  • Sample Measurement: Rinse the sample cuvette with the 4-methyl-1-naphthylamine solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 250-500 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each solvent. Correlate the shifts in λmax with a solvent polarity scale (e.g., the Reichardt's dye ET(30) scale) to quantify the solvatochromic effect.

Data Presentation

Table 1: Representative Solvatochromic Shifts for Naphthalimide Derivatives (Analogous to 4-Methyl-1-Naphthylamine)

SolventDielectric Constant (ε)λmax (nm) (Absorption)λmax (nm) (Emission)
Dioxane2.2402508
Toluene2.4-495.5
Dichloromethane8.9--
Acetonitrile37.5--
DMF36.7-536
DMSO46.7--
Methanol32.7420-

Note: Data compiled from studies on various 4-substituted-1,8-naphthalimide derivatives, which serve as a model for the expected behavior of 4-methyl-1-naphthylamine.[7][8][15]

Visualizations

Diagram 1: Influence of Solvent Type on Nucleophilic Reactivity

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., Acetonitrile) Amine_P 4-Methyl-1-Naphthylamine Solvation_P Hydrogen Bonding (Solvent 'Caging') Amine_P->Solvation_P interacts with Reactivity_P Decreased Nucleophilicity (Slow Reaction) Solvation_P->Reactivity_P leads to Amine_A 4-Methyl-1-Naphthylamine Solvation_A Weak Dipole-Dipole Interactions Amine_A->Solvation_A interacts with Reactivity_A Increased Nucleophilicity (Fast Reaction) Solvation_A->Reactivity_A leads to

Caption: Solvent-amine interactions and their effect on reactivity.

Diagram 2: Experimental Workflow for Studying Solvent Effects on Reaction Kinetics

G prep Prepare Stock Solutions (Reactants & Internal Standard) in Various Solvents react Initiate Reaction in Thermostatted Vessel prep->react sample Withdraw & Quench Aliquots at Time Intervals react->sample analyze Analyze by GC/HPLC sample->analyze data Plot [Product] vs. Time & Determine Initial Rate analyze->data compare Compare Rates Across Solvents data->compare

Caption: Workflow for kinetic analysis of solvent effects.

References

Technical Support Center: Catalyst Selection for 1-Amino-4-methylnaphthalene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 1-Amino-4-methylnaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice for this versatile chemical intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounded in established scientific principles and practical, field-proven insights.

Section 1: N-Arylation Reactions (Buchwald-Hartwig and Ullmann Type)

The formation of a new carbon-nitrogen bond at the amino group of 1-Amino-4-methylnaphthalene is a cornerstone of many synthetic routes. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these catalytic systems is often dictated by substrate scope, functional group tolerance, and desired reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of 1-Amino-4-methylnaphthalene with an aryl bromide is sluggish and gives low yields. What are the likely causes and how can I troubleshoot this?

A1: Sluggish reactions and low yields in Buchwald-Hartwig aminations can often be attributed to several factors related to the catalyst system and reaction conditions.

  • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For sterically hindered or electron-rich aryl halides, bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1] Consider switching to more advanced biarylphosphine ligands like XPhos, SPhos, or BrettPhos, which have been shown to improve reaction efficiency and scope.[1]

  • Base Selection: The choice of base is crucial for deprotonating the amine and facilitating the catalytic cycle. Common bases include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃). If you are using a weaker base like Cs₂CO₃, switching to a stronger alkoxide base may accelerate the reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. Toluene, dioxane, and THF are common choices. Aprotic polar solvents can sometimes accelerate the reaction, but solvent screening is often necessary for optimization.

  • Catalyst Deactivation: Palladium catalysts can deactivate through various pathways, including ligand degradation or aggregation of palladium particles.[2] Ensuring strictly anaerobic conditions and using high-purity reagents can mitigate catalyst deactivation.

Troubleshooting Workflow for Sluggish Buchwald-Hartwig Reactions

G cluster_0 Problem: Low Yield / Sluggish Reaction cluster_1 Initial Checks cluster_2 Catalyst System Optimization cluster_3 Outcome Start Low Yield Check_Inert Verify Inert Atmosphere (N2 or Ar) Start->Check_Inert Check_Reagents Check Reagent Purity (Amine, Aryl Halide, Solvent, Base) Start->Check_Reagents Change_Ligand Switch to Bulky Biarylphosphine Ligand (e.g., XPhos, SPhos) Check_Inert->Change_Ligand If atmosphere is good Check_Reagents->Change_Ligand If reagents are pure Change_Base Use Stronger Base (e.g., NaOt-Bu, K3PO4) Change_Ligand->Change_Base If still low yield Screen_Solvent Screen Solvents (Toluene, Dioxane, THF) Change_Base->Screen_Solvent If still low yield Success Improved Yield Screen_Solvent->Success

Caption: Troubleshooting flowchart for Buchwald-Hartwig amination.

Q2: When should I consider an Ullmann condensation instead of a Buchwald-Hartwig amination for N-arylation?

A2: The Ullmann condensation, a copper-catalyzed reaction, offers a valuable alternative to palladium-based methods, particularly in specific scenarios.[3]

  • Cost-Effectiveness: Copper catalysts are generally less expensive than palladium catalysts, making the Ullmann reaction more economical for large-scale synthesis.

  • Different Reactivity Profile: In some cases, Ullmann conditions can be effective for substrates that are challenging for palladium catalysis. Traditionally, Ullmann reactions required harsh conditions (high temperatures, polar aprotic solvents).[3] However, modern advancements with the use of ligands like amino acids or 1,10-phenanthroline have enabled milder reaction conditions.[4]

  • Orthogonal Reactivity: The different catalytic systems of copper and palladium can offer orthogonal reactivity, allowing for selective arylation in molecules with multiple reactive sites. For instance, in aminophenols, copper catalysts can selectively promote O-arylation, while palladium catalysts favor N-arylation.[5][6][7][8]

Comparative Overview: Buchwald-Hartwig vs. Ullmann

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium-basedCopper-based
Typical Ligands Bulky phosphines (e.g., XPhos, SPhos)Diamines, amino acids, phenanthrolines
Reaction Conditions Generally milder (lower temperatures)Traditionally harsh, modern methods are milder
Substrate Scope Very broad, high functional group toleranceCan be more substrate-specific
Cost Higher catalyst costLower catalyst cost

Section 2: C-H Activation and Functionalization

Directly functionalizing the carbon-hydrogen bonds of the naphthalene core is an atom-economical approach to introduce molecular diversity. The directing effect of the amino group in 1-Amino-4-methylnaphthalene plays a significant role in determining the regioselectivity of these reactions.

Frequently Asked Questions (FAQs)

Q3: I am attempting a directed C-H amination at the C4 position of a 1-naphthylamine derivative, but I am observing poor regioselectivity. How can I improve this?

A3: Achieving high regioselectivity in C-H functionalization of naphthalene derivatives is a common challenge due to the presence of multiple potentially reactive C-H bonds.[9]

  • Directing Group Strategy: The choice of the directing group on the nitrogen atom is paramount. Picolinamide has been shown to be an effective directing group for C4-H amination of 1-naphthylamine derivatives.[10]

  • Catalyst System: Silver(I) catalysts have been successfully employed for the C4-H amination of 1-naphthylamine derivatives with azodicarboxylates at room temperature.[10] This method proceeds without the need for an external base or oxidant.

  • Innate Reactivity: In the absence of a strong directing group, the innate electronic properties of the naphthalene ring will influence the site of reaction. The amino group is an activating group, and electrophilic attack is often favored at the C2 and C4 positions.

Conceptual Diagram of Directed C-H Activation

G cluster_0 Directed C-H Functionalization Substrate 1-Naphthylamine Derivative DG Directing Group (e.g., Picolinamide) Substrate->DG Coordination Catalyst Transition Metal Catalyst (e.g., Ag(I)) DG->Catalyst Chelation Product C4-Functionalized Product Catalyst->Product C-H Activation & Functionalization

Caption: Role of a directing group in selective C-H functionalization.

Section 3: Preparation of 1-Amino-4-methylnaphthalene via Reduction

A common synthetic route to 1-Amino-4-methylnaphthalene involves the reduction of the corresponding nitro compound, 1-nitro-4-methylnaphthalene. The choice of catalyst for this reduction is critical to achieve high yields and selectivity, especially in the presence of other reducible functional groups.

Frequently Asked Questions (FAQs)

Q4: What are the most reliable catalytic systems for the reduction of 1-nitro-4-methylnaphthalene to 1-Amino-4-methylnaphthalene?

A4: Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes.[11]

  • Palladium on Carbon (Pd/C): This is a classic and highly effective catalyst for this transformation.[11] The reaction is typically carried out under a hydrogen atmosphere (from a balloon or a Parr apparatus) in a solvent like ethanol or ethyl acetate.

  • Raney Nickel: This is another common hydrogenation catalyst that is effective for nitro group reductions.[12]

  • Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a powerful hydrogenation catalyst for this conversion.[12]

Q5: I have other sensitive functional groups in my molecule. How can I selectively reduce the nitro group without affecting them?

A5: Chemoselective reduction of a nitro group in the presence of other reducible functionalities is a significant challenge.

  • Catalyst Choice: Certain catalytic systems exhibit greater selectivity. For instance, some supported platinum catalysts have been shown to selectively hydrogenate nitroaromatics to the corresponding N-aryl hydroxylamines in the presence of other functional groups.[13]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or formic acid in the presence of a catalyst (e.g., Pd/C) can sometimes offer better selectivity compared to using hydrogen gas.

  • Metal Reductions: Classical methods like the Béchamp reduction (iron in acidic media) or using tin(II) chloride can be chemoselective for nitro group reduction.[11][12] These methods avoid the use of hydrogen gas and may be compatible with functional groups sensitive to catalytic hydrogenation (e.g., some double bonds or benzyl ethers).

Catalyst Systems for Nitro Group Reduction

Catalytic SystemTypical ConditionsAdvantagesPotential Issues
Pd/C, H₂ Ethanol, room temp to 50 °C, 1-4 atm H₂High yield, clean reactionMay reduce other functional groups
Raney Nickel, H₂ Ethanol, room temp, H₂ atmosphereEffective and economicalPyrophoric, requires careful handling
PtO₂, H₂ Various solvents, room temp, H₂ atmosphereVery active catalystCan be less selective
Fe/HCl (Béchamp) Refluxing acidic water/ethanolCost-effective, good for some selectivitiesGenerates significant iron waste
SnCl₂/HCl Ethanol, refluxMild conditions, good selectivityStoichiometric amounts of tin salts required

Section 4: Troubleshooting Catalyst Deactivation and Side Reactions

Q6: My cross-coupling reaction stops before completion, suggesting catalyst deactivation. What are the common deactivation pathways and how can I prevent them?

A6: Catalyst deactivation in palladium-catalyzed cross-coupling reactions is a complex issue with multiple potential causes.[2]

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can undergo degradation, leading to loss of catalytic activity.[2] Using more robust biarylphosphine ligands can help mitigate this.

  • Palladium Agglomeration: The active Pd(0) species can aggregate into inactive palladium black, particularly if the ligand concentration is too low or the ligand is not sufficiently bulky to stabilize the mononuclear palladium species.

  • Oxidative Deactivation: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Maintaining a strictly inert atmosphere is crucial.

  • Inhibition by Reaction Components: In some cases, substrates, products, or salts generated during the reaction can coordinate to the palladium center and inhibit catalysis. For example, in Negishi coupling, zinc salts can have an inhibitory effect.[14]

Preventative Measures for Catalyst Deactivation:

  • Use High-Purity Reagents and Solvents: Degas solvents thoroughly before use.

  • Maintain a Strict Inert Atmosphere: Use a glovebox or Schlenk techniques.

  • Optimize Catalyst and Ligand Loading: Avoid excessively low ligand-to-palladium ratios.

  • Choose Robust Ligands: Sterically demanding and electron-rich ligands often provide greater stability to the catalytic species.

  • Control Reaction Temperature: Avoid unnecessarily high temperatures that can accelerate ligand degradation.

References

Technical Support Guide: Preventing Oxidation of 4-Methylnaphthalen-1-amine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Methylnaphthalen-1-amine is a critical intermediate in various research and development applications, including the synthesis of pharmaceuticals and advanced materials. However, its chemical structure, specifically the presence of an electron-rich aromatic amine, renders it highly susceptible to oxidative degradation. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of frequently asked questions (FAQs), troubleshooting protocols, and best practices to ensure the long-term stability and purity of this compound during storage.

Section 1: Understanding the Problem - The "Why" of Oxidation

Q: My bottle of this compound, which was initially a white or off-white solid, has started to turn pink/red/brown. What is happening?

A: This color change is a classic indicator of oxidation. Aromatic amines like this compound are readily oxidized by atmospheric oxygen.[1][2] The amino group (-NH₂) donates electron density into the naphthalene ring system, making it highly susceptible to attack. This process is often initiated or accelerated by exposure to light and elevated temperatures, leading to the formation of highly colored conjugated impurities, such as quinone-imine type structures.[1][2][3] Even a small amount of these oxidized byproducts can impart a significant color to the bulk material.

Section 2: Frequently Asked Questions (FAQs) - Proactive Prevention

Q: What are the absolute ideal storage conditions for this compound to prevent degradation?

A: To maximize shelf-life and maintain purity, the compound must be protected from its three main adversaries: oxygen, light, and heat. The ideal storage protocol involves keeping the material in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), refrigerated (2-8°C), and protected from all light sources (e.g., in an amber glass vial placed inside a dark cabinet).[4][5][6][7]

Q: How critical is using an inert atmosphere? Can I just use a tightly sealed container?

A: While a tightly sealed container is essential, it is often insufficient on its own. The air trapped inside the container before sealing contains approximately 21% oxygen, which is more than enough to initiate oxidation over time.[1] For long-term storage or for applications requiring very high purity, replacing this air with an inert gas is a mandatory step. This process, known as blanketing or sparging, effectively removes the primary oxidizing agent.[1]

Q: Is room temperature storage acceptable for short periods?

A: While not ideal, room temperature storage may be acceptable for very short durations if the material is well-protected from light and air. However, heat acts as a catalyst for oxidation.[3] For any storage period beyond immediate use (i.e., more than a few days), refrigeration is strongly recommended to slow down the rate of any potential degradation reactions.

Q: My lab stores chemicals in clear glass bottles on open shelves. Is this a problem?

A: Yes, this is a significant problem. Light, particularly in the UV spectrum, provides the energy to promote the formation of radical species, dramatically accelerating the oxidation of aromatic amines.[2] Storing this compound in clear containers on open shelving is a primary cause of rapid degradation. The compound must be transferred to an amber vial or the clear vial must be wrapped in aluminum foil and stored in a dark environment like a cabinet or drawer.

Section 3: Data Summary - Recommended Storage Protocols at a Glance

ParameterRecommendationRationale & Causality
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidizing agent, preventing the initiation of the degradation cascade.[1]
Temperature Refrigerated (2-8 °C)Reduces the kinetic rate of the oxidation reaction, significantly extending the compound's shelf-life.[4][7]
Light Exposure Complete Darkness (Amber Vial / Dark Cabinet)Prevents photo-oxidation, a process where light energy catalyzes the formation of reactive radical species.[2][4]
Container Tightly Sealed, Chemically Inert GlassPrevents ingress of atmospheric oxygen and moisture. Glass is preferred over plastic to avoid potential leaching or reactivity.[8][9]

Section 4: Troubleshooting Guide - Reactive Solutions

Q: My this compound has already discolored. Can I still use it for my synthesis?

A: The usability of discolored material depends entirely on the sensitivity of your subsequent reaction. The colored impurities indicate that the purity is compromised. For non-critical applications, it might still work, but you risk lower yields, unexpected side products, and difficult purifications. For sensitive or cGMP applications, using the material as-is is not recommended. It is best to either purify the compound (e.g., by recrystallization or column chromatography under inert conditions) or procure a fresh, high-purity batch.

Q: I ran an NMR/LC-MS on my stored material and see several small, unidentified peaks that weren't there initially. Is this oxidation?

A: It is highly probable. The oxidation of this compound does not produce a single byproduct but rather a mixture of degradation products. These will appear as new, often complex, peaks in analytical spectra. If you suspect oxidation, compare the data to an authentic, fresh standard. The presence of new impurities confirms degradation and indicates that your storage protocol is insufficient.

Q: My reaction yields have been inconsistent and decreasing over time. Could my stored this compound be the cause?

A: Absolutely. This is a common consequence of using a degraded reagent. As the concentration of the active starting material decreases due to oxidation, the stoichiometry of your reaction is affected, leading directly to lower yields. Furthermore, the impurities themselves can sometimes interfere with catalysts or participate in side reactions, further complicating the process. Always use a fresh or properly stored batch of the amine for consistent and reliable results.

Section 5: Detailed Experimental Protocols

Protocol 5.1: Packaging for Long-Term Storage Under Inert Atmosphere

This protocol should be performed in a chemical fume hood.

  • Preparation: Place the required amount of this compound into a clean, dry amber glass vial appropriate for the volume. The vial should have a screw cap with a chemically resistant liner (e.g., PTFE).

  • Inert Gas Setup: Set up a gentle stream of dry argon or nitrogen gas flowing through a needle or a glass pipette.

  • Purging: Insert the needle/pipette into the vial, with the tip positioned just above the surface of the solid material. Let the inert gas flow gently for 2-3 minutes to displace all the air from the container. Ensure the gas flow is not strong enough to blow the solid material out of the vial.

  • Sealing: While the inert gas is still flowing, slowly withdraw the needle and immediately seal the vial tightly with the cap.

  • Labeling & Sealing: Wrap the cap and vial neck junction with Parafilm® or electrical tape as an extra barrier against air ingress. Label the vial clearly with the compound name, date, and a note indicating "Stored under N₂/Ar."

  • Storage: Place the sealed vial in a designated, clearly labeled secondary container in a refrigerator (2-8°C) away from any light sources.

Section 6: Visualizing the Oxidation Pathway & Prevention

The following diagram illustrates the factors contributing to the degradation of this compound and the key strategies to prevent it.

OxidationPrevention cluster_process Degradation Pathway cluster_factors Accelerating Factors cluster_prevention Prevention Strategies amine This compound (High Purity) oxidized Oxidized Intermediates (Radical Cations, etc.) amine->oxidized Oxidation degraded Colored Degradation Products (Quinone-imines, Polymers) oxidized->degraded Further Reactions oxygen Atmospheric Oxygen oxygen->oxidized light Light (UV/Visible) light->oxidized heat Heat heat->oxidized inert Inert Atmosphere (N₂ or Ar) inert->oxygen Displaces dark Light Protection dark->light Blocks cold Refrigeration cold->heat Minimizes

Caption: Oxidation pathway of this compound and key prevention strategies.

References

Validation & Comparative

A Comparative Guide to 4-Methylnaphthalen-1-amine and 2-methylnaphthalen-1-amine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isomerism in Naphthalene Scaffolds

In the fields of medicinal chemistry and materials science, the naphthalene core represents a privileged scaffold, offering a rigid, lipophilic structure ripe for functionalization. However, the precise placement of substituents on this bicyclic aromatic system can dramatically alter a molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparison of two closely related positional isomers: 4-methylnaphthalen-1-amine and 2-methylnaphthalen-1-amine.

While seemingly minor, the shift of a single methyl group from the C4 to the C2 position relative to the C1 amino group has profound implications. This guide will dissect these differences, moving from fundamental properties to complex reactivity and potential metabolic fate. The analysis is grounded in established chemical principles and available experimental data, providing researchers with the causal insights needed to make informed decisions in synthesis, screening, and development programs. We will explore not just what the differences are, but why they exist, offering a predictive framework for leveraging this isomerism in rational drug design and materials engineering.

Physicochemical Properties: A Tale of Two Isomers

The spatial arrangement of the methyl and amino groups directly influences intermolecular forces, crystal packing, and acid-base properties. This is reflected in their distinct physical characteristics. While comprehensive experimental data is not available for a side-by-side comparison in a single report, a compilation from various sources reveals key differences.

PropertyThis compound2-methylnaphthalen-1-amineRationale for Difference
Molecular Formula C₁₁H₁₁N[1]C₁₁H₁₁N[2]Identical as they are isomers.
Molecular Weight 157.21 g/mol [1]157.21 g/mol [2]Identical as they are isomers.
CAS Number 4523-45-9[1]2246-44-8[2]Unique identifier for each isomer.
Melting Point Data not available28-31 °CThe less symmetric structure of the 2-methyl isomer may disrupt crystal lattice packing, leading to a lower melting point compared to other naphthalene derivatives.
Boiling Point Data not availableData not availableBoiling points are expected to be similar but influenced by dipole moments arising from substituent positions.
pKa (of conjugate acid) 3.77 (Experimental)[1]Data not availableThe pKa is influenced by the electronic effect of the methyl group. Its position relative to the amine affects the basicity of the nitrogen atom.
XLogP3 (Computed) 2.9[1]2.9[2]This computed value suggests similar lipophilicity, as expected from the identical atomic composition.

Synthesis and Strategic Considerations

The preparation of these isomers requires regioselective control, typically achieved by functionalizing a pre-existing, correctly substituted naphthalene core. The most common and reliable strategies involve the reduction of a corresponding nitronaphthalene precursor.

Proposed Synthetic Workflow

The logical approach for both isomers begins with the appropriate methylnaphthalene, proceeds through nitration to install the nitrogen functionality, and concludes with the reduction of the nitro group to the target amine. The key challenge lies in controlling the regioselectivity of the nitration step.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 2-methylnaphthalen-1-amine A1 1-Methylnaphthalene A2 4-Methyl-1-nitronaphthalene A1->A2 Nitration (e.g., HNO₃/H₂SO₄) A3 This compound A2->A3 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) B1 2-Methylnaphthalene B2 1-Nitro-2-methylnaphthalene B1->B2 Nitration (e.g., HNO₃/H₂SO₄) B3 2-methylnaphthalen-1-amine B2->B3 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Comparative synthetic workflows for the target aminonaphthalenes.

Experimental Protocol: Reduction of a Nitronaphthalene Precursor

This protocol is a generalized procedure for the final reduction step, applicable to both 4-Methyl-1-nitronaphthalene and 1-Nitro-2-methylnaphthalene. The synthesis of nitronaphthalene precursors often involves the nitration of the corresponding methylnaphthalene.[3]

Objective: To reduce the nitro group of a methylnitronaphthalene isomer to the corresponding amine.

Materials:

  • Methylnitronaphthalene isomer (1.0 eq)

  • Granulated Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or Acetic Acid)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl Acetate (or Diethyl Ether)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separating funnel, filtration apparatus.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the methylnitronaphthalene starting material (1.0 eq) in ethanol.

  • Reagent Addition: Add granulated Tin(II) chloride dihydrate (approx. 4.0 eq) to the suspension.

  • Reaction Initiation: Slowly add concentrated HCl to the mixture with vigorous stirring. The reaction is exothermic and may require an ice bath to maintain control. After the initial exotherm subsides, heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a concentrated NaOH solution until the mixture is basic (pH > 10). During this process, a precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Causality: The choice of SnCl₂/HCl is a classic and robust method for nitro group reduction. It is effective and tolerant of many other functional groups. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may be sensitive to catalyst poisoning and requires specialized equipment.

Comparative Chemical Reactivity: A Theoretical Framework

The reactivity of these isomers is dictated by the interplay of the electron-donating and ortho-, para-directing amino group (-NH₂) and the weakly electron-donating and ortho-, para-directing methyl group (-CH₃). The key differentiator is steric hindrance.

  • This compound: The methyl group is at the 4-position. This places it in a peri position relative to the C5-hydrogen. Electrophilic attack at C5 is sterically hindered. The primary sites for electrophilic aromatic substitution are C2 and, to a lesser extent, the second ring.

  • 2-methylnaphthalen-1-amine: The methyl group is at the 2-position, adjacent to the amine. This sterically shields the C3 position. The most activated and accessible position for electrophilic attack is C4.

G A Steric Hindrance at C5 (peri position) Electronic Activation at C2 Predicted Major Product (e.g., Bromination): 2-Bromo-4-methylnaphthalen-1-amine B Steric Hindrance at C3 Strong Electronic Activation at C4 Predicted Major Product (e.g., Bromination): 4-Bromo-2-methylnaphthalen-1-amine

Caption: Logical comparison of factors influencing electrophilic substitution.

Protocol: Comparative Electrophilic Bromination

This proposed experiment would serve to validate the theoretical reactivity profiles of the two isomers.

Objective: To compare the regioselectivity and relative reaction rates of bromination for this compound and 2-methylnaphthalen-1-amine.

Materials:

  • This compound

  • 2-methylnaphthalen-1-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or DMF) as solvent

  • Two parallel reaction vessels, stirring plates, TLC equipment, NMR tubes.

Procedure:

  • Preparation: In two separate, identical flasks, prepare equimolar solutions of this compound and 2-methylnaphthalen-1-amine in acetonitrile.

  • Reaction Initiation: At time t=0, add an identical, sub-stoichiometric amount of NBS (e.g., 0.5 eq) to each flask simultaneously, ensuring vigorous stirring.

  • Time-Course Monitoring: At regular intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction. Quench the aliquot (e.g., with a drop of sodium thiosulfate solution) and spot on a TLC plate.

  • Rate Comparison: Develop the TLC plates in an appropriate solvent system (e.g., Hexane:Ethyl Acetate). Compare the rate of consumption of the starting material and the formation of new product spots between the two reactions. A faster disappearance of the starting material indicates a higher reaction rate.

  • Product Characterization: Upon completion, perform a standard aqueous work-up and purification of the product from each reaction.

  • Regioselectivity Analysis: Analyze the purified products by ¹H NMR to determine the position of bromine substitution by examining the changes in the aromatic proton signals and their coupling patterns.

Expected Outcome: It is predicted that 2-methylnaphthalen-1-amine will react faster due to the highly activated and unhindered C4 position. The major product will be 4-bromo-2-methylnaphthalen-1-amine. The reaction of this compound may be slower, yielding primarily 2-bromo-4-methylnaphthalen-1-amine.

Potential Biological and Toxicological Profiles (Inferred)

Direct toxicological studies on these specific isomers are scarce. However, a profile can be inferred from the extensive literature on their parent compounds: naphthalene, methylnaphthalenes, and naphthylamines.

  • Naphthylamines: 1-Naphthylamine and particularly 2-naphthylamine are known human carcinogens, primarily targeting the bladder.[4] Their toxicity is mediated by metabolic activation, often involving N-hydroxylation.

  • Methylnaphthalenes: The parent hydrocarbons, 1- and 2-methylnaphthalene, are known to cause necrosis of nonciliated bronchiolar epithelial (Clara) cells in the lungs of mice.[5] This toxicity is dependent on metabolic activation by cytochrome P450 enzymes.[5]

It is plausible that the methylnaphthalenamines will exhibit a toxicological profile that combines features of both parent classes. Metabolism could proceed via several competing pathways:

  • N-Oxidation: Oxidation at the nitrogen atom, a common pathway for aromatic amines, could lead to reactive hydroxylamines and nitroso compounds, potentially implicated in carcinogenicity.

  • Ring Hydroxylation: P450-mediated oxidation of the aromatic rings can produce phenolic metabolites.

  • Methyl Group Oxidation: The methyl group can be hydroxylated to form a primary alcohol, which can be further oxidized.

The position of the methyl group may influence the preferred metabolic pathway, thereby altering the toxicological outcome. For instance, the steric bulk of the methyl group could hinder or favor oxidation at adjacent ring positions.

G cluster_0 Metabolism of Methylnaphthalen-1-amine Isomers Parent Parent Isomer (4-Me or 2-Me) N_Ox N-Oxidation (Hydroxylamine, Nitroso) Parent->N_Ox CYP450, FMO Ring_Ox Ring Hydroxylation (Phenolic Metabolites) Parent->Ring_Ox CYP450 Me_Ox Methyl Group Oxidation (Hydroxymethyl, Carboxylic Acid) Parent->Me_Ox CYP450 Potential Carcinogenicity Potential Carcinogenicity N_Ox->Potential Carcinogenicity Excretion / Further Metabolism Excretion / Further Metabolism Ring_Ox->Excretion / Further Metabolism Excretion Excretion Me_Ox->Excretion

Caption: Proposed general metabolic pathways for methylnaphthalen-1-amine isomers.

Conclusion and Outlook for Researchers

The comparison between this compound and 2-methylnaphthalen-1-amine serves as a compelling case study in the subtleties of positional isomerism. While sharing the same molecular formula, their distinct structures give rise to different physical properties and, more importantly, divergent chemical reactivity.

  • For Synthetic Chemists: 2-methylnaphthalen-1-amine offers a highly activated and sterically accessible C4 position, making it an excellent substrate for regioselective electrophilic substitution. Conversely, this compound, with its more hindered C5 position, may allow for selective functionalization at C2.

  • For Drug Development Professionals: The differences in steric profile and electronic distribution will inevitably lead to different binding affinities and selectivities for biological targets. Furthermore, the potential for differential metabolism highlights the need for early-stage ADME/Tox profiling of both isomers in any development pipeline.

This guide underscores a critical reality: direct, comparative experimental data for such isomers is often lacking. The provided theoretical frameworks, grounded in chemical first principles, and the proposed experimental protocols offer a robust starting point for researchers to generate this vital data. By systematically investigating these differences, the scientific community can more effectively harness the power of isomerism to create safer, more effective chemical entities.

References

A Comparative Analysis of the Biological Activities of 4-Methyl-1-Naphthylamine and Other Naphthalenamines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of 4-methyl-1-naphthylamine against other key naphthalenamines, namely 1-naphthylamine and 2-naphthylamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illuminate the structure-activity relationships that govern the toxicological and pharmacological profiles of these compounds. We will delve into the nuances of their carcinogenicity, mutagenicity, and metabolism, supported by detailed experimental protocols to ensure the reproducibility and validation of the findings presented.

Introduction: The Naphthalenamine Landscape

Naphthalenamines, a class of aromatic amines derived from naphthalene, are of significant interest in toxicology and medicinal chemistry. Their biological activities are profoundly influenced by the position of the amino group and the nature of substituents on the naphthalene ring. While 2-naphthylamine is a well-established human bladder carcinogen, the biological profiles of its isomers and derivatives, such as 1-naphthylamine and 4-methyl-1-naphthylamine, are less clearly defined in comparative literature. This guide aims to bridge that gap by providing a comprehensive analysis grounded in experimental evidence.

Carcinogenicity: A Tale of Two Isomers and a Methylated Derivative

The carcinogenic potential of naphthalenamines is a primary concern, with significant differences observed between isomers.

2-Naphthylamine: A Confirmed Human Carcinogen

2-Naphthylamine is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans.[1] Occupational exposure to 2-naphthylamine has been unequivocally linked to an increased risk of bladder cancer.[1] This strong association has led to its prohibition in many countries. Animal studies have corroborated these findings, with oral administration of 2-naphthylamine inducing urinary bladder cancer in dogs, hamsters, and monkeys, and liver tumors in mice.[1]

1-Naphthylamine: A More Ambiguous Profile

The carcinogenicity of 1-naphthylamine is less clear-cut. Historically, commercial preparations of 1-naphthylamine were often contaminated with the 2-isomer, confounding early epidemiological studies. While some studies of workers exposed to commercial 1-naphthylamine showed an excess of bladder cancer, it is difficult to attribute this solely to the 1-isomer.[2] Animal studies have yielded inconclusive results.[3] For instance, oral administration to hamsters and dogs did not produce a carcinogenic effect.[3] Therefore, IARC classifies 1-naphthylamine as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans."

4-Methyl-1-Naphthylamine: An Area of Limited Data

Specific carcinogenicity data for 4-methyl-1-naphthylamine are scarce in publicly available literature. However, studies on related methylnaphthalenes provide some context. Chronic dietary administration of 1-methylnaphthalene in B6C3F1 mice showed a slight, non-dose-dependent increase in the incidence of bronchiolar/alveolar adenomas in male mice, suggesting a weak carcinogenic potential in the lung for this specific isomer.[3][4] In contrast, chronic administration of methylnaphthalenes, in general, did not demonstrate the same oncogenic potential as naphthalene itself.[4] Further long-term animal carcinogenicity studies are imperative to definitively characterize the risk associated with 4-methyl-1-naphthylamine.

Mutagenicity: The Role of Metabolic Activation

The mutagenic properties of naphthalenamines are closely linked to their metabolic fate. The Ames test, a bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemical compounds.

Metabolic Activation is Key

Aromatic amines like naphthalenamines are typically not mutagenic in their parent form. They require metabolic activation, primarily by cytochrome P450 enzymes in the liver, to be converted into reactive intermediates that can damage DNA. A critical step in the activation of 2-naphthylamine is N-hydroxylation, which is then followed by further enzymatic reactions to form highly reactive species that can bind to DNA, leading to mutations.[5]

Comparative Mutagenicity in the Ames Test

Studies have shown that 2-naphthylamine exhibits a mutagenic response in the Ames test, but only in the presence of a metabolic activation system (S9 fraction from rat liver).[5] In contrast, its hydroxylated metabolites and N-acetylated derivative are not mutagenic in this system.[6] The mutagenicity of 1-naphthylamine has also been demonstrated in bacterial assays.

Metabolism: The Decisive Factor in Biological Activity

The differential metabolism of naphthalenamine isomers is a key determinant of their varying biological activities. The liver plays a central role in both the activation of carcinogens and the detoxification of non-carcinogenic isomers.[6]

Metabolic Pathways of 1- and 2-Naphthylamine in Rat Hepatocytes

A comparative study of the metabolism of 1- and 2-naphthylamine in isolated rat hepatocytes revealed significant differences.[6]

  • 2-Naphthylamine: At a concentration of 10 µM, 2-naphthylamine was primarily metabolized through N-acetylation (66% of total metabolites) and N-glucuronidation (19%).[6] Smaller amounts underwent C-oxidation (7%) and the critical N-oxidation (3%) activation pathway.[6]

  • 1-Naphthylamine: In contrast, the predominant metabolic pathway for 1-naphthylamine was N-glucuronidation (68%), followed by N-acetylation (15%).[6] Crucially, N-oxidized metabolites of 1-naphthylamine were not detected, even after induction of metabolic enzymes.[6]

This stark difference in metabolic fate provides a strong biochemical rationale for the observed differences in carcinogenicity. The extensive N-glucuronidation of 1-naphthylamine appears to be a highly efficient detoxification pathway that prevents its conversion to carcinogenic N-hydroxy metabolites.[6]

Metabolism of Methylnaphthalenes

The metabolism of methylnaphthalenes involves the oxidation of both the aromatic nucleus and the methyl group.[4] The primary route of metabolism for these compounds is thought to be ring epoxidation, which is a key step in their cytotoxicity.[4] The position of the methyl group can influence which cytochrome P450 enzymes are involved in the metabolic process.

Comparative Biological Activity Data

The following table summarizes the available data on the biological activities of the naphthalenamines discussed. It is important to note the significant data gap for 4-methyl-1-naphthylamine.

CompoundCarcinogenicity Classification (IARC)Mutagenicity (Ames Test)Key Metabolic Pathways
1-Naphthylamine Group 3 (Not classifiable)Positive with metabolic activationPredominantly N-glucuronidation (detoxification)[6]
2-Naphthylamine Group 1 (Carcinogenic to humans)Positive with metabolic activation[5]N-acetylation, N-glucuronidation, and N-oxidation (activation)[6]
4-Methyl-1-naphthylamine Not classifiedData not availableExpected to involve ring and methyl group oxidation[4]

Experimental Protocols

To ensure the integrity and reproducibility of research in this area, detailed experimental protocols for key assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general framework for assessing the mutagenicity of naphthalenamines using Salmonella typhimurium strains.

Principle: The Ames test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium.[7] An increase in the number of revertant colonies compared to a control indicates that the compound is mutagenic.[7]

Workflow Diagram:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain_prep Prepare His- S. typhimurium Strains (e.g., TA98, TA100) mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) strain_prep->mix s9_prep Prepare S9 Metabolic Activation Mix s9_prep->mix compound_prep Prepare Test Compound Solutions compound_prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate Plates at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data and Determine Mutagenicity count->analyze

Caption: Workflow for the Ames Test.

Detailed Steps:

  • Strain Preparation: Culture the appropriate Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) overnight in nutrient broth.

  • Metabolic Activation (S9 Mix): If testing for pro-mutagens, prepare the S9 fraction from the livers of rats induced with a P450 inducer like Aroclor 1254. The S9 mix typically contains the S9 fraction, cofactors (NADP+, G6P), and buffers.

  • Test Compound Preparation: Dissolve the test compound (e.g., 4-methyl-1-naphthylamine) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions.

  • Exposure: In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagens).

  • Plating: Add molten top agar to the test tube, mix gently, and pour the contents onto a minimal glucose agar plate. This plate lacks histidine, allowing only revertant bacteria to grow.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (background control). Appropriate positive and negative controls must be included in each experiment.

Cytotoxicity Assays

Cytotoxicity can be assessed using various methods. The MTT and Neutral Red Uptake assays are two commonly used colorimetric methods.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] This reduction is carried out by mitochondrial dehydrogenases.[8] The amount of formazan produced is proportional to the number of viable cells.[8]

Workflow Diagram:

MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_analysis Analysis seed_cells Seed Cells into 96-well Plate treat_cells Treat Cells with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance at ~570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

Caption: Workflow for the MTT Assay.

Detailed Steps:

  • Cell Seeding: Seed a suitable cell line (e.g., HepG2 for liver toxicity studies) into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[9][10] The amount of dye taken up is proportional to the number of viable cells.[9]

Detailed Steps:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Neutral Red Incubation: After treatment, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for approximately 3 hours.

  • Washing: Remove the dye-containing medium and wash the cells with a wash/fixative solution (e.g., 1% formaldehyde, 1% CaCl2).

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

This guide has synthesized the available scientific literature to provide a comparative overview of the biological activities of 4-methyl-1-naphthylamine and other key naphthalenamines. The evidence clearly establishes 2-naphthylamine as a potent human carcinogen, a property linked to its metabolic activation via N-hydroxylation. In contrast, 1-naphthylamine exhibits a more ambiguous toxicological profile, likely due to its preferential detoxification through N-glucuronidation.

A significant knowledge gap exists regarding the specific biological activities of 4-methyl-1-naphthylamine. While general information on methylnaphthalenes suggests potential for cytotoxicity via ring epoxidation, dedicated studies on the carcinogenicity, mutagenicity, and detailed metabolic pathways of 4-methyl-1-naphthylamine are critically needed. Such research will be invaluable for accurate risk assessment and for guiding the development of safer naphthalene-based compounds in various industrial and pharmaceutical applications. The provided experimental protocols offer a robust framework for conducting these essential investigations.

References

A Senior Application Scientist's Guide to the Spectroscopic Verification of 1-Amino-4-methylnaphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Structural Verification in Chemical Synthesis

In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's identity is paramount. The synthesis of novel compounds or the replication of known synthetic routes necessitates rigorous analytical validation to ensure the final product is indeed the desired molecule, free from significant impurities. This guide provides an in-depth comparison of the spectroscopic data for a reference standard of 1-Amino-4-methylnaphthalene against a hypothetically synthesized sample, highlighting the nuances of spectral interpretation and the importance of a multi-technique approach to structural elucidation.

1-Amino-4-methylnaphthalene serves as a valuable building block in organic synthesis, and its purity is critical for the successful outcome of subsequent reactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this verification process. Each technique provides a unique piece of the structural puzzle, and their combined application offers a high degree of confidence in the sample's identity and purity.

This guide will first outline a plausible synthetic route to 1-Amino-4-methylnaphthalene, which will inform our discussion of potential impurities. We will then delve into a detailed, side-by-side comparison of the expected spectroscopic data for a pure reference sample versus a more realistic, synthesized sample.

The Synthetic Pathway: A Two-Step Approach to 1-Amino-4-methylnaphthalene

A common and effective method for the synthesis of 1-Amino-4-methylnaphthalene involves a two-step process starting from 1-methylnaphthalene. This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Amino-4-methylnaphthalene Start 1-Methylnaphthalene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 4-Methyl-1-nitronaphthalene Nitration->Intermediate Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate->Reduction Product 1-Amino-4-methylnaphthalene Reduction->Product

Caption: Synthetic workflow for 1-Amino-4-methylnaphthalene.

The initial step is the nitration of 1-methylnaphthalene using a mixture of nitric and sulfuric acids. This electrophilic aromatic substitution reaction is directed by the methyl group, leading primarily to the formation of 4-methyl-1-nitronaphthalene. The subsequent step involves the reduction of the nitro group to an amine. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium-on-carbon catalyst) or using a metal in acidic medium (e.g., iron in hydrochloric acid).

This synthetic route is generally efficient; however, it is not without potential pitfalls. The nitration step can yield isomeric byproducts, and the reduction may be incomplete. These possibilities underscore the necessity of thorough spectroscopic analysis of the final product.

Spectroscopic Data Comparison: Reference vs. Synthesized Sample

In this section, we will compare the expected spectroscopic data for a pure, reference sample of 1-Amino-4-methylnaphthalene with that of a hypothetical synthesized sample. The data for the synthesized sample will include plausible impurities based on the synthetic route described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Reference 1-Amino-4-methylnaphthalene Synthesized 1-Amino-4-methylnaphthalene
Chemical Shift (δ, ppm) Assignment
~7.8-8.0 (m, 2H)Ar-H
~7.3-7.5 (m, 3H)Ar-H
~6.8 (d, 1H)Ar-H (adjacent to NH₂)
~4.0 (br s, 2H)-NH₂
~2.5 (s, 3H)-CH₃

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Reference 1-Amino-4-methylnaphthalene Synthesized 1-Amino-4-methylnaphthalene
Chemical Shift (δ, ppm) Assignment
~145C-NH₂
~135Quaternary C
~120-130 (multiple signals)Ar-CH
~110Ar-CH
~20-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Reference 1-Amino-4-methylnaphthalene Synthesized 1-Amino-4-methylnaphthalene
Wavenumber (cm⁻¹) Assignment
3400-3500 (two bands)N-H stretch (primary amine)
3000-3100C-H stretch (aromatic)
2850-2950C-H stretch (aliphatic)
~1620N-H bend (primary amine)
1500-1600C=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Reference 1-Amino-4-methylnaphthalene Synthesized 1-Amino-4-methylnaphthalene
m/z Assignment
157[M]⁺ (Molecular ion)
142[M-NH]⁺
115[M-C₂H₂N]⁺

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

FT-IR Sample Preparation and Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum should be displayed in terms of transmittance or absorbance.

Mass Spectrometry Sample Preparation and Acquisition
  • Sample Preparation (Direct Infusion ESI): Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

Interpretation and Conclusion

The comparative analysis of the spectroscopic data reveals the successful synthesis of 1-Amino-4-methylnaphthalene, but also highlights the presence of a minor impurity, likely unreacted 4-methyl-1-nitronaphthalene. The key indicators for the presence of the desired product are the characteristic N-H stretches in the IR spectrum, the molecular ion peak at m/z 157 in the mass spectrum, and the distinct aromatic and aliphatic proton and carbon signals in the NMR spectra.

The presence of the nitro group in the impurity is suggested by the weak N-O stretching bands in the IR spectrum and a molecular ion peak at m/z 187 in the mass spectrum. The small singlet at ~2.7 ppm in the ¹H NMR spectrum further supports the presence of the starting material.

In a research or drug development setting, the presence of such impurities would necessitate a further purification step, such as column chromatography or recrystallization, followed by a re-analysis of the purified product to confirm its purity meets the required specifications.

This guide underscores the critical role of a comprehensive spectroscopic analysis in the verification of synthesized chemical compounds. By employing a combination of NMR, IR, and MS, researchers can confidently determine the structure and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.

The Strategic Advantage of 4-Methylnaphthalen-1-amine in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of building blocks is paramount to achieving desired outcomes with efficiency and precision. Among the vast array of aromatic amines, 4-Methylnaphthalen-1-amine emerges as a reagent of particular interest, offering distinct advantages in specific synthetic applications, most notably in the production of specialized azo dyes and as a crucial intermediate in the pharmaceutical industry. This guide provides an in-depth technical comparison of this compound against common alternatives, supported by experimental insights and mechanistic rationale, to inform and empower researchers in their synthetic strategies.

I. The Molecular Edge: Understanding the Role of the Methyl Group

The unique characteristics of this compound stem from its naphthalene core, substituted with an amine group at the 1-position and a methyl group at the 4-position. This specific arrangement confers a nuanced balance of electronic and steric properties that differentiate it from simpler alternatives like aniline and even its parent compound, 1-naphthylamine.

Electronic Effects: The methyl group, being weakly electron-donating through an inductive effect, subtly increases the electron density of the naphthalene ring system.[1][2] This enhanced nucleophilicity can be advantageous in electrophilic aromatic substitution reactions, a key step in many syntheses.

Steric Influence: The placement of the methyl group at the 4-position introduces a degree of steric hindrance. While this might be perceived as a disadvantage, in certain contexts, it can offer enhanced selectivity and influence the final product's properties. For instance, in dye synthesis, it can affect the planarity of the molecule and, consequently, its color and fastness properties.[3][4]

II. Application in Azo Dye Synthesis: A Comparative Analysis

Azo dyes, characterized by the vibrant chromophore of a nitrogen-nitrogen double bond (-N=N-), represent a significant application for aromatic amines.[5][6] The synthesis involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich partner.[7]

The Advantage in Diazotization and Coupling

While direct quantitative comparisons in single studies are scarce, the inherent properties of this compound suggest tangible benefits over common alternatives like aniline and 1-naphthylamine.

  • Enhanced Reactivity: The electron-donating nature of the methyl group can facilitate the initial diazotization step, potentially leading to faster reaction rates or milder reaction conditions compared to unsubstituted or electron-deficient anilines.

  • Modulation of Color and Properties: The bulky naphthalene core, combined with the methyl substituent, influences the electronic environment and spatial arrangement of the resulting azo dye. This can lead to bathochromic (deepening of color) or hypsochromic (lightening of color) shifts in the absorption spectrum, allowing for the fine-tuning of the dye's shade.[8] Furthermore, the increased molecular size and hydrophobicity can improve the dye's affinity for synthetic fibers like polyester and enhance its fastness properties.[9]

Comparative Overview of Aromatic Amines in Azo Dye Synthesis
AmineKey Structural FeatureExpected Impact on Azo Dye SynthesisPotential Limitations
This compound Methyl-substituted naphthalene coreEnhanced reactivity, potential for unique shades, good affinity for synthetic fibers.Higher cost, potential for steric hindrance in some coupling reactions.
1-Naphthylamine Unsubstituted naphthalene coreGood for producing a range of colors, precursor to many dyes.[10]Can generate potentially harmful byproducts.[11]
Aniline Simple benzene ringCost-effective, widely used for a broad spectrum of dyes.[7]Resulting dyes may have lower fastness on certain fibers compared to naphthalene-based dyes.
Substituted Anilines (e.g., p-Nitroaniline) Benzene ring with electron-withdrawing/donating groupsAllows for significant color modulation.[7]Reactivity is highly dependent on the nature and position of the substituent.

III. A Cornerstone in Pharmaceutical Synthesis: The Terbinafine Case Study

The utility of this compound extends into the pharmaceutical realm, where it serves as a key starting material for the synthesis of important active pharmaceutical ingredients (APIs). A notable example is its role in the production of Terbinafine, a widely used antifungal agent.[12][13] The synthesis of a key intermediate, N-methyl-1-naphthalenemethanamine, highlights the practical advantages of using this specific building block.

Synthesis of N-Methyl-1-naphthalenemethanamine: A Workflow

The following workflow illustrates a common synthetic route to a key terbinafine intermediate, showcasing the role of this compound's precursor, 1-chloromethyl-4-methyl naphthalene.[12]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Intermediate 1_chloromethyl_4_methyl_naphthalene 1-Chloromethyl-4-methyl naphthalene reaction_mixture Reaction at -20 to -40°C in THF 1_chloromethyl_4_methyl_naphthalene->reaction_mixture mono_methyl_amine Anhydrous Mono Methyl Amine mono_methyl_amine->reaction_mixture sodium_hydroxide Sodium Hydroxide sodium_hydroxide->mono_methyl_amine Preparation of anhydrous amine THF Tetrahydrofuran (THF) THF->reaction_mixture Solvent concentration Concentration under reduced pressure reaction_mixture->concentration distillation Distillation concentration->distillation product 4-Methyl Terbinafine Intermediate (N-methyl-4-methyl-1- naphthalenemethanamine) distillation->product

Caption: Synthetic workflow for a 4-methyl terbinafine intermediate.

Advantages in Pharmaceutical Intermediate Synthesis
  • High Yield and Purity: The described synthetic routes utilizing precursors of this compound for terbinafine intermediates report good yields.[12][13] The specific substitution pattern can lead to cleaner reactions with fewer side products compared to less tailored starting materials.

  • Cost-Effectiveness in Multi-step Syntheses: While the initial building block may be more complex, its use can lead to more convergent and efficient overall synthetic pathways, reducing the number of steps and purification challenges, which is a significant advantage in industrial-scale production.[14][15][16]

IV. Experimental Protocols

General Protocol for Azo Dye Synthesis using an Aromatic Amine

This protocol outlines the general two-step procedure for preparing an azo dye.

Step 1: Diazotization of the Aromatic Amine

  • Dissolve the aromatic amine (e.g., this compound) in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

  • Continue stirring for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt solution.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling agent (e.g., a phenol or another aromatic amine) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling agent solution with vigorous stirring.

  • Maintain the temperature below 10 °C and continue stirring for 30-60 minutes.

  • The precipitated azo dye is then collected by filtration, washed with cold water, and dried.

Caption: General workflow for the synthesis of azo dyes.

V. Conclusion

This compound presents a compelling case for its use in specialized synthetic applications where nuanced control over reactivity and final product properties is desired. In azo dye synthesis, its unique structure allows for the creation of distinct colors with potentially enhanced performance characteristics. In the pharmaceutical industry, its role as a key intermediate demonstrates its value in constructing complex, high-value molecules with efficiency. While direct comparative data with all possible alternatives is not always readily available in a single source, an understanding of its inherent electronic and steric properties, supported by the existing literature, allows the discerning researcher to leverage its advantages for synthetic innovation.

VI. References

  • Y.-C. Chen, C.-M. Sun, Mutagenicity of azo dyes: structure-activity relationships, PubMed, --INVALID-LINK--

  • BenchChem, Efficacy of aniline nitrate in dye synthesis versus other intermediates, --INVALID-LINK--

  • RSC Publishing, Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review, 2022, --INVALID-LINK--

  • University of Babylon, Review in Azo Compounds and its Biological Activity, --INVALID-LINK--

  • PMC, The continuous flow synthesis of azos, 2024, --INVALID-LINK--

  • W. J. Geary, F. Bottomley, Steric hindrance effects in the use of heterocyclic azodyestuffs as spectrophotometric reagents, PubMed, 1967, --INVALID-LINK--

  • YouTube, Diazo Coupling Reaction I Azo dye test I Organic chemistry, 2022, --INVALID-LINK--

  • One Part of Chemistry, Synthesis of azo dyes, 2013, --INVALID-LINK--

  • Wikipedia, Amine, --INVALID-LINK--

  • Zien Journals Publishing, Review, Analyses of azo dyes' synthesis, characterization and biological activity, --INVALID-LINK--

  • ResearchGate, Product Yield of 2-Naphthol Aniline Dye, --INVALID-LINK--

  • ETH Zurich Research Collection, A Study in the mechanism of sterically hindered azo coupling reactions, --INVALID-LINK--

  • SlideShare, Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part, 2017, --INVALID-LINK--

  • Wikipedia, 1-Naphthylamine, --INVALID-LINK--

  • Chemistry and Applications of Azo Dyes: A Comprehensive Review, Original Article, 2022, --INVALID-LINK--

  • Proprep, Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?, --INVALID-LINK--

  • MedCrave, Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes, 2023, --INVALID-LINK--

  • Journal of Chemical Health Risks, Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride, --INVALID-LINK--

  • YouTube, Aromatic amines - resonance effect and steric effects on Basicity, 2023, --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD., The Crucial Role of 1-Naphthylamine in Dye Manufacturing, --INVALID-LINK--

  • Indian Patents, A PROCESS FOR THE PREPARATION OF TERBINAFINE INTERMEDIATE, --INVALID-LINK--

  • Google Patents, A process for the synthesis of terbinafine and derivatives thereof, --INVALID-LINK--

  • Google Patents, Process for the synthesis of terbinafine and derivatives thereof, --INVALID-LINK--

  • Wikipedia, Azo coupling, --INVALID-LINK--

  • MedCrave, Synthesis and investigation of dyeing properties of 8-hydroxyquinoline based azo dyes & 1-naphthylamine based azo dyes, 2023, --INVALID-LINK--

  • Google Patents, Process for preparing terbinafine, --INVALID-LINK--

  • YouTube, Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions, 2018, --INVALID-LINK--

  • Institute for Color Science and Technology, Naphthalene-Based Azo Dyes: Synthesis, Characterization and Dyeing Performance on Polyester Fibers, 2015, --INVALID-LINK--

  • MDPI, Novel Hemocompatible Imine Compounds as Alternatives for Antimicrobial Therapy in Pharmaceutical Application, 2020, --INVALID-LINK--

  • Organic Chemistry Portal, Diazotisation, --INVALID-LINK--

  • ACS Omega, Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances, 2022, --INVALID-LINK--

  • Master Organic Chemistry, Activating and Deactivating Groups In Electrophilic Aromatic Substitution, 2017, --INVALID-LINK--

  • PMC, Aliphatic Amines Unlocked for Selective Transformations through Diazotization, 2024, --INVALID-LINK--

  • BenchChem, this compound hydrochloride, --INVALID-LINK--

  • The Synthesis of Azo Dyes, The Synthesis of Azo Dyes, --INVALID-LINK--

  • ResearchGate, Naphthalene-based azo dyes: Synthesis, characterization and dyeing performance on polyester fibers, 2015, --INVALID-LINK--

  • RSC Publishing, Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents, --INVALID-LINK--

  • ResearchGate, Can anyone help me with the synthesis of Azo dyes ?, 2014, --INVALID-LINK--

  • Sigma-Aldrich, 1-methylnaphthalene synonyms, --INVALID-LINK--

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Methyl-1-Naphthylamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Methyl-1-naphthylamine is a primary aromatic amine that falls under the category of potentially genotoxic impurities (PGIs). Its structural relationship to 1-naphthylamine, a known carcinogen, necessitates rigorous control and monitoring in pharmaceutical substances and products.[1] Regulatory bodies, guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), mandate that such impurities be controlled at extremely low levels, often at a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[2][3][4] This stringent limit demands highly sensitive and specific analytical methods to ensure patient safety and product quality.

This guide provides a comparative analysis of two primary analytical techniques for the quantification of 4-methyl-1-naphthylamine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind experimental choices, present detailed validation protocols, and offer a clear comparison of their performance, grounded in the principles of ICH Q2(R1) guidelines for analytical procedure validation.[5][6]

The Analytical Challenge: Why Specificity and Sensitivity are Paramount

The core challenge in quantifying 4-methyl-1-naphthylamine lies in detecting it at trace levels (parts-per-million or ppm) within a complex matrix, typically an Active Pharmaceutical Ingredient (API). The method must be selective enough to distinguish the analyte from structurally similar compounds, process intermediates, and degradants. Furthermore, the method's sensitivity must be sufficient to reliably quantify the analyte at or below its specified limit.

  • High-Performance Liquid Chromatography (HPLC): This technique is a cornerstone in pharmaceutical analysis for its ability to separate a wide array of compounds.[7] For routine analysis and in cases where impurity levels are higher, HPLC with UV detection can be a robust and cost-effective solution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For genotoxic impurities at trace levels, LC-MS/MS is the gold standard.[7][8] It combines the powerful separation of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for unequivocal identification and quantification at sub-ppm levels.[9]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS is dictated by the required limit of quantification (LOQ). While HPLC-UV is suitable for impurity quantification at levels typically above 0.05% as per ICH Q3 guidelines, it often lacks the sensitivity for PGIs.[3] LC-MS/MS excels in this low-level quantification, providing the necessary performance to meet the stringent TTC limits.[10]

Table 1: Performance Comparison of HPLC-UV vs. LC-MS/MS
Validation ParameterHPLC-UVLC-MS/MSRationale for Performance
Specificity/Selectivity GoodExcellentUV detection relies on chromophores, which can be common among related substances. MS/MS uses specific precursor-product ion transitions (MRM), offering unparalleled selectivity.[11]
Limit of Quantification (LOQ) ~100-500 ng/mL (ppm level)~0.1-1.0 ng/mL (ppb level)Mass spectrometry is inherently more sensitive than UV absorption, enabling detection at much lower concentrations.[8][10]
Linearity (Correlation Coeff.) > 0.999> 0.999Both methods can demonstrate excellent linearity within their respective quantitative ranges.[2][8]
Accuracy (% Recovery) 90-110%85-115%Both methods provide high accuracy. LC-MS/MS may show slightly wider acceptance criteria due to the complexity of trace analysis.[2][12]
Precision (% RSD) < 5%< 15%Excellent precision is achievable with both. Higher variability is acceptable for LC-MS/MS at trace concentrations.[8][12]
Robustness HighModerate-HighHPLC-UV methods are typically very robust. LC-MS/MS methods can be more sensitive to matrix effects and variations in instrument parameters.[11]
Cost & Complexity LowerHigherHPLC-UV systems are more common and less expensive to operate and maintain. LC-MS/MS requires specialized equipment and expertise.

Experimental Workflow & Design

The overall workflow for analyzing 4-methyl-1-naphthylamine involves sample preparation, chromatographic separation, detection, and data analysis. The fundamental difference lies in the detection and quantification step.

Diagram 1: General Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Quantification Sample API Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (if necessary) Dissolution->Filtration Injection Inject into LC System Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation HPLC_UV HPLC-UV Detector Separation->HPLC_UV Method A LC_MSMS LC-MS/MS Detector Separation->LC_MSMS Method B Data Data Acquisition & Analysis HPLC_UV->Data LC_MSMS->Data MRM_Workflow Analyte Analyte from LC (4-Methyl-1-naphthylamine) Q1 Quadrupole 1 (Q1) Selects Parent Ion [M+H]+ Analyte->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Fragment Ion Q2->Q3 Detector Detector Signal Measured Q3->Detector

References

A Comparative Benchmarking of 1-Amino-4-methylnaphthalene Derivatives in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of medicinal chemistry, the naphthalene scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid, aromatic structure provides a versatile platform for chemical modification, enabling the fine-tuning of pharmacological properties. Among the vast array of naphthalene-based compounds, derivatives of 1-Amino-4-methylnaphthalene have emerged as a promising class with significant potential in both oncology and microbiology. This guide presents a comparative analysis of these derivatives, synthesizing data from various studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships, mechanisms of action, and experimental evaluation.

The 1-Amino-4-methylnaphthalene Core: A Privileged Scaffold

The 1-Amino-4-methylnaphthalene core structure is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets. The primary amino group at the 1-position and the methyl group at the 4-position are key features that can be strategically modified to modulate the biological activity of the resulting derivatives. The amino group, in particular, serves as a versatile handle for introducing a wide array of substituents, thereby influencing the compound's lipophilicity, electronic properties, and steric profile. These modifications, in turn, dictate the molecule's interaction with its biological targets.

Comparative Anticancer Activity: Targeting Key Signaling Pathways

Naphthalene derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. While a direct head-to-head comparative study of a homologous series of 1-Amino-4-methylnaphthalene derivatives is not extensively documented in publicly available literature, a comparative analysis of structurally related aminonaphthalene analogs provides valuable insights into their anticancer potential.[1]

A significant body of research points towards the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway as a key mechanism of action for many anticancer naphthalene derivatives.[2][3] Constitutive activation of STAT3 is a hallmark of many human cancers, promoting cell proliferation, survival, angiogenesis, and metastasis.[4][5][6]

The following table summarizes the in vitro anticancer activity of various aminonaphthalene and related derivatives, highlighting the influence of different structural modifications on their potency.

Compound Class Derivative Cancer Cell Line IC₅₀ (µM) Reference Compound Reference IC₅₀ (µM) Citation
AminobenzylnaphtholsMMZ-45AABxPC-3 (Pancreatic)13.265-Fluorouracil13.43 ± 1.9[7]
AminobenzylnaphtholsMMZ-140CHT-29 (Colorectal)11.555-Fluorouracil4.38 ± 1.1[7]
Naphthalene-based STAT3 InhibitorSMY002MDA-MB-231 (Breast)Not specified--[2]
Naphthoylamide derivatives3DHCT-116 (Colorectal)Not specified5-FluorouracilNot specified[8]
Naphthoylamide derivatives4DHCT-116 (Colorectal)Not specified5-FluorouracilNot specified[8]

Causality Behind Experimental Choices: The selection of diverse cancer cell lines (e.g., pancreatic, colorectal, breast) allows for the assessment of the broad-spectrum or selective anticancer activity of the derivatives. The use of established chemotherapeutic agents like 5-Fluorouracil as positive controls provides a benchmark for evaluating the potency of the newly synthesized compounds. The MTT assay is a widely accepted and reliable method for determining cell viability and cytotoxicity, making it a standard choice for initial in vitro screening.[6][9][10][11]

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

The STAT3 signaling cascade is a critical pathway in cancer progression.[1][4] It is typically activated by upstream kinases, leading to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor for genes involved in cell survival and proliferation.[6]

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Transcription Naphthalene_Derivative 1-Amino-4-methylnaphthalene Derivative Naphthalene_Derivative->JAK Inhibition Naphthalene_Derivative->STAT3_active Inhibition of Dimerization MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Incubation Treat cells and incubate (48-72h) Cell_Seeding->Incubation Compound_Prep Prepare Serial Dilutions of Derivatives Compound_Prep->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (4h) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Absorbance Read Absorbance at 570 nm Solubilization->Absorbance IC50 Calculate % Viability and IC₅₀ Absorbance->IC50 DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Naphthalene_Derivative 1-Amino-4-methylnaphthalene Derivative Naphthalene_Derivative->DNA_Gyrase Inhibition AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate wells with microbial suspension Inoculum_Prep->Inoculation Compound_Dilution Prepare Serial Dilutions of Derivatives in Broth Compound_Dilution->Inoculation Incubation Incubate plate (18-24h) Inoculation->Incubation MIC_Determination Determine MIC (lowest concentration with no visible growth) Incubation->MIC_Determination

References

A Senior Application Scientist's Guide to the Efficacy of 4-Methylnaphthalen-1-amine as a Precursor in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. The naphthalene core, a simple bicyclic aromatic hydrocarbon, has proven to be a versatile and privileged structure, forming the foundation of numerous FDA-approved drugs.[1] This guide provides an in-depth analysis of 4-Methylnaphthalen-1-amine, a key naphthalene derivative, evaluating its efficacy as a precursor for novel therapeutic agents. We will explore its chemical attributes, compare it with viable alternatives, and provide actionable experimental protocols for its application in the modern research laboratory.

The Naphthalene Scaffold: A Foundation of Therapeutic Success

The naphthalene ring system is a cornerstone in pharmaceutical development, valued for its rigid, planar structure that can effectively interact with biological targets through π-π stacking and hydrophobic interactions.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6][7] Marketed drugs such as Propranolol (a beta-blocker), Naproxen (an anti-inflammatory agent), and Terbinafine (an antifungal) underscore the therapeutic potential embedded within this bicyclic system.[1] The ability to functionalize the naphthalene core at various positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive starting point for drug design.

Profiling this compound: A Promising Precursor

This compound (C₁₁H₁₁N) is a substituted naphthalene that presents a unique combination of structural features, making it a compelling precursor for library synthesis and lead optimization.[8]

Key Chemical Properties:

PropertyValueSource
CAS Number 4523-45-9[8][9][10]
Molecular Formula C₁₁H₁₁N[8][10][11]
Molecular Weight 157.22 g/mol [8]
IUPAC Name This compound[8]

The true value of this compound lies in its synthetic versatility. The primary aromatic amine at the 1-position is a nucleophilic handle ripe for a multitude of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their activated derivatives to form amides, a common functional group in many drugs.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamides, a class of compounds known for their antibacterial properties.[12]

  • Schiff base formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines or used as intermediates for heterocyclic synthesis.[13]

  • Diazotization: Conversion of the amine to a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) onto the naphthalene ring.[14]

The methyl group at the 4-position, while less reactive, provides steric bulk and lipophilicity, which can influence the molecule's binding affinity and pharmacokinetic profile.

Comparative Analysis: this compound vs. Alternative Precursors

The decision to use this compound should be made in the context of other available starting materials. Here, we compare it to other relevant precursors.

PrecursorKey AdvantagesKey DisadvantagesPotential Applications
This compound Versatile amine handle for diverse functionalization; inherent naphthalene scaffold.Potential for toxicity associated with some naphthalene metabolites.[15]Broad-spectrum (anticancer, antimicrobial, anti-inflammatory).
Naphthalen-1-ol (1-Naphthol) Phenolic hydroxyl group allows for ether and ester synthesis; can participate in electrophilic aromatic substitution.Less nucleophilic than the amine; may require harsher reaction conditions.Antioxidant, anti-inflammatory agents.[16][17]
Naphthalene-1,4-dione Quinone structure is a known pharmacophore in anticancer drugs; susceptible to nucleophilic addition.[18]Can be redox-active, potentially leading to off-target effects.Anticancer agents.[18][19]
Bicyclo[1.1.1]pentan-1-amine A non-classical bioisostere of a para-substituted benzene ring; improves solubility and metabolic stability by increasing sp³ character.[20]Synthesis can be more complex and costly than traditional aromatics.Improving pharmacokinetic properties of known pharmacophores.[20]

Causality Behind Precursor Choice: The selection of a precursor is a strategic decision. While 1-naphthol and naphthalene-1,4-dione offer alternative reactive sites, the primary amine of this compound provides a more direct and versatile route to a wider array of functional groups commonly found in bioactive molecules, such as amides and sulfonamides. The use of bioisosteres like bicyclo[1.1.1]pentan-1-amine is a more advanced strategy, typically employed during lead optimization to address specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.[20][21]

Experimental Protocols: From Synthesis to Biological Evaluation

To demonstrate the utility of this compound, we provide a detailed workflow for the synthesis of a novel amide derivative and its subsequent evaluation for anticancer activity. This protocol is designed to be a self-validating system, with clear steps for characterization and analysis.

This protocol describes a standard amide coupling reaction, a fundamental transformation in medicinal chemistry.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_output Output & Analysis 4MNA This compound Reaction Combine reactants in DCM, stir at 0°C to RT 4MNA->Reaction BenzoylChloride Benzoyl Chloride BenzoylChloride->Reaction Base Triethylamine (Base) Base->Reaction Solvent DCM (Solvent) Solvent->Reaction Workup Aqueous Workup (Wash with H₂O, NaHCO₃, brine) Reaction->Workup Quench Reaction Purification Column Chromatography Workup->Purification Crude Product Product N-(4-methylnaphthalen-1-yl)benzamide Purification->Product Pure Product Analysis Characterization (¹H NMR, ¹³C NMR, LC-MS) Product->Analysis Verify Structure & Purity

Caption: Synthetic workflow for N-(4-methylnaphthalen-1-yl)benzamide.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0°C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe. Rationale: The dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The acid wash removes excess triethylamine, the base wash removes unreacted benzoyl chloride and benzoic acid, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Experimental Workflow Diagram:

G Cell_Culture Seed cancer cells (e.g., HCT116) in 96-well plate Compound_Treatment Treat cells with serial dilutions of test compound for 48-72h Cell_Culture->Compound_Treatment MTT_Addition Add MTT reagent and incubate for 4h Compound_Treatment->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC₅₀ value Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the synthesized N-(4-methylnaphthalen-1-yl)benzamide in DMSO. Perform serial dilutions to create a range of test concentrations.

  • Cell Treatment: Treat the cells with the various concentrations of the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Rationale: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a detergent-based solution, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile precursor in drug discovery. Its readily functionalizable amine group, combined with the proven bioactivity of the naphthalene scaffold, provides a robust platform for the synthesis of diverse chemical libraries. While researchers must remain cognizant of the potential for metabolic liabilities associated with naphthalene derivatives, modern medicinal chemistry strategies, such as the introduction of bioisosteric replacements or metabolic blockers, can mitigate these risks.

The systematic application of the synthetic and biological evaluation protocols detailed in this guide will enable researchers to efficiently explore the chemical space around the this compound core. This exploration is likely to yield novel compounds with significant therapeutic potential, further cementing the importance of the naphthalene scaffold in the ongoing quest for new medicines.

References

A Prospective Analysis of 4-Methylnaphthalen-1-amine in Organic Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organic electronics, the pursuit of novel materials with enhanced performance, stability, and cost-effectiveness is a constant endeavor. This guide provides a comprehensive analysis of 4-Methylnaphthalen-1-amine (4-MNA), a promising yet under-explored candidate for application in organic electronic devices. While direct, extensive experimental data on the performance of 4-MNA as a discrete layer in devices such as Organic Light-Emitting Diodes (OLEDs) is not yet prevalent in peer-reviewed literature, this guide will offer a prospective comparison based on its chemical structure and the performance of analogous, well-established materials.

We will delve into the key performance indicators of benchmark hole-transporting materials (HTMs) and lay out a detailed roadmap of experimental protocols for the synthesis, purification, and comprehensive characterization of 4-MNA. This guide is intended to empower researchers and drug development professionals to explore the potential of this intriguing molecule.

The Promise of Naphthalene-Based Architectures in Organic Electronics

Naphthalene and its derivatives have long been a cornerstone in the design of materials for organic electronics, particularly for blue-emitting OLEDs.[1] The rigid, planar structure of the naphthalene core provides a good foundation for charge transport, while functionalization with amine groups can effectively tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in a device.[2]

This compound, with its simple structure combining a naphthalene core, an amine group, and a methyl group, presents an interesting case for investigation as a hole-transporting or hole-injecting material. The electron-donating nature of both the amino and methyl groups is expected to influence its electronic properties favorably for hole transport.

Benchmarking Performance: A Look at Established Hole-Transporting Materials

To provide a framework for evaluating the potential of 4-MNA, it is essential to compare it against industry-standard hole-transporting materials. Two of the most widely used and well-characterized HTMs are N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidine (NPB or α-NPD) and N,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)-benzidine (TPD).

These materials are favored for their high hole mobility, good thermal stability, and suitable energy levels that facilitate efficient hole injection from the anode and transport to the emissive layer.

Table 1: Performance Comparison of Benchmark Hole-Transporting Materials

PropertyNPB (α-NPD)TPDThis compound
Chemical Structure N,N'-di(naphthalen-1-yl)-N,N'-diphenylbenzidineN,N'-bis(3-methylphenyl)-N,N'-bis(phenyl)-benzidineThis compound
CAS Number 123847-85-865181-78-44523-45-9[3]
HOMO Level (eV) ~5.4 - 5.6~5.3 - 5.5To be determined
LUMO Level (eV) ~2.3 - 2.5~2.2 - 2.4To be determined
Hole Mobility (cm²/Vs) 10⁻³ - 10⁻⁴10⁻³ - 10⁻⁴To be determined
Glass Transition Temp. (Tg, °C) ~96~62To be determined
Typical OLED Efficiency (cd/A) > 5> 3To be determined

Note: The performance of OLEDs is highly dependent on the overall device architecture and the other materials used.

Experimental Roadmap for Evaluating this compound

To ascertain the true potential of 4-MNA, a systematic experimental investigation is required. The following sections outline the key experimental protocols necessary to synthesize, purify, and characterize this material and to fabricate and test its performance in an organic electronic device.

Synthesis and Purification of this compound

High-purity materials are paramount for achieving high-performance and long-lasting organic electronic devices. The synthesis of 4-MNA can be approached through established organic chemistry routes, followed by rigorous purification.

Diagram 1: Synthetic Pathway for this compound

G cluster_synthesis Synthesis of this compound cluster_purification Purification start 1-Methylnaphthalene step1 Nitration (HNO₃, H₂SO₄) start->step1 intermediate 1-Methyl-4-nitronaphthalene step1->intermediate step2 Reduction (e.g., Fe/HCl or H₂/Pd-C) intermediate->step2 product This compound step2->product pur_start Crude Product pur_step1 Column Chromatography (Silica Gel) pur_start->pur_step1 pur_step2 Recrystallization pur_step1->pur_step2 pur_step3 Sublimation pur_step2->pur_step3 final_product High-Purity 4-MNA pur_step3->final_product

Caption: A general workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis and Purification

  • Nitration of 1-Methylnaphthalene:

    • Dissolve 1-methylnaphthalene in a suitable solvent (e.g., acetic anhydride).

    • Slowly add a nitrating mixture (e.g., nitric acid and sulfuric acid) at a controlled temperature (typically 0-5 °C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with ice water and extract the product with an organic solvent.

    • Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) and then with brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain crude 1-methyl-4-nitronaphthalene.

  • Reduction of 1-Methyl-4-nitronaphthalene:

    • Dissolve the crude nitro compound in a suitable solvent (e.g., ethanol or acetic acid).

    • Add a reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ gas and a palladium on carbon catalyst).

    • Heat the reaction mixture and monitor by TLC.

    • After the reaction is complete, filter the mixture and neutralize the filtrate.

    • Extract the product with an organic solvent, wash, dry, and concentrate to yield crude this compound.

  • Purification:

    • Column Chromatography: Purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to remove major impurities.

    • Recrystallization: Further purify the product by recrystallization from a suitable solvent to obtain crystalline material.

    • Sublimation: For use in high-performance electronic devices, a final purification step of gradient sublimation under high vacuum is highly recommended to remove trace impurities.

Characterization of Electronic Properties

Determining the HOMO and LUMO energy levels of 4-MNA is crucial for predicting its charge injection and transport properties and for designing the device architecture.

Diagram 2: Workflow for Determining HOMO and LUMO Levels

G cluster_characterization Electronic Property Characterization cv Cyclic Voltammetry (CV) homo HOMO Level cv->homo lumo LUMO Level cv->lumo ups Ultraviolet Photoelectron Spectroscopy (UPS) ups->homo uv_vis UV-Vis Spectroscopy band_gap Optical Band Gap uv_vis->band_gap G anode Anode (ITO) hil Hole Injection Layer (HIL) anode->hil htl Hole Transport Layer (HTL) This compound hil->htl eml Emissive Layer (EML) htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., Al) eil->cathode

References

A Comparative Guide to the Synthesis of 1-Amino-4-methylnaphthalene: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-4-methylnaphthalene is a crucial aromatic amine intermediate in the synthesis of various fine chemicals, dyes, and pharmaceutical agents. Its structural motif is a recurring feature in molecules of significant biological and material interest. The efficient and selective synthesis of this compound is therefore a subject of considerable importance for researchers in organic synthesis and drug development. This guide provides an in-depth, objective comparison of the two predominant synthetic methodologies for preparing 1-Amino-4-methylnaphthalene: the classical nitration-reduction sequence and the modern palladium-catalyzed Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, purity, scalability, and safety.

Method 1: The Classical Nitration-Reduction Pathway

This two-step approach is the most traditional and widely documented method. It leverages the inherent reactivity of the naphthalene core towards electrophilic substitution, followed by a robust reduction of the introduced nitro group. The starting material for this synthesis is the readily available and cost-effective 1-methylnaphthalene.

Mechanistic Rationale

The overall transformation relies on two fundamental reactions in organic chemistry.

  • Electrophilic Aromatic Nitration: The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[1] The electron-rich naphthalene ring attacks the nitronium ion. The substitution pattern is governed by the stability of the resulting carbocation intermediate (Wheland intermediate). For naphthalene, attack at the α-position (C1 or C4) is kinetically favored over the β-position (C2 or C3) because the resulting intermediate preserves the aromaticity of one of the rings in more resonance structures.[2] The methyl group at C1 is an activating, ortho-, para-director, further favoring substitution at the C4 position.

  • Nitro Group Reduction: The conversion of the nitro group to a primary amine is a cornerstone transformation.[3] This can be achieved through various methods, including catalytic hydrogenation or using dissolving metal reductions (e.g., tin or iron in acidic media).[4][5] Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) is often preferred for its cleanliness and high efficiency.[3]

Synthetic Workflow: Nitration-Reduction

cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Reduction Start 1-Methylnaphthalene Nitration Nitration (HNO₃, H₂SO₄) Start->Nitration Intermediate 1-Nitro-4-methylnaphthalene Nitration->Intermediate Reduction Reduction (e.g., H₂, Pd/C) Intermediate->Reduction Product 1-Amino-4-methylnaphthalene Reduction->Product

Caption: Workflow for the Nitration-Reduction synthesis of 1-Amino-4-methylnaphthalene.

Experimental Protocols

Protocol 1A: Nitration of 1-Methylnaphthalene

  • Materials: 1-Methylnaphthalene, Concentrated Nitric Acid (65%), Concentrated Sulfuric Acid (96%), 1,4-Dioxane, Ice.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-methylnaphthalene (1.0 eq) in 1,4-dioxane. The use of a co-solvent like dioxane can create a homogeneous reaction mixture, improving selectivity and yield.[6]

    • Cool the flask in an ice bath to 0-5 °C.

    • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask, also cooled in an ice bath. The sulfuric acid acts as a catalyst to generate the nitronium ion electrophile.[1]

    • Add the cold nitrating mixture dropwise to the solution of 1-methylnaphthalene over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice. The crude 1-nitro-4-methylnaphthalene will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be purified further by recrystallization from ethanol.

Protocol 1B: Reduction of 1-Nitro-4-methylnaphthalene via Catalytic Hydrogenation

  • Materials: 1-Nitro-4-methylnaphthalene, Palladium on Carbon (10% Pd/C, 1-2 mol%), Ethanol or Ethyl Acetate, Hydrogen gas.

  • Procedure:

    • To a hydrogenation vessel, add 1-nitro-4-methylnaphthalene (1.0 eq) and the solvent (e.g., ethanol).

    • Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (typically 50 psi).[3]

    • Stir the mixture vigorously at room temperature. The reaction is typically exothermic.

    • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude 1-Amino-4-methylnaphthalene. The product can be purified by column chromatography or crystallization if necessary.

Method 2: The Modern Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This method offers a more direct route to the target amine from an appropriately halogenated precursor, often with higher functional group tolerance compared to the classical approach.

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-4-methylnaphthalene), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the efficiency of the catalytic cycle, with sterically hindered phosphine ligands being particularly effective.[7]

Synthetic Workflow: Buchwald-Hartwig Amination

Start 1-Bromo-4-methylnaphthalene Coupling Buchwald-Hartwig Coupling (Amine Source, Pd Catalyst, Ligand, Base) Start->Coupling Product 1-Amino-4-methylnaphthalene Coupling->Product

Caption: Workflow for the Buchwald-Hartwig amination synthesis.

Experimental Protocol

Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-4-methylnaphthalene

  • Materials: 1-Bromo-4-methylnaphthalene (requires synthesis from 1-methylnaphthalene), Ammonia source (e.g., benzophenone imine or LiHMDS), Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP or XPhos), Strong base (e.g., NaOtBu), Anhydrous Toluene.

  • Procedure:

    • To a Schlenk flask or glovebox, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).[8]

    • Evacuate and backfill the flask with an inert gas (e.g., argon).

    • Add anhydrous toluene, followed by 1-bromo-4-methylnaphthalene (1.0 eq) and the amine source (e.g., benzophenone imine, 1.2 eq). Using an ammonia equivalent like benzophenone imine followed by hydrolysis is a common strategy.[7]

    • Heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and dilute it with a solvent like diethyl ether.

    • Wash the mixture with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]

    • If an imine was used, the crude product must be hydrolyzed (e.g., with aqueous HCl) to release the free amine.

    • Purify the final product by column chromatography.

Comparative Analysis

The choice between these two synthetic routes depends heavily on the specific requirements of the synthesis, including scale, available equipment, cost constraints, and desired purity.

MetricNitration-Reduction PathwayBuchwald-Hartwig Amination Pathway
Starting Material 1-Methylnaphthalene (readily available, low cost)[9]1-Halo-4-methylnaphthalene (requires synthesis)
Overall Yield Moderate to Good (typically 60-85% over two steps)Good to Excellent (typically 70-95% in one step)[10]
Purity & Byproducts Potential for regioisomers (e.g., 1-nitro-2-methylnaphthalene), requires careful control of nitration conditions.[6][11]Generally very clean with high selectivity. Catalyst and ligand removal can be a challenge.
Scalability Well-established for large-scale industrial processes.[5]Can be challenging due to cost of catalyst/ligand and sensitivity to air/moisture. Mechanochemical methods are emerging to improve scalability.[10][12]
Safety & Environment Uses highly corrosive concentrated nitric and sulfuric acids. Generates significant acidic waste.Uses flammable solvents and potentially pyrophoric bases. Palladium is a heavy metal.
Functional Group Tolerance Poor. The harsh acidic and reductive conditions are incompatible with many functional groups.Excellent. Tolerates a wide range of functional groups (esters, ketones, nitriles).[7][13]
Cost-Effectiveness Low reagent cost, making it favorable for bulk production.High cost of palladium catalysts and specialized phosphine ligands.
Expert Insights

The Nitration-Reduction pathway is a workhorse method. Its primary advantages are the low cost of the starting material and the extensive historical data supporting its scalability. However, its significant drawback is the lack of chemoselectivity. The harsh, strongly acidic conditions of nitration and the powerful reducing agents used can destroy sensitive functional groups elsewhere in a complex molecule. Furthermore, controlling the regioselectivity of the nitration to exclusively obtain the 4-nitro isomer requires precise temperature control, as higher temperatures can lead to the formation of other isomers.[2]

In contrast, the Buchwald-Hartwig Amination represents a more elegant and versatile approach, which is a hallmark of modern transition-metal catalysis.[13] Its key strength is its exceptional functional group tolerance, allowing for the late-stage introduction of the amino group into a complex, multi-functionalized molecule without the need for extensive protecting group strategies. While the starting 1-halo-4-methylnaphthalene is not as common as 1-methylnaphthalene, it can be synthesized. The primary barriers to its widespread industrial adoption are the high cost and air-sensitivity of the palladium catalyst/ligand systems, although recent advances in catalyst development are continuously addressing these issues.[10]

Conclusion and Recommendations

In benchmarking the synthesis of 1-Amino-4-methylnaphthalene, a clear distinction emerges based on the intended application.

  • For large-scale, industrial production where the final product is a simple commodity chemical and cost is the primary driver, the Nitration-Reduction pathway remains a viable and economically sound choice, despite its environmental and safety challenges.

  • For research, drug development, and the synthesis of complex molecules , where functional group tolerance and high selectivity are paramount, the Buchwald-Hartwig Amination is unequivocally the superior method. It provides a reliable and flexible route for incorporating the 1-amino-4-methylnaphthalene moiety into advanced intermediates.

Ultimately, the selection of a synthetic route requires a holistic evaluation of economic, safety, environmental, and chemical compatibility factors. This guide provides the foundational data and expert context to empower researchers and development professionals to make an informed decision tailored to their specific synthetic goals.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Methylnaphthalen-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances. This guide provides a detailed protocol for the proper disposal of 4-Methylnaphthalen-1-amine (CAS No. 4523-45-9), a compound requiring meticulous handling due to its specific hazard profile. The procedures outlined below are designed to ensure personnel safety, regulatory compliance, and environmental protection.

Part 1: Hazard Assessment and Chemical Profile

A foundational principle of laboratory safety is understanding the materials in use. This compound is an aromatic amine with distinct chemical properties and associated hazards that directly inform its disposal requirements.

1.1. Toxicological and Environmental Hazards

Safety Data Sheets (SDS) are the primary source for hazard identification. According to available data, this compound is classified with significant health and environmental warnings. For instance, related compounds like 1-methylnaphthalene are designated as harmful if swallowed (H302) and toxic to aquatic life with long-lasting effects (H411).[1][2] This aquatic toxicity is a critical determinant for disposal—it strictly prohibits discharging this chemical or its residues into drains or sewer systems, as it can cause significant harm to ecosystems.[2][3]

1.2. Physicochemical Data

Understanding the physical state and reactivity of a chemical is crucial for selecting appropriate storage and disposal containers and anticipating potential hazardous reactions.

PropertyValueSource
CAS Number 4523-45-9
Linear Formula C₁₁H₁₁N
Molecular Weight 157.21 g/mol [4]
Appearance Varies (consult specific product information)N/A
Reactivity Avoid strong oxidizing agents and acids.[3][5]

Part 2: Waste Management and Disposal Workflow

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is essential for maintaining a safe laboratory environment.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Waste Generation (e.g., unused reagent, contaminated materials) B Hazard Identification Review SDS for toxicity & reactivity. A->B Step 1 C Waste Segregation Isolate from incompatible materials (acids, oxidizers). B->C Step 2 D Containerization Use a dedicated, compatible, and sealed container. C->D Step 3a E Labeling Attach 'Hazardous Waste' label with full chemical name. D->E Step 3b F Secure Accumulation Store in a designated Satellite Accumulation Area (SAA). E->F Step 4 G Professional Disposal Contact licensed hazardous waste disposal service for pickup. F->G Step 5

Caption: Waste Disposal Workflow for this compound.

Part 3: Detailed Procedural Protocols

3.1. Waste Segregation and Containerization

This initial step is critical for preventing dangerous chemical reactions.

Protocol:

  • Identify Waste Stream: Designate a specific waste stream for this compound and any materials grossly contaminated with it (e.g., pipette tips, weighing boats, gloves).

  • Select Container: Choose a container made of compatible material (e.g., amber glass for solids, or a chemically resistant polymer bottle for solutions). The container must have a tightly sealing cap to prevent the release of fumes.[3][6]

  • Segregate: Keep the amine waste container separate from other chemical wastes, particularly acids and strong oxidizing agents, to prevent hazardous reactions.[3]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the date accumulation started.[6][7] This is a strict regulatory requirement.

  • Accumulation: Store the sealed and labeled container in a designated, cool, and well-ventilated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[3][6]

3.2. Spill Management and Decontamination

Preparedness for accidental spills is paramount.[3]

Protocol for Small Spills:

  • Ensure Safety: Alert personnel in the immediate area. Ensure adequate ventilation. Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[3]

  • Containment: Cover the spill with a chemically inert absorbent material, such as vermiculite, dry sand, or a commercial sorbent pad. Do not use combustible materials like paper towels for the initial absorption.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Aromatic amines can require specific decontamination procedures to ensure complete removal from surfaces.[8]

    • Thoroughly wet the contaminated area with a cleaning solution.

    • For non-sensitive surfaces, a solution containing glutaraldehyde may be used to react with and neutralize residual amine contamination. Allow a contact time of at least 5 minutes.[8]

    • Rinse the area thoroughly with water.

    • All cleaning materials (wipes, pads) must be disposed of as hazardous waste.

  • Final Disposal: The container with the collected spill debris must be sealed, labeled as hazardous waste (specifying the spilled chemical and absorbent), and sent for professional disposal.[1]

Part 4: Final Disposal Pathway

Under federal and state regulations, this compound must be managed as hazardous waste.[6][7]

The Only Acceptable Method: Disposal must be conducted through a licensed and approved hazardous waste disposal company.[1][3] These companies are equipped to handle and transport hazardous chemicals and will typically dispose of them via high-temperature incineration at a permitted facility.[9]

Actions Required by the Researcher:

  • Ensure all waste containers are properly sealed and labeled.

  • Maintain records of the waste generated, including quantities and dates, as required by your institution and local regulations.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service to schedule a pickup.

By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.